molecular formula C21H21N5O6 B1668667 CB 3705 CAS No. 5854-11-5

CB 3705

Cat. No.: B1668667
CAS No.: 5854-11-5
M. Wt: 439.4 g/mol
InChI Key: UQFCLENKCDVITL-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

inhibitor of dihydrofolate reductase & thymidylate synthetase

Properties

CAS No.

5854-11-5

Molecular Formula

C21H21N5O6

Molecular Weight

439.4 g/mol

IUPAC Name

(2S)-2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C21H21N5O6/c22-21-25-15-6-1-11(9-14(15)19(30)26-21)10-23-13-4-2-12(3-5-13)18(29)24-16(20(31)32)7-8-17(27)28/h1-6,9,16,23H,7-8,10H2,(H,24,29)(H,27,28)(H,31,32)(H3,22,25,26,30)/t16-/m0/s1

InChI Key

UQFCLENKCDVITL-INIZCTEOSA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(NC3=O)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)NCC2=CC3=C(C=C2)N=C(NC3=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CB 3705;  CB-3705;  CB3705;  5,8-Dideazafolic acid.

Origin of Product

United States

Foundational & Exploratory

The Advent of mRNA-3705: A Novel Therapeutic Strategy for Methylmalonic Acidemia

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Methylmalonic acidemia (MMA) is a rare, life-threatening inherited metabolic disorder characterized by a deficiency in the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). This enzymatic defect disrupts the normal metabolism of certain amino acids and fatty acids, leading to the accumulation of toxic metabolites, primarily methylmalonic acid. The current standard of care for MMA is limited to dietary management and palliative treatments, with liver and/or kidney transplantation being the only effective long-term solution. mRNA-3705, an investigational therapeutic developed by Moderna, represents a promising new approach by directly addressing the underlying genetic cause of the disease. This document provides a comprehensive overview of the mechanism of action of mRNA-3705, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of key pathways.

Core Mechanism of Action

mRNA-3705 is a gene therapy that utilizes a modified messenger RNA (mRNA) sequence encoding the human MUT enzyme. This mRNA is encapsulated within a proprietary lipid nanoparticle (LNP) that serves as a delivery vehicle to target cells, primarily hepatocytes[1][2]. The fundamental principle of mRNA-3705's action is to provide the genetic instructions for the patient's own cellular machinery to synthesize a functional MUT enzyme, thereby restoring the deficient metabolic pathway[1][2][3].

The LNP delivery system is crucial for the efficacy of mRNA-3705. These nanoparticles are designed to protect the mRNA from degradation by ribonucleases in the bloodstream and facilitate its uptake into target cells[4]. Upon intravenous administration, the LNPs circulate and are engineered to be recognized by hepatocytes. This targeting is primarily achieved through the interaction of apolipoprotein E (ApoE), which adsorbs to the surface of the LNPs in the bloodstream, with the low-density lipoprotein receptor (LDLR) that is highly expressed on the surface of hepatocytes[5][6].

Once the LNP binds to the LDLR, it is internalized by the hepatocyte via endocytosis. Inside the endosome, the ionizable lipids within the LNP become protonated in the acidic environment, leading to the disruption of the endosomal membrane and the release of the mRNA into the cytoplasm. In the cytoplasm, the cell's ribosomes translate the mRNA sequence into a functional human MUT protein. This newly synthesized enzyme is then trafficked to the mitochondria, where it can catalyze the conversion of methylmalonyl-CoA to succinyl-CoA, a key step in the citric acid cycle. By restoring this enzymatic function, mRNA-3705 aims to reduce the levels of toxic metabolites, such as methylmalonic acid, and alleviate the clinical manifestations of MMA.

Signaling and Cellular Pathway

The following diagram illustrates the cellular mechanism of action of mRNA-3705.

mRNA3705_MoA cluster_bloodstream Bloodstream cluster_hepatocyte Hepatocyte cluster_mitochondrion Mitochondrion mRNA-3705 (LNP) mRNA-3705 (LNP) LNP-ApoE LNP-ApoE Complex mRNA-3705 (LNP)->LNP-ApoE ApoE Binding ApoE ApoE ApoE->LNP-ApoE LDLR LDL Receptor LNP-ApoE->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis mRNA MUT mRNA Endosome->mRNA Endosomal Escape Ribosome Ribosome mRNA->Ribosome Translation MUT_Protein Functional MUT Protein Ribosome->MUT_Protein Mitochondrion Mitochondrion MUT_Protein->Mitochondrion Mitochondrial Targeting Methylmalonyl-CoA Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Conversion MUT_in_Mito MUT Protein MUT_in_Mito->Succinyl-CoA

Cellular Mechanism of mRNA-3705 Action

Preclinical Data

Preclinical studies in animal models of MMA have demonstrated the potential efficacy of mRNA-3705. These studies have shown that intravenous administration of a codon-optimized mRNA encoding human MUT, formulated in an LNP, can lead to the production of functional MUT enzyme in the liver, resulting in a reduction of disease-related biomarkers.

A second-generation drug product, mRNA-3705, was developed with enhancements over the initial candidate, mRNA-3704[1]. In preclinical studies, mRNA-3705 demonstrated superior efficacy.

ParametermRNA-3705 vs. mRNA-3704 (at identical dose)Reference
Hepatic MMUT Protein Expression2.1 to 3.4-fold higher[1][7][8]
Reduction in Plasma Methylmalonic AcidGreater and more sustained[1][7]

These preclinical data provided a strong rationale for the clinical development of mRNA-3705[1].

Clinical Development

mRNA-3705 is currently being evaluated in a Phase 1/2 clinical trial known as the "Landmark study" (NCT04899310)[3][9][10]. This is a global, open-label, dose-optimization and expansion study to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of mRNA-3705 in participants with isolated MMA due to MUT deficiency[3][10][11][12].

Landmark Study (NCT04899310) Overview
ParameterDescription
Official Title A Global, Phase 1/2, Open-Label, Dose Optimization Study to Evaluate the Safety, Tolerability, Pharmacodynamics, and Pharmacokinetics of mRNA-3705 in Participants With Isolated Methylmalonic Acidemia Due to Methylmalonyl-CoA Mutase Deficiency
Phase 1/2
Study Design Part 1: Dose Optimization; Part 2: Dose Expansion
Participants Individuals aged 1 year and older with a confirmed diagnosis of isolated MMA due to MUT deficiency
Intervention mRNA-3705 administered via intravenous (IV) infusion
Dosing Frequency Every 2 or 3 weeks in Part 1
Primary Objectives To assess the safety and tolerability of mRNA-3705
Secondary Objectives To evaluate the pharmacokinetics and pharmacodynamics of mRNA-3705

As of August 2023, interim safety data from the Landmark study have been encouraging, with no deaths or discontinuations due to safety-related reasons reported[8].

Experimental Protocols

Preclinical Mouse Model Studies

Animal Models: Preclinical efficacy of mRNA-3705 was evaluated in two mouse models of MMA:

  • Mut-/-;TgINS-CBA-G715V mice, which represent a severe, neonatal-lethal model of MMA.

  • CD-1 mice were also used in pharmacokinetic studies to assess the distribution and clearance of the hMUT mRNA[13].

Drug Administration: mRNA-3705 was administered as a single intravenous (IV) bolus dose to the mice[13].

Measurement of MUT Protein Expression:

  • Method: Western Blotting.

  • Procedure: Liver tissue was collected from the mice at specified time points post-administration. Total protein was extracted, and the lysates were separated by SDS-PAGE. The proteins were then transferred to a membrane and probed with a primary antibody specific for human methylmalonyl-CoA mutase. A secondary antibody conjugated to a detectable marker was used for visualization and quantification[14]. Densitometry was used to quantify the relative abundance of the MUT protein[15].

Measurement of Plasma Methylmalonic Acid:

  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Procedure: Blood samples were collected from the mice, and plasma was separated. An internal standard (e.g., deuterated MMA) was added to the plasma samples. Proteins were precipitated, and the supernatant was analyzed by LC-MS/MS. The concentration of MMA was determined by comparing the peak area ratio of MMA to the internal standard against a standard curve[4][16][17][18].

Clinical Trial Protocol: Landmark Study (NCT04899310)

Study Population:

  • Inclusion Criteria:

    • Age 1 year or older.

    • Confirmed diagnosis of isolated MMA due to MUT deficiency by molecular genetic testing.

    • Body weight of at least 11.0 kg.

    • Blood vitamin B12 level within the normal range (or elevated due to supplementation).

    • Willingness to use effective contraception for sexually active participants.

  • Exclusion Criteria:

    • Diagnosis of other subtypes of MMA (e.g., cblA, cblB) or combined MMA with homocystinuria.

    • Previous gene therapy for MMA.

    • History of or planned organ transplantation.

    • Clinically significant medical conditions not related to MMA.

Study Design and Procedures: The study consists of two main parts: a dose-optimization phase (Part 1) and a dose-expansion phase (Part 2)[9][12].

  • Screening Period: Up to 30 days to confirm eligibility.

  • Observation Period: 48-72 hours before the first dose to collect baseline data.

  • Treatment Period:

    • Part 1 (Dose Optimization): Participants receive a weight-based dose of mRNA-3705 via IV infusion every 2 or 3 weeks for up to 10 doses[8][9].

    • Part 2 (Dose Expansion): Participants receive the selected dose and frequency of mRNA-3705 for up to 12 months[8][9].

  • Follow-up Period: Participants are followed for up to 2 years after the last dose, or they may enroll in an extension study.

Pharmacokinetic (PK) Assessments:

  • Blood samples are collected at various time points before and after mRNA-3705 administration to measure the concentration of the hMUT mRNA.

  • Key PK parameters such as maximum concentration (Cmax), area under the curve (AUC), and half-life will be determined.

Pharmacodynamic (PD) Assessments:

  • Biomarkers:

    • Plasma methylmalonic acid levels are measured at regular intervals to assess the biological activity of the newly synthesized MUT enzyme.

    • Other relevant biomarkers may also be assessed.

  • Clinical Endpoints:

    • Frequency and severity of metabolic decompensation events.

    • Growth and development parameters.

    • Quality of life assessments.

Experimental Workflow Diagram

The following diagram outlines the general workflow of the preclinical and clinical evaluation of mRNA-3705.

Experimental_Workflow cluster_preclinical Preclinical Studies cluster_clinical Clinical Trial (Landmark Study) Animal_Model MMA Mouse Models Dosing IV Administration of mRNA-3705 Animal_Model->Dosing Tissue_Collection Liver & Blood Collection Dosing->Tissue_Collection Analysis_Preclinical Western Blot (MUT Protein) LC-MS/MS (MMA Levels) Tissue_Collection->Analysis_Preclinical Patient_Recruitment Patient Screening & Enrollment Baseline Baseline Data Collection Patient_Recruitment->Baseline Treatment IV Infusion of mRNA-3705 (Dose Optimization & Expansion) Baseline->Treatment Monitoring Safety, PK & PD Monitoring Treatment->Monitoring Data_Analysis Analysis of Safety, Efficacy, PK & PD Data Monitoring->Data_Analysis

Preclinical and Clinical Workflow for mRNA-3705

Conclusion

mRNA-3705 represents a pioneering therapeutic approach for methylmalonic acidemia, with a mechanism of action that targets the fundamental cause of the disease. By delivering mRNA encoding for the MUT enzyme via a targeted LNP system, it enables the patient's own cells to produce the missing functional protein. Preclinical data have demonstrated the potential of this approach, and the ongoing Phase 1/2 Landmark study will provide crucial insights into its safety and efficacy in individuals with MMA. The successful development of mRNA-3705 could offer a transformative treatment option for patients with this debilitating and life-threatening genetic disorder.

References

The Discovery and Development of mRNA-3705: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylmalonic acidemia (MMA) is a rare, life-threatening inherited metabolic disorder characterized by the inability to properly metabolize certain amino acids and fats. This leads to the accumulation of toxic metabolites, primarily methylmalonic acid, causing a cascade of severe health issues including recurrent metabolic crises, neurological damage, and progressive multi-organ disease. The most common form of MMA is caused by a deficiency in the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). Current treatment options are limited and primarily focus on dietary management and palliative care, with liver or combined liver and kidney transplantation being the only effective long-term solutions.[1][2][3][4]

mRNA-3705, an investigational therapeutic developed by Moderna, Inc., represents a novel approach to treating MMA due to MUT deficiency.[5][6] This second-generation messenger RNA (mRNA) therapy is designed to deliver the genetic instructions for producing a functional MUT enzyme directly to the patient's cells.[5][7] Encapsulated within a proprietary lipid nanoparticle (LNP), mRNA-3705 is administered intravenously and aims to restore the missing or dysfunctional protein, thereby addressing the underlying cause of the disease.[1][2][3][4][5][8] Preclinical studies have demonstrated promising results, and the therapy is currently being evaluated in a Phase 1/2 clinical trial (the "Landmark study," NCT04899310).[4][7][9][10][11] This document provides a comprehensive technical overview of the discovery and development of mRNA-3705, including its mechanism of action, preclinical and clinical data to date, and the experimental methodologies employed.

The Pathophysiology of Methylmalonic Acidemia and the Rationale for mRNA-3705

The Metabolic Pathway and Consequences of MUT Deficiency

Methylmalonic acidemia is an autosomal recessive disorder of amino acid metabolism.[12] The core of the disease lies in a defect in the conversion of L-methylmalonyl-CoA to succinyl-CoA, a critical step in the catabolism of several branched-chain amino acids (isoleucine, valine, threonine, and methionine), odd-chain fatty acids, and cholesterol.[12][13] This conversion is catalyzed by the mitochondrial enzyme methylmalonyl-CoA mutase (MUT), which requires adenosylcobalamin (a derivative of vitamin B12) as a cofactor.[12]

In individuals with MUT deficiency, the blockage of this pathway leads to the accumulation of methylmalonyl-CoA and its upstream precursor, propionyl-CoA. These are subsequently hydrolyzed to their corresponding acids, methylmalonic acid and propionic acid, which build up to toxic levels in the blood and tissues.[13] The accumulation of these organic acids disrupts multiple cellular processes, including:

  • Mitochondrial Dysfunction: High concentrations of methylmalonic acid can inhibit succinate dehydrogenase and other components of the electron transport chain, leading to impaired energy production.[14]

  • Secondary Metabolic Disturbances: The toxic metabolites can interfere with other metabolic pathways, such as the urea cycle, leading to hyperammonemia.[13]

  • Neurological Damage: The brain is particularly vulnerable to the toxic effects of these metabolites, which can lead to neuronal cell apoptosis and the neurological complications often seen in MMA patients.[14]

The following diagram illustrates the affected metabolic pathway in MMA.

MMA_Pathway cluster_0 Metabolism of Branched-Chain Amino Acids, Odd-Chain Fatty Acids, etc. cluster_1 Mitochondrion Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase MUT_enzyme Methylmalonyl-CoA Mutase (MUT) Methylmalonyl-CoA->MUT_enzyme Toxic_Metabolites Accumulation of Methylmalonic Acid & Propionic Acid Methylmalonyl-CoA->Toxic_Metabolites Succinyl-CoA Succinyl-CoA TCA_Cycle TCA Cycle Succinyl-CoA->TCA_Cycle MUT_enzyme->Succinyl-CoA MUT_enzyme->Succinyl-CoA Adenosylcobalamin (Vitamin B12) Deficiency Deficiency in MMA Pathophysiology Mitochondrial Dysfunction Neurological Damage Metabolic Crises Toxic_Metabolites->Pathophysiology Leads to

Figure 1: Metabolic Pathway in Methylmalonic Acidemia.
Mechanism of Action of mRNA-3705

mRNA-3705 is designed to overcome the genetic defect in MMA by providing a transient source of mRNA encoding the human MUT enzyme.[5] The therapeutic is composed of two key components:

  • Modified mRNA: The mRNA sequence is codon-optimized for efficient translation and contains modified nucleosides to reduce immunogenicity and enhance stability.

  • Lipid Nanoparticle (LNP): The mRNA is encapsulated within a proprietary LNP that protects it from degradation in the bloodstream and facilitates its uptake into target cells, primarily hepatocytes.[1][2][3][4][5][8]

Once administered intravenously, the LNPs are taken up by the cells, and the mRNA is released into the cytoplasm. The cell's translational machinery then uses the mRNA as a template to synthesize the functional MUT protein. This newly synthesized enzyme is expected to localize to the mitochondria and catalyze the conversion of methylmalonyl-CoA to succinyl-CoA, thereby restoring the metabolic pathway and reducing the levels of toxic metabolites.

The following diagram illustrates the proposed mechanism of action of mRNA-3705.

mRNA3705_MoA cluster_0 Bloodstream cluster_1 Hepatocyte cluster_2 Metabolic Restoration mRNA-3705 mRNA-3705 (LNP-encapsulated MUT mRNA) Endosome Endosome mRNA-3705->Endosome Uptake Cytoplasm Cytoplasm Endosome->Cytoplasm mRNA Release Ribosome Ribosome MUT_protein Functional MUT Protein Ribosome->MUT_protein Translation Mitochondrion Mitochondrion MUT_protein->Mitochondrion Localization Restored_Pathway Restored Metabolism Mitochondrion->Restored_Pathway Metabolic_Block Metabolic Blockage

Figure 2: Mechanism of Action of mRNA-3705.

Preclinical Development

In Vivo Efficacy in Mouse Models of MMA

Preclinical studies were conducted in two mouse models of MMA to evaluate the efficacy and safety of mRNA-3705. These studies compared mRNA-3705 to a first-generation version of the drug, mRNA-3704. The key findings from these studies are summarized below.

Table 1: Preclinical Efficacy of mRNA-3705 in Mouse Models of MMA

ParameterFindingSource
Hepatic MMUT Protein Expression mRNA-3705 produced 2.1-3.4-fold higher levels of hepatic MMUT protein compared to mRNA-3704 at the same dose.[7]
Plasma Methylmalonic Acid mRNA-3705 resulted in greater and more sustained reductions in plasma methylmalonic acid levels compared to mRNA-3704.[7]
Long-term Safety and Efficacy Both mRNA-3705 and mRNA-3704 showed long-term safety and efficacy in the mouse models.[7]

These preclinical data provided a strong rationale for advancing mRNA-3705 into clinical development.[7]

Experimental Protocols (Representative)

Detailed experimental protocols for the preclinical studies of mRNA-3705 are not publicly available. However, a general workflow for such studies can be inferred from standard practices in the field of mRNA therapeutics.

  • Plasmid DNA Template: A linearized plasmid DNA template containing the codon-optimized human MUT gene downstream of a T7 promoter is used.

  • In Vitro Transcription Reaction: The plasmid template is incubated with T7 RNA polymerase, ribonucleoside triphosphates (including a modified nucleotide like N1-methylpseudouridine), and an RNAse inhibitor in a transcription buffer.

  • Purification: The resulting mRNA is purified using chromatography techniques to remove the DNA template, enzymes, and unincorporated nucleotides.

  • Lipid Mixture Preparation: A mixture of lipids (an ionizable lipid, a phospholipid, cholesterol, and a PEGylated lipid) is dissolved in ethanol.

  • Microfluidic Mixing: The lipid-ethanol solution and the mRNA in an aqueous buffer are rapidly mixed using a microfluidic device. This process leads to the self-assembly of the LNPs with the mRNA encapsulated inside.

  • Purification and Concentration: The LNP formulation is purified and concentrated using tangential flow filtration to remove ethanol and non-encapsulated mRNA.

  • Animal Models: Genetically engineered mouse models of MMA that mimic the human disease are used.

  • Dosing: mRNA-3705 is administered intravenously at various dose levels.

  • Sample Collection: Blood and tissue samples are collected at different time points post-administration.

  • Analysis:

    • MMUT Protein Expression: Hepatic MMUT protein levels are quantified using methods like Western blotting or mass spectrometry.

    • Metabolite Levels: Plasma levels of methylmalonic acid and other relevant biomarkers are measured using techniques such as liquid chromatography-mass spectrometry (LC-MS).

    • Safety Assessment: General health, body weight, and clinical signs are monitored. Histopathological analysis of major organs is performed at the end of the study.

The following diagram outlines a general experimental workflow for the preclinical development of an mRNA therapeutic like mRNA-3705.

Preclinical_Workflow Plasmid_Design Plasmid DNA Design (with MUT gene) IVT In Vitro Transcription of MUT mRNA Plasmid_Design->IVT mRNA_Purification mRNA Purification IVT->mRNA_Purification LNP_Formulation Lipid Nanoparticle Formulation mRNA_Purification->LNP_Formulation In_Vivo_Studies In Vivo Studies (Mouse Models of MMA) LNP_Formulation->In_Vivo_Studies Efficacy_Assessment Efficacy Assessment (MMUT expression, metabolite levels) In_Vivo_Studies->Efficacy_Assessment Safety_Assessment Safety & Toxicology Assessment In_Vivo_Studies->Safety_Assessment Clinical_Candidate Selection of Clinical Candidate (mRNA-3705) Efficacy_Assessment->Clinical_Candidate Safety_Assessment->Clinical_Candidate

Figure 3: General Experimental Workflow for Preclinical Development.

Clinical Development

Phase 1/2 "Landmark" Study (NCT04899310)

mRNA-3705 is currently being evaluated in a global, Phase 1/2, open-label, dose-optimization study known as the "Landmark study".[4][9][11] The study is designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of mRNA-3705 in participants with isolated MMA due to MUT deficiency.[4][10][11]

Table 2: Overview of the Phase 1/2 "Landmark" Study (NCT04899310)

AspectDescriptionSource
Official Title A Global, Phase 1/2, Open-Label, Dose Optimization Study to Evaluate the Safety, Tolerability, Pharmacodynamics, and Pharmacokinetics of mRNA-3705 in Participants with Isolated Methylmalonic Acidemia Due to Methylmalonyl-CoA Mutase Deficiency[4][11]
Study Design Adaptive, open-label, dose-optimization and dose-expansion study[8]
Patient Population Individuals aged 1 year and older with a confirmed diagnosis of isolated MMA due to MUT deficiency[4][9][11]
Intervention mRNA-3705 administered via intravenous infusion[4][5][9][11]
Primary Endpoints Safety and tolerability[15]
Secondary Endpoints Pharmacokinetic parameters, change in blood methylmalonic acid and 2-methylcitric acid (2-MC) levels[15]
Exploratory Endpoints Frequency of metabolic decompensation events (MDEs), MMA-related hospitalizations, patient-centered outcome measures[15]

The study consists of two parts: a dose-optimization stage and a potential dose-expansion stage.[15] Participants receive multiple doses of mRNA-3705 over a treatment period, after which they may be eligible to enroll in an extension study to evaluate long-term safety and efficacy.[1]

Clinical Data to Date

As of the latest publicly available information, detailed quantitative data from the Phase 1/2 study have not been fully disclosed. However, interim safety data has been reported.

Table 3: Interim Safety Data from the Phase 1/2 Study of mRNA-3705 (as of August 25, 2023)

Safety OutcomeFindingSource
Deaths No deaths reported[15]
Discontinuations due to Safety No discontinuations due to safety-related reasons[15]

Moderna has announced that interim data from the Phase 1/2 study will be presented at the 2025 International Congress of Inborn Errors of Metabolism.[16] This presentation is expected to provide the first detailed look at the quantitative efficacy and safety of mRNA-3705 in patients.

Experimental Protocols (Clinical)

The detailed protocols for the clinical assays used in the Landmark study are not publicly available. However, based on the study's endpoints, the following types of assays are being employed.

  • Adverse Event Monitoring: Systematic collection of all adverse events experienced by study participants.

  • Clinical Laboratory Tests: Regular monitoring of hematology, clinical chemistry, and urinalysis parameters.

  • Vital Signs and Physical Examinations: Regular assessments of vital signs and overall health status.

  • Quantification of mRNA-3705 in Plasma: Development and validation of an assay (likely RT-qPCR-based) to measure the concentration of the MUT mRNA in plasma samples collected at various time points after dosing.

  • Metabolite Quantification: Measurement of methylmalonic acid and 2-methylcitric acid levels in blood and/or urine using LC-MS/MS.

  • MUT Enzyme Activity Assay: An assay to measure the activity of the MUT enzyme in a relevant tissue or cell type (e.g., peripheral blood mononuclear cells) could be employed, although this is not explicitly stated in the public study records. A common method for this is to measure the conversion of methylmalonyl-CoA to succinyl-CoA using HPLC or LC-MS/MS to quantify the product.[17][18]

  • Clinical Outcome Assessment: Tracking the frequency and severity of metabolic decompensation events and MMA-related hospitalizations through patient diaries and medical record review.

Future Directions

The development of mRNA-3705 is ongoing, with several key milestones on the horizon. The presentation of interim data from the Phase 1/2 study will be a critical step in understanding the therapeutic potential of this novel treatment. Positive results would pave the way for pivotal studies and potential regulatory submission.

Furthermore, the selection of mRNA-3705 for the U.S. FDA's START (Support for Clinical Trials Advancing Rare Disease Therapeutics) pilot program is expected to accelerate its development by providing enhanced communication and guidance from the regulatory agency.[8]

Conclusion

mRNA-3705 represents a promising new therapeutic modality for patients with methylmalonic acidemia due to MUT deficiency. By directly addressing the underlying genetic defect, it has the potential to be a disease-modifying therapy. The preclinical data are encouraging, and the ongoing Phase 1/2 clinical trial will provide crucial insights into its safety and efficacy in humans. The successful development of mRNA-3705 would not only offer a much-needed treatment option for patients with MMA but also further validate the potential of mRNA technology for treating a wide range of genetic disorders.

References

The Role of Methylmalonyl-CoA Mutase (MUT) in Methylmalonic Acidemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylmalonic acidemia (MMA) is a severe, autosomal recessive inborn error of metabolism primarily caused by the deficiency of the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). This enzyme, encoded by the MUT gene, plays a critical role in the catabolism of several amino acids and odd-chain fatty acids. Its deficiency leads to the accumulation of toxic metabolites, most notably methylmalonic acid, resulting in a wide spectrum of clinical manifestations, from life-threatening neonatal ketoacidosis to chronic, multisystemic complications affecting the kidneys, brain, and other organs. This guide provides an in-depth technical overview of the MUT enzyme, its function, the pathophysiology of MUT-deficient MMA, and the experimental methodologies used to study this debilitating disorder.

Introduction

Methylmalonyl-CoA mutase (EC 5.4.99.2) is a vitamin B12-dependent enzyme that catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA.[1][2][3] This reaction is a crucial step in the metabolic pathway that links the breakdown of branched-chain amino acids (valine, isoleucine, threonine, and methionine), odd-chain fatty acids, and cholesterol to the tricarboxylic acid (TCA) cycle.[2][3][4] A deficiency in MUT activity, most commonly due to mutations in the MUT gene on chromosome 6p12.3, leads to the accumulation of methylmalonyl-CoA and its hydrolysis product, methylmalonic acid, in bodily fluids and tissues.[5][6] This accumulation is the hallmark of MUT-type methylmalonic acidemia, a clinically heterogeneous disorder with significant morbidity and mortality.[7][8]

The severity of MUT-type MMA is often correlated with the residual activity of the MUT enzyme. Patients with mut0 mutations have no detectable enzyme activity and typically present with a severe, early-onset phenotype.[7] In contrast, individuals with mut- mutations have some residual, albeit reduced, enzyme activity and may present with a later onset and a more variable clinical course.[7] Understanding the intricate role of the MUT enzyme is paramount for the development of effective therapeutic strategies for this devastating disease.

The MUT Enzyme: Structure and Function

The human MUT enzyme is a homodimer located in the mitochondrial matrix.[1][9] Each monomer consists of two main domains: an N-terminal substrate-binding domain and a C-terminal cofactor-binding domain that binds adenosylcobalamin (AdoCbl), the active form of vitamin B12.[2][3][9] The catalytic mechanism is a radical-based reaction initiated by the homolytic cleavage of the cobalt-carbon bond of AdoCbl, a process that is dramatically enhanced by the binding of the substrate, methylmalonyl-CoA.[10] This generates a highly reactive 5'-deoxyadenosyl radical that abstracts a hydrogen atom from the substrate, initiating the carbon skeleton rearrangement to form succinyl-CoA.[10]

Pathophysiology of MUT-Deficient MMA

The enzymatic block in the MUT-catalyzed reaction has profound metabolic consequences. The accumulation of methylmalonyl-CoA and propionyl-CoA leads to the formation and excretion of several abnormal metabolites, including methylmalonic acid, propionic acid, methylcitrate, and 3-hydroxypropionate.[11][12] These metabolites are not merely biomarkers but are believed to exert direct toxic effects on various cellular processes.

The pathophysiology of MMA is complex and multifactorial, involving:

  • Mitochondrial Dysfunction: The accumulation of toxic acyl-CoA species can impair the function of the electron transport chain and the TCA cycle, leading to a state of energy deficiency.[13][14]

  • Oxidative Stress: Increased production of reactive oxygen species (ROS) has been observed in cellular and animal models of MMA, contributing to cellular damage.[14][15]

  • Secondary Inhibition of other Metabolic Pathways: Accumulated metabolites can inhibit key enzymes in other pathways, such as the urea cycle, leading to hyperammonemia.[13]

  • Aberrant Acylation: Recent studies have highlighted the role of non-enzymatic acylation of proteins by reactive acyl-CoA species, which can alter protein function.

Quantitative Data in MUT-Deficient MMA

MUT Enzyme Kinetics

The kinetic properties of the MUT enzyme are crucial for understanding its function and the impact of mutations. The Michaelis constant (Km) for the cofactor adenosylcobalamin (AdoCbl) and the substrate methylmalonyl-CoA, as well as the maximum reaction velocity (Vmax), have been determined for the wild-type enzyme and various mutant forms.

Enzyme VariantKm for AdoCbl (μM)Vmax (% of Wild-Type)Reference(s)
Wild-Type~0.04 - 0.2100%[3][16]
G94VIncreased 40-fold~0.2%[16]
Y231NIncreased 900-fold~10%[16]
R369HIncreased 100-fold~2%[16]
G623RIncreased 500-fold~1.5%[16]
H678RIncreased 200-fold~3%[16]
G717VIncreased 400-fold~100%[16]
Frequency of Common MUT Gene Mutations

A wide spectrum of mutations in the MUT gene has been identified in patients with MMA. The frequency of these mutations can vary across different populations.

MutationExonAllelic Frequency (in specific cohorts)Reference(s)
c.322C>T (p.R108C)2High frequency in some populations[17][18]
c.655A>T (p.N219Y)-Recurrent in Caucasian patients[6]
c.729_730insT-Common in Chinese patients[6]
c.1106G>A (p.R369H)-Recurrent across ethnic backgrounds[6][17]
c.1630_1631delGGinsTA (p.G544X)-Common in Asian patients[6][18]
c.2150G>T (p.G717V)-Common in African-American patients[6]
Clinical Trial Data for mRNA-3705

A clinical trial (The Landmark Study, NCT04899310) is currently evaluating the safety and efficacy of mRNA-3705, an investigational mRNA therapy designed to deliver a functional copy of the MUT gene.[19][20]

Trial IdentifierPhaseStatusInterventionEnrollmentStart-End Dates
NCT048993101/2RecruitingmRNA-370563Aug 2021 - Aug 2028

Experimental Protocols

Methylmalonyl-CoA Mutase Activity Assay

The measurement of MUT enzyme activity is fundamental for the diagnosis of MMA and for research purposes. Several methods have been developed, with the most common ones relying on the quantification of the product, succinyl-CoA.

Principle: The assay measures the conversion of methylmalonyl-CoA to succinyl-CoA in a cell or tissue lysate. The reaction is initiated by the addition of the substrate and cofactor and stopped after a defined incubation period. The amount of succinyl-CoA produced is then quantified.

Methodology Overview (based on HPLC and UPLC-MS/MS methods): [21][22][23]

  • Sample Preparation:

    • Fibroblasts, lymphocytes, or tissue homogenates are lysed to release mitochondrial contents.[21][22]

    • Protein concentration of the lysate is determined for normalization.

  • Enzyme Reaction:

    • The lysate is pre-incubated with adenosylcobalamin (AdoCbl) to ensure the formation of the holoenzyme.[23]

    • The reaction is initiated by adding methylmalonyl-CoA.[23]

    • The reaction mixture is incubated at 37°C for a specific time.

    • The reaction is terminated by the addition of an acid, such as trichloroacetic acid.[23]

  • Quantification of Succinyl-CoA:

    • High-Performance Liquid Chromatography (HPLC):

      • The reaction mixture is centrifuged to remove precipitated protein.

      • The supernatant is injected into a reverse-phase HPLC system.[21]

      • Succinyl-CoA is separated from methylmalonyl-CoA and other components.

      • The amount of succinyl-CoA is quantified by UV detection.[21]

    • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS):

      • This method offers higher sensitivity and specificity.[22]

      • The separation is performed on a UPLC system, and the detection and quantification are carried out using a tandem mass spectrometer.[22]

MUT Gene Sequencing

Identifying the causative mutations in the MUT gene is essential for genetic counseling and for genotype-phenotype correlation studies.

Principle: The coding regions and exon-intron boundaries of the MUT gene are amplified from the patient's genomic DNA and sequenced to identify any variations from the reference sequence.

Methodology Overview (Sanger Sequencing): [18][24]

  • DNA Extraction: Genomic DNA is isolated from peripheral blood leukocytes or other patient samples.

  • PCR Amplification: The 13 exons of the MUT gene are amplified using specific primers.[18]

  • Sequencing: The PCR products are sequenced using a fluorescent dye-terminator method (Sanger sequencing).[24]

  • Data Analysis: The obtained sequences are compared to the reference MUT gene sequence to identify any mutations.

Cellular Models of MUT Deficiency

Cellular models are invaluable tools for studying the molecular mechanisms of MMA and for testing potential therapeutic interventions.

Principle: The expression of the MUT gene is knocked down or knocked out in a human cell line to create a cellular model of the disease.

Methodology Overview (CRISPR/Cas9 and siRNA): [13][14][15][25][26][27]

  • Gene Knockout (CRISPR/Cas9):

    • A guide RNA (gRNA) targeting an early exon of the MUT gene is designed.[25][26][27]

    • The gRNA and the Cas9 nuclease are introduced into a human cell line (e.g., HEK293 or fibroblasts).[14][15][25][26][27]

    • Cas9 creates a double-strand break in the DNA, which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway, often resulting in a frameshift mutation and a premature stop codon.[25][26][27]

    • Single-cell clones are isolated and screened for the desired knockout.[25][26][27]

  • Gene Knockdown (siRNA):

    • Small interfering RNAs (siRNAs) specifically targeting the MUT mRNA are designed.[13]

    • The siRNAs are transfected into the chosen cell line (e.g., neuroblastoma SH-SY5Y).[13]

    • The siRNAs induce the degradation of the MUT mRNA, leading to a transient reduction in MUT protein expression.[13]

Visualizations

Metabolic Pathway of Propionate Catabolism

Propionate_Metabolism cluster_precursors Precursors Valine Valine PropionylCoA Propionyl-CoA Valine->PropionylCoA Isoleucine Isoleucine Isoleucine->PropionylCoA Threonine Threonine Threonine->PropionylCoA Methionine Methionine Methionine->PropionylCoA OddChainFA Odd-Chain Fatty Acids OddChainFA->PropionylCoA Cholesterol Cholesterol Cholesterol->PropionylCoA MethylmalonylCoA L-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (MUT) TCACycle TCA Cycle SuccinylCoA->TCACycle

Propionate catabolism pathway highlighting the role of MUT.
Experimental Workflow for MUT Activity Assay

MUT_Assay_Workflow cluster_sample Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Sample Cell/Tissue Sample Lysate Cell/Tissue Lysate Sample->Lysate Lysis ReactionMix Reaction Mix (Lysate, AdoCbl) Lysate->ReactionMix Incubation Incubation at 37°C ReactionMix->Incubation Add Methylmalonyl-CoA Termination Reaction Termination (Acid Addition) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Analysis HPLC or UPLC-MS/MS Centrifugation->Analysis Quantification Quantification of Succinyl-CoA Analysis->Quantification Result MUT Activity Quantification->Result

Workflow for determining MUT enzyme activity.
Logical Relationship of MUT Deficiency and Pathophysiology

MMA_Pathophysiology cluster_consequences Pathophysiological Consequences MUT_Deficiency MUT Gene Mutations (mut⁰ or mut⁻) Enzyme_Defect Deficient MUT Enzyme Activity MUT_Deficiency->Enzyme_Defect Metabolite_Accumulation Accumulation of Methylmalonyl-CoA & Propionyl-CoA Enzyme_Defect->Metabolite_Accumulation Toxic_Metabolites Increased Toxic Metabolites (MMA, Methylcitrate) Metabolite_Accumulation->Toxic_Metabolites Mito_Dysfunction Mitochondrial Dysfunction Toxic_Metabolites->Mito_Dysfunction Oxidative_Stress Oxidative Stress Toxic_Metabolites->Oxidative_Stress Metabolic_Inhibition Secondary Metabolic Inhibition (e.g., Urea Cycle) Toxic_Metabolites->Metabolic_Inhibition Clinical_Manifestations Clinical Manifestations (Acidosis, Neurological Damage, Renal Disease) Mito_Dysfunction->Clinical_Manifestations Oxidative_Stress->Clinical_Manifestations Metabolic_Inhibition->Clinical_Manifestations

Pathophysiological cascade in MUT-deficient MMA.

Conclusion

The MUT enzyme is a cornerstone of intermediary metabolism, and its deficiency has devastating consequences. A thorough understanding of its structure, function, and the downstream effects of its impairment is essential for the development of novel therapeutic strategies for methylmalonic acidemia. This guide has provided a comprehensive overview of the current knowledge of the MUT enzyme, including quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and clinicians working to combat this challenging disease. Future research, including ongoing clinical trials of gene and mRNA therapies, holds the promise of significantly improving the prognosis for individuals with MUT-deficient MMA.

References

Foundational Research on Thymidylate Synthase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principles of Thymidylate Synthase Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[1] By catalyzing the reductive methylation of deoxyuridine monophosphate (dUMP) using the cofactor 5,10-methylenetetrahydrofolate (CH2THF), TS provides the sole intracellular source of dTMP.[1][2] Inhibition of this enzyme leads to a depletion of dTMP, resulting in "thymineless death," characterized by DNA damage and the induction of apoptosis in rapidly dividing cells.[2] This pivotal role in cell proliferation has established TS as a key target for cancer chemotherapy for over four decades.[1][3]

The development of TS inhibitors has evolved significantly, from the initial discovery of fluoropyrimidines to the rational design of folate-based and non-classical inhibitors. These agents can be broadly categorized based on their chemical structure and mechanism of interaction with the enzyme.

Classification of Thymidylate Synthase Inhibitors

Thymidylate synthase inhibitors are primarily classified into two major groups:

  • Classical Antifolates: These are structural analogs of the natural folate cofactor, CH2THF.[4] They typically possess a glutamate moiety, which facilitates intracellular polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS).[1] Polyglutamation enhances their cellular retention and inhibitory potency.[1] However, their reliance on folate transport systems and polyglutamylation can lead to the development of drug resistance.[4] Prominent examples include Raltitrexed and Pemetrexed.

  • Non-classical Antifolates: These inhibitors are not structural analogs of folic acid and often lack a glutamate tail.[4] They are typically more lipophilic and can enter cells independently of the reduced folate carrier.[4] Their activity is not dependent on polyglutamylation, which can be an advantage in overcoming certain resistance mechanisms.[5] Nolatrexed is a key example of a non-classical TS inhibitor.

  • Fluoropyrimidines: This class, most notably 5-fluorouracil (5-FU), represents a cornerstone of cancer chemotherapy. 5-FU is a prodrug that is intracellularly converted to several active metabolites, including fluorodeoxyuridine monophosphate (FdUMP).[6] FdUMP forms a stable ternary complex with TS and CH2THF, effectively blocking the enzyme's catalytic activity.[6]

Quantitative Analysis of Inhibitor Potency

The efficacy of thymidylate synthase inhibitors is quantified through various biochemical and cellular assays, primarily determining their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme or the viability of cells by 50%.[7] The Ki value is a measure of the inhibitor's binding affinity to the enzyme. A lower Ki value indicates a higher binding affinity.

Below is a summary of the inhibitory potency of key TS inhibitors against the enzyme and various cancer cell lines.

InhibitorTypeTargetParameterValueReference(s)
Raltitrexed (Tomudex, ZD1694) Classical AntifolateL1210 cellsIC509 nM[8][9]
Human Colon Cancer Cell LinesIC505.3–59.0 nM[10]
Pemetrexed (Alimta, LY231514) Classical AntifolateNSCLC Cell LinesIC50Varies (e.g., ~0.5 µM to ~43.8 µM in resistant lines)[11]
Human Colon Cancer Cell LinesIC5011.0–1570 nM[10]
5-Fluorouracil (5-FU) FluoropyrimidineHuman Colon Cancer Cell LinesIC500.8–43.0 µM[10]
MKN45 Gastric Cancer CellsIC501.36 ± 0.24 µM
Nolatrexed (Thymitaq, AG337) Non-classical AntifolateHuman Thymidylate SynthaseKi11 nM[12][13]
Murine and Human Cell LinesIC500.39–6.6 µM[12]
Human Colon Cancer Cell LinesIC501.3–5.3 µM (most lines)[10]
ZD9331 (Plevitrexed) Non-classical AntifolateThymidylate SynthaseKi~0.4 nM
Human Tumor Cell LinesIC50~5–100 nM[1]
BGC 945 Classical Antifolate (α-FR targeted)Thymidylate SynthaseKi1.2 nM[14]
α-FR-overexpressing Human Tumor Cell LinesIC50~1–300 nM[14]
CB3717 Classical AntifolateHuman Thymidylate SynthetaseKi4.9 nM[15]
L1210 TSKi10 nM (for ICI 198583, an analog)[16]

Signaling Pathways and Drug Action

The inhibition of thymidylate synthase has profound effects on cellular metabolism and signaling, ultimately leading to cell cycle arrest and apoptosis. The following diagram illustrates the central role of TS in dTMP synthesis and the mechanism of action of its inhibitors.

Thymidylate_Synthase_Pathway cluster_nucleotide De Novo dTMP Synthesis cluster_inhibition Inhibition Mechanisms cluster_downstream Downstream Effects dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP dTTP_depletion dTTP Depletion CH2THF 5,10-CH2THF CH2THF->TS DHF Dihydrofolate (DHF) TS->dTMP TS->DHF TS->dTTP_depletion Inhibition leads to Classical_Inhibitors Classical Antifolates (e.g., Raltitrexed, Pemetrexed) Classical_Inhibitors->TS Compete with CH2THF NonClassical_Inhibitors Non-classical Antifolates (e.g., Nolatrexed) NonClassical_Inhibitors->TS Bind to Folate Site Fluoropyrimidines Fluoropyrimidines (e.g., 5-FU) FdUMP FdUMP Fluoropyrimidines->FdUMP Metabolic Activation FdUMP->TS Forms Ternary Complex DNA_synthesis_inhibition DNA Synthesis Inhibition dTTP_depletion->DNA_synthesis_inhibition DNA_damage DNA Damage DNA_synthesis_inhibition->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Figure 1: Mechanism of Thymidylate Synthase Inhibition and Downstream Cellular Effects.

Experimental Protocols

A variety of in vitro assays are employed to characterize the activity and efficacy of thymidylate synthase inhibitors. Detailed methodologies for key experiments are provided below.

Thymidylate Synthase Enzyme Activity Assay (Spectrophotometric)

This assay measures the activity of TS by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from CH2THF during the conversion of dUMP to dTMP.

Materials:

  • Recombinant human thymidylate synthase (hTS)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl2, 6.5 mM dithiothreitol (DTT)

  • dUMP solution (10 mM stock)

  • CH2THF solution (1 mM stock)

  • Inhibitor stock solutions (in DMSO or appropriate solvent)

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture in each well of the microplate containing:

    • Assay Buffer

    • dUMP (final concentration, e.g., 100 µM)

    • Varying concentrations of the test inhibitor or vehicle control (e.g., DMSO).

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding CH2THF (final concentration, e.g., 50 µM).

  • Immediately place the plate in the spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Calculate the initial reaction velocity (rate of change in absorbance per minute) from the linear portion of the curve.

  • Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Tritium Release Assay for Thymidylate Synthase Activity

This highly sensitive assay measures the release of tritium (³H) from [5-³H]dUMP as it is converted to dTMP.

Materials:

  • [5-³H]dUMP (radiolabeled substrate)

  • Unlabeled dUMP

  • CH2THF

  • Cell or tissue extracts containing TS, or purified TS

  • Assay buffer (as described in the spectrophotometric assay)

  • Activated charcoal suspension (e.g., 5% w/v in water)

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare reaction mixtures in microcentrifuge tubes containing assay buffer, unlabeled dUMP, [5-³H]dUMP, CH2THF, and varying concentrations of the inhibitor.

  • Pre-incubate the mixtures at 37°C for 5 minutes.

  • Start the reaction by adding the enzyme source (cell extract or purified TS).

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding a volume of activated charcoal suspension. The charcoal binds to the unreacted [5-³H]dUMP.

  • Incubate on ice for 10-15 minutes to allow for complete adsorption.

  • Centrifuge the tubes at high speed (e.g., 12,000 x g) for 5 minutes to pellet the charcoal.

  • Transfer a portion of the supernatant (which contains the released ³H in the form of ³H₂O) to a scintillation vial.

  • Add scintillation cocktail, mix well, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the amount of ³H released and determine the enzyme activity and inhibitor potency as described for the spectrophotometric assay.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • TS inhibitor stock solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the TS inhibitor (typically in a serial dilution) and a vehicle control.

  • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Workflow for Inhibitor Screening and Characterization

The discovery and development of novel thymidylate synthase inhibitors follow a structured workflow, from initial screening to detailed mechanistic studies.

Inhibitor_Screening_Workflow cluster_screening Primary Screening cluster_validation Hit Validation and Lead Optimization cluster_characterization Mechanistic Characterization cluster_preclinical Preclinical Development Compound_Library Compound Library HTS High-Throughput Screening (Enzyme-based Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Cell_Based_Assays Cell-Based Viability Assays (e.g., MTT) Dose_Response->Cell_Based_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Cell_Based_Assays->SAR_Studies Lead_Compounds Lead Compounds SAR_Studies->Lead_Compounds Enzyme_Kinetics Enzyme Kinetics & Ki Determination Lead_Compounds->Enzyme_Kinetics Structural_Studies Structural Biology (X-ray Crystallography, NMR) Lead_Compounds->Structural_Studies Mechanism_of_Action Elucidation of Mechanism of Action Enzyme_Kinetics->Mechanism_of_Action Structural_Studies->Mechanism_of_Action In_Vivo_Models In Vivo Efficacy Models (Xenografts) Mechanism_of_Action->In_Vivo_Models Toxicity_Studies Toxicology and Safety Pharmacology In_Vivo_Models->Toxicity_Studies Clinical_Candidate Clinical Candidate Selection Toxicity_Studies->Clinical_Candidate

Figure 2: A generalized workflow for the discovery and development of thymidylate synthase inhibitors.

Logical Relationships in Inhibitor Design

The rational design of thymidylate synthase inhibitors involves considering various factors that influence their efficacy, selectivity, and potential for resistance.

Inhibitor_Design_Logic cluster_properties Key Inhibitor Properties cluster_outcomes Desired Outcomes TS_Structure TS 3D Structure Inhibitor_Potency High Inhibitor Potency TS_Structure->Inhibitor_Potency Rational Design based on Successful_Inhibitor Successful TS Inhibitor Inhibitor_Potency->Successful_Inhibitor Cellular_Uptake Efficient Cellular Uptake Cellular_Uptake->Successful_Inhibitor Intracellular_Retention Intracellular Retention (Polyglutamylation) Intracellular_Retention->Inhibitor_Potency Enhances Intracellular_Retention->Successful_Inhibitor Reduced_Toxicity Reduced Off-Target Toxicity Reduced_Toxicity->Successful_Inhibitor Overcome_Resistance Overcoming Resistance Overcome_Resistance->Successful_Inhibitor

Figure 3: Logical relationships influencing the design of effective thymidylate synthase inhibitors.

Conclusion

The foundational research on thymidylate synthase inhibitors has provided a rich understanding of their mechanism of action and has led to the development of several clinically important anticancer drugs. The continued exploration of the structural biology of TS, coupled with innovative drug design strategies, holds promise for the development of next-generation inhibitors with improved efficacy, selectivity, and the ability to overcome mechanisms of drug resistance. This technical guide provides a comprehensive overview of the core principles, quantitative data, and experimental methodologies that form the basis of research in this critical area of oncology drug discovery.

References

CB3717: A Selective Antifolate Compound Targeting Thymidylate Synthase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CB3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, is a quinazoline-based antifolate that has been instrumental in the study of cancer therapeutics. It is a potent and highly specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[1][2] This specificity of action made CB3717 a valuable tool for understanding the cellular consequences of TS inhibition and a prototype for the development of other TS-targeting chemotherapeutic agents. This technical guide provides a comprehensive overview of CB3717, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows.

Core Concepts: Mechanism of Action

CB3717 exerts its cytotoxic effects by directly inhibiting thymidylate synthase. It acts as a classical competitive inhibitor with respect to the binding of the natural folate cofactor, 5,10-methylenetetrahydrofolate (CH₂-THF), to the enzyme's active site.[3] By blocking the binding of CH₂-THF, CB3717 prevents the methylation of deoxyuridine monophosphate (dUMP) to dTMP.

The inhibition of thymidylate synthase leads to a cascade of downstream cellular events:

  • Depletion of dTTP: The direct consequence of TS inhibition is the depletion of the intracellular pool of deoxythymidine triphosphate (dTTP).

  • Accumulation of dUMP and dUTP: The blockage of dUMP methylation leads to its accumulation, which in turn results in an increase in deoxyuridine triphosphate (dUTP) levels.[4]

  • DNA Damage: The elevated dUTP/dTTP ratio leads to the misincorporation of uracil into DNA during replication. DNA repair mechanisms attempt to excise the uracil, leading to DNA strand breaks and genomic instability.[4]

  • Cell Cycle Arrest and Apoptosis: The accumulation of DNA damage triggers cell cycle checkpoints, leading to cell cycle arrest and, ultimately, programmed cell death (apoptosis).

Inside the cell, CB3717 can be metabolized into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). These polyglutamated derivatives are often more potent inhibitors of TS and are retained within the cell for longer periods, leading to sustained enzyme inhibition.[2]

Quantitative Data

The inhibitory potency of CB3717 against thymidylate synthase and its cytotoxic effects on various cancer cell lines have been extensively quantified.

Table 1: Inhibitory Constant (Ki) of CB3717 against Thymidylate Synthase
Enzyme SourceKi (nM)Competitive with
Human4.9[3]5,10-methylenetetrahydrofolate
Murine (L1210)Not explicitly found in a side-by-side comparison, but described as a potent inhibitor.5,10-methylenetetrahydrofolate
Table 2: Cytotoxicity (IC50) of CB3717 in Various Cancer Cell Lines
Cell LineCancer TypeSpeciesIC50 (µM)
L1210LeukemiaMurine~0.02[5]
A549Lung CarcinomaHuman3[4]
CCRF-CEMLeukemiaHumanData not specifically found for CB3717
HeLaCervical CancerHumanData not specifically found for CB3717
MCF-7Breast CancerHumanData not specifically found for CB3717

Note: IC50 values can vary depending on the experimental conditions, such as cell density and incubation time.

Signaling and Experimental Workflow Visualizations

Thymidylate Synthase Signaling Pathway

The following diagram illustrates the central role of thymidylate synthase in DNA synthesis and the mechanism of its inhibition by CB3717.

Thymidylate_Synthase_Pathway cluster_TS_reaction Thymidylate Synthesis dUMP dUMP TS Thymidylate Synthase dUMP->TS dUTP dUTP dUMP->dUTP Accumulation dTMP dTMP DNA_Syn DNA Synthesis dTMP->DNA_Syn CH2THF 5,10-CH2-THF CH2THF->TS DHF DHF TS->dTMP TS->DHF CB3717 CB3717 CB3717->TS Inhibition DNA_Damage DNA Damage dUTP->DNA_Damage Uracil Misincorporation

Caption: Inhibition of Thymidylate Synthase by CB3717.

Experimental Workflow: Cytotoxicity Assay (MTT Assay)

This diagram outlines the key steps involved in determining the cytotoxic effects of CB3717 on cancer cells using a standard MTT assay.

Cytotoxicity_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate (24h) seed_cells->incubate1 add_drug Add serial dilutions of CB3717 incubate1->add_drug incubate2 Incubate (e.g., 72h) add_drug->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (4h) add_mtt->incubate3 solubilize Add solubilization buffer incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end Polyglutamation_Workflow start Start cell_culture Culture cells and treat with [3H]-CB3717 start->cell_culture cell_lysis Harvest and lyse cells cell_culture->cell_lysis protein_precipitation Precipitate proteins cell_lysis->protein_precipitation centrifugation Centrifuge to collect supernatant protein_precipitation->centrifugation hplc_analysis Analyze supernatant by reverse-phase HPLC centrifugation->hplc_analysis fraction_collection Collect fractions hplc_analysis->fraction_collection scintillation_counting Quantify radioactivity in fractions fraction_collection->scintillation_counting data_analysis Identify and quantify polyglutamate peaks scintillation_counting->data_analysis end End data_analysis->end

References

The Early Discovery and Synthesis of CB3717: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, emerged from early research as a potent and highly specific inhibitor of thymidylate synthase (TS), a critical enzyme in DNA synthesis and cell proliferation. This technical guide provides an in-depth overview of the foundational discovery, synthesis, and preclinical evaluation of CB3717, offering valuable insights for researchers in oncology and drug development.

Core Concepts: Mechanism of Action

CB3717 exerts its cytotoxic effects by selectively inhibiting thymidylate synthase.[1] This inhibition leads to a depletion of intracellular thymidylate pools, which are essential for DNA replication and repair. The primary mechanism of cell death induced by CB3717 is attributed to the accumulation of deoxyuridine triphosphate (dUTP), which is subsequently misincorporated into DNA.[2] This event triggers a futile cycle of DNA repair, leading to DNA strand breaks and ultimately, apoptosis.[2]

The intracellular metabolism of CB3717 plays a crucial role in its potent anti-cancer activity. It is converted into polyglutamated derivatives within the cell.[3] These polyglutamated forms are significantly more potent inhibitors of thymidylate synthase and are retained within the cell for longer periods, leading to sustained inhibition of the enzyme.[3]

Synthesis of CB3717

The synthesis of CB3717 (N¹⁰-propargyl-5,8-dideazafolic acid) involves a multi-step chemical process. While the original seminal publications provide the foundational routes, a generalized synthetic scheme is presented below, based on established methods for quinazoline antifolates.

A generalized synthetic approach involves:

  • Synthesis of the Quinazoline Moiety: The core quinazoline structure is typically prepared first. This often involves the cyclization of appropriately substituted anthranilic acid derivatives.

  • Introduction of the Propargyl Group: The propargyl group, a key feature for its potent TS inhibition, is introduced at the N10 position. This is often achieved via alkylation of a suitable precursor.

  • Coupling with the Glutamate Side Chain: The final step involves coupling the functionalized quinazoline intermediate with a protected glutamic acid derivative.

  • Deprotection: Removal of protecting groups yields the final CB3717 compound.

A detailed, step-by-step protocol derived from the early literature is necessary for precise replication and is a critical component for any medicinal chemistry effort targeting this scaffold.

Key Experimental Protocols

The early evaluation of CB3717 involved a series of key in vitro experiments to elucidate its mechanism of action and quantify its biological activity.

Thymidylate Synthase Inhibition Assay

The inhibitory effect of CB3717 on thymidylate synthase is a cornerstone of its characterization. A common method is a spectrophotometric assay.[4]

Principle: The assay measures the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) by TS, which is coupled to the oxidation of 5,10-methylenetetrahydrofolate (CH₂H₄folate) to dihydrofolate (DHF). The increase in absorbance at 340 nm due to the formation of DHF is monitored over time.

Generalized Protocol:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing buffer (e.g., Tris-HCl), dUMP, CH₂H₄folate, and purified thymidylate synthase enzyme.

  • Initiation of Reaction: The reaction is initiated by the addition of the enzyme.

  • Spectrophotometric Monitoring: The change in absorbance at 340 nm is recorded at regular intervals using a spectrophotometer.

  • Inhibitor Testing: To determine the inhibitory activity of CB3717, the assay is performed in the presence of varying concentrations of the compound. The rate of reaction is compared to a control without the inhibitor to calculate the percentage of inhibition and subsequently the IC₅₀ or Kᵢ value.

Measurement of Intracellular dUTP Levels

A key consequence of TS inhibition by CB3717 is the accumulation of intracellular dUTP. This can be quantified using a sensitive radioimmunoassay (RIA).

Principle: The assay is based on the competitive binding of radiolabeled dUTP and dUTP from the cell extract to a specific antibody. The amount of radioactivity bound to the antibody is inversely proportional to the amount of unlabeled dUTP in the sample.

Generalized Protocol:

  • Cell Lysis: Cells treated with CB3717 are harvested and lysed to release intracellular contents.

  • Radioimmunoassay: The cell lysate is incubated with a known amount of radiolabeled dUTP (e.g., ³H-dUTP) and a limited amount of anti-dUTP antibody.

  • Separation of Bound and Free dUTP: The antibody-bound dUTP is separated from the free dUTP, often by precipitation of the antibody-antigen complex.

  • Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.

  • Standard Curve: A standard curve is generated using known amounts of unlabeled dUTP to determine the concentration of dUTP in the cell samples.

DNA Damage Assessment by Alkaline Elution

The induction of DNA strand breaks is a critical downstream effect of CB3717 treatment. The alkaline elution technique is a sensitive method for detecting these breaks.[2][5][6][7][8]

Principle: This technique is based on the principle that DNA from cells lysed on a filter will elute at a rate proportional to the number of single-strand breaks when subjected to an alkaline solution. Smaller DNA fragments resulting from strand breaks will elute more rapidly than intact, larger DNA.

Generalized Protocol:

  • Cell Labeling (Optional): Cells can be pre-labeled with a radioactive DNA precursor (e.g., ¹⁴C-thymidine) to facilitate quantification of the eluted DNA.

  • Cell Lysis on Filter: A suspension of treated cells is layered onto a filter (e.g., polycarbonate or PVC), and the cells are lysed with a detergent solution.

  • Alkaline Elution: An alkaline solution (e.g., pH 12.1) is pumped through the filter at a constant rate.

  • Fraction Collection: The eluted DNA is collected in a series of fractions over time.

  • Quantification: The amount of DNA in each fraction and the DNA remaining on the filter are quantified, either by scintillation counting (if radiolabeled) or by a fluorescent DNA-binding dye. The rate of elution is then calculated and compared between treated and untreated cells.

Quantitative Data Summary

The following tables summarize key quantitative data from the early preclinical studies of CB3717.

Parameter Value Enzyme Source Reference
Kᵢ for Thymidylate Synthase 4.9 nMHuman[5]
Kᵢ for Dihydrofolate Reductase 23 nMHuman[5]

Table 1: Enzyme Inhibition Constants for CB3717

Compound Relative Potency (vs. CB3717) Enzyme Source Reference
CB3717 Diglutamate 26-fold more potentL1210 TS[3]
CB3717 Triglutamate 87-fold more potentL1210 TS[3]
CB3717 Tetraglutamate 119-fold more potentL1210 TS[3]
CB3717 Pentaglutamate 114-fold more potentL1210 TS[3]

Table 2: Increased Potency of CB3717 Polyglutamates against L1210 Thymidylate Synthase

Cell Line IC₅₀ (µM) Reference
L1210 (murine leukemia)~0.03[9]
A549 (human lung carcinoma)3 (for 24h exposure)[10]

Table 3: In Vitro Cytotoxicity of CB3717 in Selected Cancer Cell Lines

Visualizations

Signaling Pathway of CB3717 Action

CB3717_Mechanism CB3717 CB3717 TS Thymidylate Synthase (TS) CB3717->TS Inhibition dTMP dTMP TS->dTMP dUTP dUTP Accumulation TS->dUTP Leads to dUMP dUMP dUMP->TS DNA_Synth DNA Synthesis dTMP->DNA_Synth DNA_Damage Uracil Misincorporation & DNA Strand Breaks dUTP->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of CB3717 leading to apoptosis.

Experimental Workflow for Assessing CB3717 Activitydot

Experimental_Workflow Start Start: Treat Cancer Cells with CB3717 Enzyme_Assay Thymidylate Synthase Inhibition Assay Start->Enzyme_Assay dUTP_Assay dUTP Level Measurement (RIA) Start->dUTP_Assay DNA_Damage_Assay DNA Damage Assessment (Alkaline Elution) Start->DNA_Damage_Assay Cell_Viability Cell Viability/Growth Inhibition Assay Start->Cell_Viability Data_Analysis Data Analysis: IC50, Ki, etc. Enzyme_Assay->Data_Analysis dUTP_Assay->Data_Analysis DNA_Damage_Assay->Data_Analysis Cell_Viability->Data_Analysis Conclusion Conclusion: Elucidation of Mechanism and Potency Data_Analysis->Conclusion

References

An In-depth Technical Guide to the Mechanism of Action of CB3717 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CB3717, a quinazoline-based antifolate, is a potent and specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine nucleotides required for DNA replication and repair. Its mechanism of action in cancer cells is centered on the depletion of intracellular thymidylate pools, leading to an imbalance in deoxyribonucleotide triphosphates (dNTPs), specifically an accumulation of deoxyuridine triphosphate (dUTP). This accumulation results in the misincorporation of uracil into DNA, triggering a futile cycle of DNA repair that culminates in DNA fragmentation and apoptotic cell death. The cytotoxicity of CB3717 is significantly enhanced by its intracellular conversion to polyglutamated derivatives, which exhibit increased inhibitory potency against TS and are retained within the cell for extended periods. This guide provides a comprehensive overview of the molecular mechanisms, quantitative parameters, and experimental methodologies related to the anticancer activity of CB3717.

Core Mechanism of Action: Thymidylate Synthase Inhibition

CB3717 exerts its cytotoxic effects primarily through the potent and specific inhibition of thymidylate synthase (TS). TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as a methyl donor. This reaction is the sole de novo source of dTMP, a precursor for the synthesis of deoxythymidine triphosphate (dTTP), an essential building block for DNA synthesis and repair.

CB3717 acts as a classical competitive inhibitor with respect to the folate cofactor, 5,10-methylenetetrahydrofolate, binding tightly to the folate-binding site on the TS enzyme.[1] This inhibition leads to a rapid depletion of the intracellular dTTP pool and a concurrent accumulation of its precursor, dUMP.[1]

Cellular Consequences of Thymidylate Synthase Inhibition

The inhibition of TS by CB3717 triggers a cascade of events within the cancer cell, ultimately leading to cell death.

Nucleotide Pool Imbalance and Uracil Misincorporation

The depletion of dTTP and the accumulation of dUMP lead to a significant increase in the intracellular concentration of deoxyuridine triphosphate (dUTP) through the phosphorylation of dUMP.[2] This dramatic rise in the dUTP/dTTP ratio results in the misincorporation of uracil into DNA by DNA polymerases during replication and repair processes.[2]

DNA Damage and Cell Cycle Arrest

The presence of uracil in DNA compromises genomic integrity. Cellular DNA repair mechanisms, primarily initiated by uracil-DNA glycosylase (UDG), attempt to excise the misincorporated uracil. However, in the face of a persistent dUTP pool and a depleted dTTP pool, the repair process is often futile, leading to the re-incorporation of uracil. This continuous cycle of excision and re-incorporation results in the formation of apyrimidinic (AP) sites and single-strand breaks in the DNA.[2] The accumulation of these DNA lesions triggers cell cycle arrest, typically at the S-phase, and ultimately induces apoptosis.

The Critical Role of Polyglutamylation

The efficacy of CB3717 is significantly enhanced through its intracellular metabolism to polyglutamated derivatives. The enzyme folylpolyglutamate synthetase (FPGS) catalyzes the sequential addition of glutamate residues to the CB3717 molecule.[3][4]

These polyglutamated forms of CB3717 exhibit two key advantages:

  • Increased Potency: CB3717 polyglutamates are substantially more potent inhibitors of TS than the parent compound.[3][4]

  • Cellular Retention: The polyglutamated derivatives are more effectively retained within the cell, leading to prolonged inhibition of TS even after the removal of extracellular CB3717.[4]

This intracellular trapping and enhanced inhibitory activity of the polyglutamated forms are crucial determinants of the overall cytotoxicity of CB3717.

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of CB3717.

Parameter Enzyme Species Value Reference
Ki Thymidylate SynthaseHuman4.9 x 10⁻⁹ M[1]
Ki Dihydrofolate ReductaseHuman2.3 x 10⁻⁸ M[1]

Table 1: Enzyme Inhibition Constants (Ki) of CB3717.

Cell Line Treatment Duration (h) Intracellular dUTP (pmol/10⁶ cells) Reference
A549 (Human Lung Carcinoma)3 µM CB37172446.1 ± 9.6[2]
A549 (Human Lung Carcinoma)30 µM CB371724337.5 ± 37.9[2]
A549 (Human Lung Carcinoma)3 µM CB3717 + 1 µM Dipyridamole24174.7 ± 57.7[2]

Table 2: Effect of CB3717 on Intracellular dUTP Pools.

Metabolite Fold Increase in TS Inhibition vs. CB3717 Reference
CB3717-diglutamate26[4]
CB3717-triglutamate87[4]
CB3717-tetraglutamate119[4]
CB3717-pentaglutamate114[4]

Table 3: Increased Potency of CB3717 Polyglutamates against L1210 TS.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

CB3717_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular CB3717_ext CB3717 CB3717_int CB3717 CB3717_ext->CB3717_int Transport TS Thymidylate Synthase CB3717_int->TS Inhibition CB3717_poly CB3717 Polyglutamates CB3717_int->CB3717_poly Polyglutamylation dTMP dTMP dUMP dUMP dUMP->dTMP Methylation dUTP dUTP dUMP->dUTP Phosphorylation dTTP dTTP dTMP->dTTP Phosphorylation DNA_synthesis DNA Synthesis dTTP->DNA_synthesis Uracil_DNA Uracil in DNA dUTP->Uracil_DNA Misincorporation DNA_repair DNA Repair (UDG) Uracil_DNA->DNA_repair DNA_breaks DNA Strand Breaks DNA_repair->DNA_breaks Futile Cycle Apoptosis Apoptosis DNA_breaks->Apoptosis FPGS FPGS CB3717_poly->TS Enhanced Inhibition Experimental_Workflow_dUTP start Cancer Cell Culture treatment Treat with CB3717 (± Dipyridamole) start->treatment harvest Harvest and Lyse Cells treatment->harvest extract Extract Nucleotides (e.g., Methanol Extraction) harvest->extract assay dUTP Quantification extract->assay hplc HPLC Analysis assay->hplc Method 1 enzymatic Enzymatic Assay (e.g., DNA Polymerase-based) assay->enzymatic Method 2 ria Radioimmunoassay assay->ria Method 3 data Data Analysis: Calculate pmol dUTP/10^6 cells hplc->data enzymatic->data ria->data Experimental_Workflow_DNA_Damage start Cancer Cell Culture with Radiolabeled Thymidine treatment Treat with CB3717 start->treatment harvest Harvest Cells on Ice treatment->harvest lysis Lyse Cells on Filter harvest->lysis elution Alkaline Elution lysis->elution collection Collect Fractions elution->collection quantification Quantify DNA in Fractions (Scintillation Counting or Fluorescence) collection->quantification analysis Data Analysis: Calculate Elution Rate (proportional to DNA breaks) quantification->analysis

References

Unlocking the Therapeutic Promise of CB3717: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB3717, a quinazoline-based folic acid antagonist, has demonstrated significant potential as a therapeutic agent through its targeted inhibition of thymidylate synthase (TS), a critical enzyme in DNA synthesis. This technical guide provides an in-depth exploration of the core scientific principles underlying the therapeutic potential of CB3717. It details the compound's mechanism of action, summarizes key preclinical and clinical findings, and provides comprehensive experimental protocols for researchers seeking to further investigate its properties. Through a combination of quantitative data, detailed methodologies, and visual representations of complex biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the essential knowledge to advance the study and application of CB3717 in oncology.

Mechanism of Action: Disrupting the Engine of DNA Synthesis

CB3717 exerts its cytotoxic effects by acting as a potent and specific inhibitor of thymidylate synthase (TS). TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), an essential precursor for the synthesis of thymidine triphosphate (dTTP), one of the four nucleoside triphosphates required for DNA replication and repair. By binding to the folate-binding site of TS, CB3717 prevents the normal catalytic function of the enzyme, leading to a cascade of events that culminate in cell death.

A crucial aspect of CB3717's mechanism is its intracellular conversion to polyglutamated forms. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), significantly enhances the inhibitory potency of the compound. These polyglutamated metabolites are retained within the cell for longer periods and exhibit a much higher affinity for TS, leading to sustained enzyme inhibition and increased cytotoxicity.

The inhibition of TS by CB3717 leads to a significant imbalance in the intracellular nucleotide pool. Specifically, it causes a depletion of dTTP and an accumulation of deoxyuridine triphosphate (dUTP). The excess dUTP is then erroneously incorporated into DNA by DNA polymerases in place of dTTP. This uracil misincorporation triggers the Base Excision Repair (BER) pathway, a cellular mechanism designed to correct such errors. However, the continuous and overwhelming presence of dUTP leads to a futile cycle of uracil removal and re-insertion, resulting in the accumulation of single-strand breaks in the DNA. The overwhelming DNA damage ultimately activates apoptotic pathways, leading to programmed cell death.

CB3717_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular CB3717_ext CB3717 CB3717_int CB3717 CB3717_ext->CB3717_int Transport Polyglutamates CB3717 Polyglutamates CB3717_int->Polyglutamates FPGS TS Thymidylate Synthase (TS) CB3717_int->TS Inhibition Polyglutamates->TS Inhibition dTMP dTMP dUMP dUMP dUMP->dTMP TS dUTP dUTP dUMP->dUTP dTTP dTTP dTMP->dTTP DNA_synthesis DNA Synthesis dTTP->DNA_synthesis Uracil_DNA Uracil in DNA dUTP->Uracil_DNA Misincorporation BER Base Excision Repair (BER) Uracil_DNA->BER DNA_SSB DNA Single-Strand Breaks BER->DNA_SSB Apoptosis Apoptosis DNA_SSB->Apoptosis

CB3717 Mechanism of Action

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy of CB3717 and its derivatives.

Table 1: In Vitro Inhibitory Activity of CB3717 and its Polyglutamates

CompoundTarget EnzymeCell LineIC50 / KiReference
CB3717Human Thymidylate Synthetase-Ki = 4.9 nM[1]
CB3717Human Dihydrofolate Reductase-Ki = 23 nM[1]
CB3717 Di-glutamateL1210 Thymidylate SynthaseL121026-fold more potent than CB3717[2]
CB3717 Tri-glutamateL1210 Thymidylate SynthaseL121087-fold more potent than CB3717[2]
CB3717 Tetra-glutamateL1210 Thymidylate SynthaseL1210119-fold more potent than CB3717[2]
CB3717 Penta-glutamateL1210 Thymidylate SynthaseL1210114-fold more potent than CB3717[2]

Table 2: Preclinical In Vivo Efficacy of CB3717

Tumor ModelDosing RegimenTumor Growth Inhibition (%)Reference
Rat Thyroid Tumor XenograftsNot SpecifiedSignificant inhibition[3]
YUSAC2 Melanoma TumorsConditional expression of survivin mutant60-70%[4]

Table 3: Clinical Trial Response Rates for CB3717

Cancer TypePhaseTreatment RegimenOverall Response Rate (ORR)Reference
Ovarian CancerPhase 1CB3717 monotherapySuggestion of antitumor activity in 3 patients[2]
Breast CancerNot SpecifiedCB3717 monotherapyActivity observed[2]
HepatomaNot SpecifiedCB3717 monotherapyActivity observed[2]
MesotheliomaNot SpecifiedCB3717 monotherapyActivity observed[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of CB3717.

Thymidylate Synthase (TS) Inhibition Assay

This protocol is adapted from a tritiated 5-fluoro-dUMP binding assay.

Materials:

  • Cell lysate

  • 0.2 M Tris-HCl (pH 7.4) containing 20 mM 2-mercaptoethanol, 15 mM CMP, and 100 mM NaF

  • [³H]5-fluoro-dUMP

  • CB3717 or its analogs

  • Scintillation counter

Procedure:

  • Harvest cells and prepare a cell lysate by sonication in Tris-HCl buffer.

  • Centrifuge the lysate to obtain a clear supernatant containing the TS enzyme.

  • Set up reaction mixtures containing the cell supernatant, varying concentrations of the inhibitor (CB3717), and a fixed concentration of [³H]5-fluoro-dUMP.

  • Initiate the reaction by adding the substrate dUMP.

  • Incubate the reaction mixture at 37°C for a specified time.

  • Stop the reaction and separate the protein-bound [³H]5-fluoro-dUMP from the unbound substrate using a suitable method (e.g., filter binding assay).

  • Quantify the amount of bound radioactivity using a scintillation counter.

  • Calculate the percentage of TS inhibition at each inhibitor concentration and determine the IC50 value.

TS_Inhibition_Assay_Workflow Start Start Prepare_Lysate Prepare Cell Lysate Start->Prepare_Lysate Setup_Reaction Set up Reaction Mixtures (Lysate, CB3717, [³H]5-fluoro-dUMP) Prepare_Lysate->Setup_Reaction Initiate_Reaction Initiate Reaction (Add dUMP) Setup_Reaction->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction & Separate Bound/Unbound Incubate->Stop_Reaction Quantify Quantify Radioactivity Stop_Reaction->Quantify Calculate Calculate % Inhibition and IC50 Quantify->Calculate End End Calculate->End

TS Inhibition Assay Workflow
Cell Viability Assay for IC50 Determination (MTT Assay)

This protocol outlines the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of CB3717.

Materials:

  • Adherent cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • CB3717 stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of CB3717 in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of CB3717. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Measurement of Intracellular dUTP Levels

This protocol describes a general approach for quantifying intracellular dUTP, often utilizing techniques like HPLC-MS/MS or radioimmunoassay.

Materials:

  • Cultured cells treated with CB3717

  • Extraction buffer (e.g., ice-cold 60% methanol)

  • Internal standards (for HPLC-MS/MS)

  • HPLC-MS/MS system or radioimmunoassay kit

Procedure:

  • Treat cells with CB3717 for the desired time.

  • Harvest the cells and wash them with ice-cold PBS.

  • Extract the intracellular nucleotides by adding ice-cold extraction buffer.

  • Centrifuge the samples to pellet the cell debris.

  • Collect the supernatant containing the nucleotides.

  • Analyze the supernatant using a validated HPLC-MS/MS method with an appropriate internal standard or a commercially available radioimmunoassay kit specific for dUTP.

  • Quantify the dUTP concentration based on a standard curve.

Alkaline Elution Assay for DNA Strand Breaks

This protocol provides a general overview of the alkaline elution technique to measure DNA single-strand breaks.

Materials:

  • Cells treated with CB3717

  • Polyvinylchloride or polycarbonate filters

  • Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10)

  • Elution buffer (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)

  • DNA-intercalating dye (e.g., ethidium bromide) or a fluorometric method for DNA quantification

  • Fraction collector

  • Fluorometer or scintillation counter

Procedure:

  • Treat cells with CB3717 to induce DNA damage.

  • Load a known number of cells onto a filter.

  • Lyse the cells directly on the filter using the lysis solution.

  • Wash the filter to remove cellular debris, leaving the DNA trapped on the filter.

  • Elute the DNA from the filter using the alkaline elution buffer at a constant flow rate. The rate of elution is proportional to the number of single-strand breaks.

  • Collect fractions of the eluate over time.

  • Quantify the amount of DNA in each fraction and the DNA remaining on the filter using a fluorescent dye or by pre-labeling the DNA with a radioactive isotope.

  • Plot the fraction of DNA remaining on the filter versus the elution time to determine the rate of elution, which is an indicator of the extent of DNA damage.

Logical_Relationship_CB3717_Therapeutic_Potential CB3717 CB3717 TS_Inhibition Thymidylate Synthase Inhibition CB3717->TS_Inhibition Nucleotide_Imbalance Nucleotide Pool Imbalance (↓dTTP, ↑dUTP) TS_Inhibition->Nucleotide_Imbalance Uracil_Misincorporation Uracil Misincorporation into DNA Nucleotide_Imbalance->Uracil_Misincorporation DNA_Damage DNA Strand Breaks Uracil_Misincorporation->DNA_Damage Apoptosis Apoptosis & Cell Death DNA_Damage->Apoptosis Therapeutic_Potential Therapeutic Potential in Cancer Apoptosis->Therapeutic_Potential

References

Methodological & Application

Application Notes and Protocols for mRNA-3705 Delivery in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

mRNA-3705 is an investigational messenger RNA (mRNA) therapeutic developed by Moderna, Inc. for the treatment of methylmalonic acidemia (MMA), a rare, life-threatening inherited metabolic disorder.[1][2] MMA is most commonly caused by a deficiency in the mitochondrial enzyme methylmalonyl-CoA mutase (MUT).[2] This deficiency leads to a toxic buildup of acids in the body, resulting in metabolic crises and multi-organ disease.[2] mRNA-3705 is designed to deliver a functional copy of the human MUT mRNA to the patient's cells, thereby enabling the production of the correct enzyme and restoring normal metabolic function.

The delivery of mRNA-3705 is a critical component of its therapeutic action and relies on a proprietary lipid nanoparticle (LNP) technology. This document provides detailed application notes and protocols based on publicly available information from preclinical studies and ongoing clinical trials of mRNA-3705.

Mechanism of Action and Delivery Strategy

mRNA-3705 utilizes a lipid nanoparticle (LNP) to encapsulate and deliver the mRNA encoding the human MUT enzyme to target cells. The LNP delivery system is crucial for protecting the mRNA from degradation in the bloodstream, facilitating cellular uptake, and enabling the release of the mRNA into the cytoplasm where it can be translated into the functional MUT protein. The primary route of administration in clinical trials is intravenous (IV) infusion.[3][4][5][6]

Signaling Pathway and Cellular Uptake

mRNA_3705_MoA cluster_bloodstream Bloodstream cluster_cell Target Cell (e.g., Hepatocyte) cluster_metabolism Metabolic Pathway mRNA-3705_LNP mRNA-3705 LNP Endosome Endosome mRNA-3705_LNP->Endosome Endocytosis Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape (mRNA Release) Ribosome Ribosome Cytoplasm->Ribosome mRNA Translation MUT_Protein Functional MUT Protein Ribosome->MUT_Protein Mitochondrion Mitochondrion MUT_Protein->Mitochondrion Mitochondrial Targeting Methylmalonyl-CoA Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA MUT Enzyme Action Toxic_Metabolites Toxic Metabolites (e.g., Methylmalonic Acid) Methylmalonyl-CoA->Toxic_Metabolites Metabolic Block in MMA Propionyl-CoA Propionyl-CoA Propionyl-CoA->Methylmalonyl-CoA

Caption: Mechanism of action of mRNA-3705.

Lipid Nanoparticle (LNP) Delivery System

The efficacy and safety of mRNA-3705 are intrinsically linked to its LNP delivery vehicle. While the exact proprietary composition is not fully disclosed, it is known to be the same formulation used for Moderna's propionic acidemia program (mRNA-3927).[2]

Physicochemical Properties
ParameterValueReference
LNP Diameter 71 nmPreclinical Data
Polydispersity Index (PDI) 0.07Preclinical Data
mRNA Encapsulation Efficiency 97%Preclinical Data

Table 1: Physicochemical properties of the mRNA-3705 lipid nanoparticle formulation based on preclinical data.

Preclinical Efficacy Data

Preclinical studies in mouse models of methylmalonic acidemia have demonstrated the potential of mRNA-3705.

ParameterResultMouse ModelReference
Hepatic MUT Protein Expression 2.1 to 3.4-fold higher than the first-generation product (mRNA-3704)MMA Mouse Models[7][8]
Plasma Methylmalonic Acid Greater and more sustained reductions compared to mRNA-3704MMA Mouse Models[8]

Table 2: Summary of key preclinical efficacy data for mRNA-3705.

Clinical Trial Information: The Landmark Study (NCT04899310)

The primary clinical investigation of mRNA-3705 is the "Landmark study," a Phase 1/2, global, open-label, dose-optimization study.[5][9]

Study Design and Objectives
ParameterDescriptionReference
Study Phase Phase 1/2[5][6][9]
Study Design Adaptive, Open-Label, Dose Optimization and Expansion[5]
Primary Objectives To assess the safety and tolerability of mRNA-3705. To determine the recommended dose and dosing regimen.[5]
Secondary Objectives To evaluate the pharmacokinetics and pharmacodynamics of mRNA-3705. To assess the preliminary efficacy in reducing metabolic decompensation events.[4][5]
Patient Population Patients aged 1 year and older with a confirmed diagnosis of isolated MMA due to MUT deficiency.[3][4][5]
Route of Administration Intravenous (IV) Infusion[3][4][5][6]
Dosing Frequency Once every 2 weeks (Q2W) or once every 3 weeks (Q3W)[5][10]

Table 3: Overview of the Landmark Clinical Trial Design for mRNA-3705.

Preliminary Clinical Trial Data (as of August 25, 2023)
ParameterFindingReference
Participants Dosed 11[1]
Total Doses Administered 221[1]
Safety Profile Generally well-tolerated with no discontinuations due to safety.[1]
Drug-Related Adverse Events Mostly mild or moderate (Grade 1 or 2).[1]
Most Common Adverse Events Pyrexia (fever) and upper respiratory tract infection.[1]
Infusion-Related Reactions Occurred in less than 5% of administered doses.[1]
Serious Adverse Events (related) One event of "body temperature increased" (Grade 2, resolved).[1]

Table 4: Summary of preliminary clinical trial data from the Landmark study.

Experimental Protocols

The following protocols are generalized based on standard practices for the intravenous administration of LNP-based mRNA therapeutics in a clinical trial setting. The actual clinical trial protocol is proprietary and may have specific variations.

Experimental Workflow: From Patient Screening to Follow-up

Clinical_Trial_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Phase Screening Screening (up to 30 days) - Genetic Confirmation of MMA - Baseline Health Assessment Observation Observation Period (24-72 hours) - Pre-dose Health Monitoring Screening->Observation Dosing Intravenous Infusion of mRNA-3705 (Q2W or Q3W for up to 12 months) Observation->Dosing Monitoring Post-Infusion Monitoring - Vital Signs - Adverse Events Dosing->Monitoring EOT End of Treatment (EOT) Visit Dosing->EOT Completion of Treatment Period Follow_Up Long-Term Follow-up (up to 2 years) - Safety and Efficacy Assessment EOT->Follow_Up Extension Optional Extension Study EOT->Extension

Caption: Generalized clinical trial workflow for mRNA-3705.

Protocol for Intravenous Infusion of mRNA-3705

1. Patient Preparation and Premedication:

  • Confirm patient identity and eligibility for the dose.

  • Obtain baseline vital signs (temperature, blood pressure, heart rate, respiratory rate).

  • Administer pre-infusion medications as per the study protocol to mitigate potential infusion-related reactions. These may include an H1 antagonist (e.g., cetirizine), an H2 antagonist (e.g., famotidine), and an antipyretic/analgesic (e.g., acetaminophen or ibuprofen).[11]

2. Preparation of mRNA-3705 for Infusion:

  • mRNA-3705 is typically supplied as a frozen suspension.

  • Thaw the vial at room temperature. Do not shake.

  • Visually inspect the solution for particulate matter and discoloration. The solution should be a white to off-white suspension.

  • Calculate the required dose based on the patient's body weight.

  • Gently invert the vial to ensure a uniform suspension.

  • Withdraw the calculated volume of mRNA-3705 from the vial using a sterile needle and syringe.

  • Dilute the withdrawn dose in a sterile infusion bag containing a specified diluent (e.g., 0.9% Sodium Chloride) to the final infusion volume as per the protocol.

  • Gently invert the infusion bag to mix. Do not shake.

3. Intravenous Administration:

  • Administer the diluted mRNA-3705 solution via intravenous infusion using an infusion pump.

  • The infusion rate should be set according to the study protocol. The rate may be started low and gradually increased if no infusion-related reactions are observed.

  • The total infusion time is typically over a predefined period (e.g., 60-90 minutes).

4. Post-Infusion Monitoring:

  • Monitor the patient for signs and symptoms of infusion-related reactions during and for a specified period after the infusion (e.g., at least 1-2 hours).

  • Record vital signs at regular intervals post-infusion.

  • Document any adverse events in the patient's record and report them according to the clinical trial protocol.

  • Patients may be required to remain at the clinical site for observation for a specified duration after the infusion.[6]

5. Follow-up Assessments:

  • Blood samples are collected at specified time points to assess pharmacokinetics (concentration of mRNA-3705 in the blood) and pharmacodynamics (levels of methylmalonic acid and other biomarkers).[4]

  • Regular clinical assessments are conducted to monitor the patient's overall health, disease status, and the frequency of metabolic decompensation events.[4]

Conclusion

The delivery of mRNA-3705 via a proprietary lipid nanoparticle system represents a promising therapeutic strategy for methylmalonic acidemia. The ongoing Landmark clinical trial will provide crucial data on the safety, tolerability, and efficacy of this novel treatment. The protocols and data presented in these application notes are intended to provide a comprehensive overview for the scientific community and will be updated as more information becomes publicly available.

References

Application Notes and Protocols for mRNA-3705 in Pediatric Methylmalonic Acidemia (MMA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylmalonic acidemia (MMA) is a rare, life-threatening inherited metabolic disorder characterized by a deficiency in the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). This deficiency disrupts the normal breakdown of certain proteins and fats, leading to a toxic accumulation of acids in the body and subsequent multi-organ damage.[1][2] Standard of care is limited to dietary management and palliative measures, with liver or combined liver and kidney transplantation being the only effective treatments currently available.[2][3]

mRNA-3705 is an investigational therapeutic being developed by Moderna, Inc. It is designed to address the underlying cause of MMA by providing the genetic instructions for cells to produce a functional MUT enzyme.[2][4] This is achieved by delivering a messenger RNA (mRNA) sequence encoding the human MUT enzyme, encapsulated within a proprietary lipid nanoparticle (LNP) to facilitate entry into cells.[2][4] The administration of mRNA-3705 is intended to restore the deficient enzyme's activity, thereby correcting the metabolic imbalance.[3] mRNA-3705 has received Orphan Drug, Fast Track, and Rare Pediatric Disease designations from the U.S. Food and Drug Administration (FDA).[2]

Mechanism of Action

The therapeutic strategy of mRNA-3705 revolves around the principles of mRNA technology. The LNP delivery system protects the mRNA encoding the MUT enzyme from degradation and allows for its uptake by target cells, primarily hepatocytes. Once inside the cell, the mRNA is translated by the cellular machinery to produce functional MUT enzyme. This newly synthesized enzyme is then expected to metabolize the accumulated toxic substances, such as methylmalonic acid, thereby alleviating the clinical manifestations of MMA.

cluster_bloodstream Bloodstream cluster_cell Target Cell (e.g., Hepatocyte) mRNA-3705 (LNP-encapsulated mRNA) mRNA-3705 (LNP-encapsulated mRNA) Endosome Endosome mRNA-3705 (LNP-encapsulated mRNA)->Endosome Cellular Uptake Ribosome Ribosome Endosome->Ribosome mRNA Release Functional MUT Enzyme Functional MUT Enzyme Ribosome->Functional MUT Enzyme Translation Metabolism Metabolism Functional MUT Enzyme->Metabolism Restoration of Metabolic Pathway

Caption: Mechanism of action of mRNA-3705.

Clinical Development: The Landmark Study

mRNA-3705 is currently being evaluated in a Phase 1/2 clinical trial known as the "Landmark study" (NCT04899310).[2] This is a global, open-label, dose-optimization study designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of mRNA-3705 in pediatric and adult patients aged one year and older with isolated MMA due to MUT deficiency.[2][5]

Patient Population

The study enrolls individuals with a confirmed diagnosis of isolated MMA due to MUT deficiency. Key inclusion criteria include a bodyweight of ≥11.0 kg and normal or supplemented vitamin B12 levels.[5]

Study Design and Treatment Protocol

The Landmark study consists of a screening period, an observation period, a treatment period, and a follow-up period.[5] Participants receive mRNA-3705 via intravenous (IV) infusion.[5] The study design includes dose-escalation cohorts to identify an optimal and safe dose.[6]

Table 1: Dosing Cohorts in the Landmark Study

Dose LevelDosing Frequency
0.1 mg/kgEvery 3 weeks (Q3W)
0.2 mg/kgEvery 2 weeks (Q2W)
0.4 mg/kgEvery 2 weeks (Q2W)
0.6 mg/kgEvery 2 weeks (Q2W)
0.9 mg/kgEvery 2 weeks (Q2W)
1.2 mg/kgEvery 2 weeks (Q2W)

Source: Analysis of MUT-deficient MMA, 2025.[6]

Based on interim data, a dose of 1.2 mg/kg administered every two weeks (Q2W) has been selected for further evaluation in the pivotal part of the study.[6] Participants who complete the treatment period are offered the opportunity to enroll in an extension study (NCT05295433) to evaluate the long-term safety and clinical activity of mRNA-3705.[7]

Experimental Protocols

mRNA-3705 Administration
  • Patient Preparation: Ensure the patient is well-hydrated. Pre-medication may be administered as per the study protocol to manage potential infusion-related reactions.

  • Dosage Calculation: The dose of mRNA-3705 is calculated based on the patient's body weight.

  • Reconstitution and Dilution: Follow the specific instructions provided by the manufacturer for the reconstitution and dilution of the mRNA-3705 drug product.

  • Intravenous Infusion: Administer the diluted mRNA-3705 solution via intravenous infusion over a specified period.

  • Post-infusion Monitoring: Monitor the patient for any adverse events during and after the infusion, as per the study protocol.

Biomarker Analysis
  • Sample Collection: Collect blood samples at baseline and at specified time points throughout the study.

  • Sample Processing: Process the blood samples to separate plasma or serum.

  • Biomarker Quantification: Analyze the plasma or serum samples for levels of key biomarkers, including methylmalonic acid and 2-methylcitrate, using validated analytical methods such as liquid chromatography-mass spectrometry (LC-MS).

Preliminary Clinical Data

Interim data from the Landmark study indicates a manageable safety profile for mRNA-3705, with no dose-limiting toxicities or treatment-emergent adverse events leading to discontinuation reported as of the data cut-off.[6]

Table 2: Summary of Preliminary Efficacy Findings

Outcome MeasureFinding
Biomarker Levels Dose-dependent reductions in methylmalonic acid and other disease-related biomarkers were observed.
Patient Subgroup Reductions in biomarker levels were most pronounced in participants with mut0 MMA aged ≥5 years.
Dose Escalation Incremental reductions in methylmalonic acid levels were observed with dose escalation.

Source: Analysis of MUT-deficient MMA, 2025.[6]

More comprehensive quantitative data from the Landmark study is anticipated to be presented at the International Congress of Inborn Errors of Metabolism (ICIEM) in September 2025.[4]

Patient Screening Patient Screening Baseline Assessment Baseline Assessment Patient Screening->Baseline Assessment Dose Escalation Cohorts Dose Escalation Cohorts Baseline Assessment->Dose Escalation Cohorts Intravenous Infusion Intravenous Infusion Dose Escalation Cohorts->Intravenous Infusion Pivotal Study Pivotal Study Dose Escalation Cohorts->Pivotal Study Optimal Dose Selection Safety Monitoring Safety Monitoring Intravenous Infusion->Safety Monitoring Biomarker Analysis Biomarker Analysis Intravenous Infusion->Biomarker Analysis Biomarker Analysis->Dose Escalation Cohorts Dose Adjustment Long-term Extension Study Long-term Extension Study Pivotal Study->Long-term Extension Study

Caption: Clinical trial workflow for mRNA-3705.

Conclusion

mRNA-3705 represents a promising therapeutic approach for pediatric patients with MMA due to MUT deficiency. The ongoing Phase 1/2 Landmark study has demonstrated a manageable safety profile and early signs of efficacy, with dose-dependent reductions in key disease biomarkers. The selection of a 1.2 mg/kg Q2W dose for the pivotal stage of the study marks a significant step forward in the clinical development of this novel mRNA-based therapy. Further data from the completed study will be crucial in fully elucidating the therapeutic potential of mRNA-3705.

References

Application Notes and Protocols for the Laboratory Synthesis of CB3717

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of CB3717, a potent inhibitor of thymidylate synthase. CB3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, is a quinazoline-based antifolate that has been investigated for its anticancer properties. The synthesis involves the preparation of two key intermediates: 2-amino-6-(bromomethyl)quinazolin-4(3H)-one and diethyl N-(4-(propargylamino)benzoyl)-L-glutamate , followed by their coupling and subsequent hydrolysis to yield the final product. This protocol is intended for use by qualified researchers and chemists in a laboratory setting.

Introduction

CB3717 is a classical antifolate that exerts its cytotoxic effects by tightly binding to and inhibiting thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of pyrimidine nucleotides required for DNA replication. By disrupting this pathway, CB3717 leads to "thymineless death" in rapidly proliferating cancer cells. Its mechanism of action involves the intracellular accumulation of 2'-deoxyuridine-5'-triphosphate (dUTP), which is subsequently misincorporated into DNA, leading to DNA damage and apoptosis[1]. The potency of CB3717 is enhanced through intracellular polyglutamylation, a process that increases its cellular retention and inhibitory activity against TS[2][3]. These polyglutamated forms are significantly more potent inhibitors of TS than the parent compound[2][3].

Clinically, CB3717 has shown activity in various cancers, including breast and ovarian cancer[2]. However, its development has been hampered by dose-limiting toxicities, particularly nephrotoxicity, which is thought to be due to the poor solubility of the drug under acidic conditions, leading to its precipitation in the renal tubules[2].

This document outlines a comprehensive, step-by-step protocol for the chemical synthesis of CB3717, enabling researchers to produce this compound for further preclinical and pharmacological studies.

Physicochemical and Biological Data

The following tables summarize key quantitative data for CB3717.

PropertyValueReference
IUPAC Name (2S)-2-[[4-[--INVALID-LINK--amino]benzoyl]amino]pentanedioic acid
Synonyms N¹⁰-propargyl-5,8-dideazafolic acid, PDDF
Molecular Formula C₂₄H₂₃N₅O₆
Molecular Weight 477.47 g/mol
CAS Number 76849-19-9
Appearance Off-white to pale yellow solid
Solubility Poorly soluble in water at acidic pH[2]
Biological ParameterCell LineValueReference
IC₅₀ (Growth Inhibition) L12102.61 µM
IC₅₀ (Growth Inhibition) S1801.97 µM
dUTP accumulation (3 µM CB3717, 24h) A54946.1 ± 9.6 pmol/10⁶ cells[1]
dUTP accumulation (30 µM CB3717, 24h) A549337.5 ± 37.9 pmol/10⁶ cells[1]
Inhibition of TS (Ki) L121014 nM
Relative Potency of Polyglutamates (vs. CB3717) L1210Diglutamate: 26-fold[2]
Triglutamate: 87-fold[2]
Tetraglutamate: 119-fold[2]
Pentaglutamate: 114-fold[2]

Synthesis Pathway Overview

The overall synthetic strategy for CB3717 is a convergent synthesis, which involves the independent synthesis of two key fragments followed by their coupling. The pathway can be summarized as follows:

  • Synthesis of the Quinazoline Core: Preparation of 2-amino-6-(bromomethyl)quinazolin-4(3H)-one (Intermediate 2 ).

  • Synthesis of the Side Chain: Preparation of diethyl N-(4-(propargylamino)benzoyl)-L-glutamate (Intermediate 4 ).

  • Coupling and Deprotection: Coupling of intermediates 2 and 4 to form the protected CB3717, followed by ester hydrolysis to yield the final product, CB3717.

Synthesis_Pathway cluster_quinazoline Quinazoline Core Synthesis cluster_sidechain Side Chain Synthesis cluster_final Final Coupling and Deprotection A 2-Amino-5-methylbenzoic acid B 2-Amino-6-methylquinazolin-4(3H)-one (Intermediate 1) A->B  Cyanamide, HCl   C 2-Amino-6-(bromomethyl)quinazolin-4(3H)-one (Intermediate 2) B->C  NBS, AIBN   G Diethyl N-(4-(((2-amino-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-yn-1-yl)amino)benzoyl)-L-glutamate (Protected CB3717) C->G D Diethyl N-(4-aminobenzoyl)-L-glutamate E Diethyl N-(4-(propargylamino)benzoyl)-L-glutamate (Intermediate 4) D->E E->G  Coupling   F Propargyl bromide F->E  K₂CO₃, DMF   H CB3717 G->H  NaOH, H₂O/THF  

Caption: Convergent synthesis pathway for CB3717.

Experimental Protocols

Materials and Methods

All reagents should be of analytical grade and used as received unless otherwise noted. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) where specified. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of 2-Amino-6-(bromomethyl)quinazolin-4(3H)-one (Intermediate 2)

This protocol involves a two-step procedure starting from 2-amino-5-methylbenzoic acid.

Step 1a: Synthesis of 2-Amino-6-methylquinazolin-4(3H)-one (Intermediate 1)

  • To a stirred suspension of 2-amino-5-methylbenzoic acid (15.1 g, 100 mmol) in 2-methoxyethanol (200 mL), add cyanamide (8.4 g, 200 mmol) followed by the dropwise addition of concentrated hydrochloric acid (10 mL).

  • Heat the reaction mixture to reflux (approximately 125 °C) for 4 hours.

  • Cool the mixture to room temperature. The product will precipitate out of the solution.

  • Filter the precipitate, wash with cold ethanol (2 x 50 mL) and then diethyl ether (2 x 50 mL).

  • Dry the solid under vacuum to yield 2-amino-6-methylquinazolin-4(3H)-one as a white solid.

Step 1b: Synthesis of 2-Amino-6-(bromomethyl)quinazolin-4(3H)-one (Intermediate 2)

  • Suspend 2-amino-6-methylquinazolin-4(3H)-one (8.75 g, 50 mmol) in anhydrous N,N-dimethylformamide (DMF, 250 mL).

  • Add N-bromosuccinimide (NBS, 9.78 g, 55 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.82 g, 5 mmol).

  • Heat the reaction mixture to 70 °C for 3 hours under an inert atmosphere.

  • Cool the reaction mixture to room temperature and pour it into ice-water (1 L).

  • The product will precipitate. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to afford 2-amino-6-(bromomethyl)quinazolin-4(3H)-one as a pale yellow solid.

Protocol 2: Synthesis of Diethyl N-(4-(propargylamino)benzoyl)-L-glutamate (Intermediate 4)

This protocol describes the N-alkylation of diethyl N-(4-aminobenzoyl)-L-glutamate.

  • Dissolve diethyl N-(4-aminobenzoyl)-L-glutamate (16.2 g, 50 mmol) in anhydrous DMF (200 mL).

  • Add anhydrous potassium carbonate (13.8 g, 100 mmol) to the solution.

  • To the stirred suspension, add propargyl bromide (80% solution in toluene, 6.7 mL, 60 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water (800 mL) and extract with ethyl acetate (3 x 200 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield diethyl N-(4-(propargylamino)benzoyl)-L-glutamate as a viscous oil.

Protocol 3: Synthesis of CB3717

This final part of the synthesis involves the coupling of the two intermediates followed by deprotection.

Step 3a: Coupling of Intermediates 2 and 4

  • Dissolve diethyl N-(4-(propargylamino)benzoyl)-L-glutamate (Intermediate 4 , 7.2 g, 20 mmol) in anhydrous DMF (100 mL).

  • Add 2-amino-6-(bromomethyl)quinazolin-4(3H)-one (Intermediate 2 , 5.1 g, 20 mmol) and potassium carbonate (5.5 g, 40 mmol).

  • Stir the reaction mixture at 60 °C for 6 hours under an inert atmosphere.

  • After cooling to room temperature, pour the mixture into water (500 mL).

  • A precipitate will form. Filter the solid, wash with water, and dry under vacuum to obtain the protected CB3717, diethyl N-(4-(((2-amino-4-oxo-3,4-dihydroquinazolin-6-yl)methyl)(prop-2-yn-1-yl)amino)benzoyl)-L-glutamate.

Step 3b: Hydrolysis to CB3717

  • Suspend the protected CB3717 from the previous step (9.5 g, ~18 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and water (100 mL).

  • Add 1 M sodium hydroxide solution until the pH reaches 12.

  • Stir the mixture at room temperature for 4 hours, maintaining the pH at 12 by the periodic addition of 1 M NaOH.

  • After the reaction is complete (as monitored by TLC), carefully adjust the pH to 4.5 with 1 M hydrochloric acid.

  • A precipitate will form. Cool the mixture in an ice bath for 1 hour.

  • Filter the precipitate, wash with cold water, then with ethanol, and finally with diethyl ether.

  • Dry the solid under vacuum to yield CB3717 as an off-white to pale yellow powder.

Signaling Pathway and Mechanism of Action

CB3717's primary mechanism of action is the inhibition of thymidylate synthase (TS), a key enzyme in the DNA synthesis pathway.

TS_Inhibition dUMP dUMP dTMP dTMP dUMP->dTMP  Methylation   dUTP dUTP Accumulation dUMP->dUTP  Phosphorylation   DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis TS Thymidylate Synthase (TS) TS->dTMP DHF Dihydrofolate (DHF) TS->DHF N5N10_CH2_THF N⁵,N¹⁰-Methylene-THF N5N10_CH2_THF->TS CB3717 CB3717 CB3717->TS  Inhibition   DNA_Damage DNA Damage & Apoptosis dUTP->DNA_Damage  Misincorporation into DNA  

Caption: Mechanism of action of CB3717.

Conclusion

The protocol described in these application notes provides a detailed and logical workflow for the laboratory synthesis of CB3717. By following these procedures, researchers can obtain this potent thymidylate synthase inhibitor for use in a variety of research applications, including studies on cancer cell biology, drug resistance mechanisms, and the development of novel antifolate therapeutics. Adherence to standard laboratory safety practices is essential when carrying out these chemical syntheses.

References

Application Notes and Protocols for CB3717 in Cancer Cell Culture Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, is a potent and specific quinazoline-based antifolate inhibitor of thymidylate synthase (TS). The dysregulation of TS activity is implicated in the progression of numerous cancers, including those of the breast, colon, lung, and ovary, making it a critical target for cancer therapy.[1] By inhibiting the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair, CB3717 effectively halts the proliferation of rapidly dividing cancer cells.[1][2] These application notes provide detailed protocols for utilizing CB3717 in cell culture for cancer research, including methods for assessing its cytotoxic and cytostatic effects.

Mechanism of Action

CB3717 exerts its anticancer effects by directly inhibiting thymidylate synthase (TS), the enzyme responsible for the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[1][3] This inhibition leads to a depletion of the intracellular dTMP pool, which in turn causes an accumulation of its precursor, dUMP. The excess dUMP is subsequently phosphorylated to deoxyuridine triphosphate (dUTP).

The accumulation of dUTP results in its misincorporation into DNA in place of deoxythymidine triphosphate (dTTP). This uracil misincorporation triggers a futile cycle of DNA excision and repair, leading to the formation of DNA strand breaks.[2] The extensive DNA damage ultimately induces cell cycle arrest and apoptosis, leading to cancer cell death.[2] The cytotoxic effects of CB3717 can be enhanced by co-treatment with a nucleoside transport inhibitor like dipyridamole, which prevents the cellular uptake of exogenous thymidine and the efflux of deoxyuridine, thereby augmenting the dUTP pool.[2]

Inside the cell, CB3717 can be metabolized into polyglutamate forms. These polyglutamated metabolites are even more potent inhibitors of TS and are retained within the cell for longer periods, leading to sustained enzyme inhibition and prolonged cytotoxic effects.

Data Presentation

The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of CB3717 in various human cancer cell lines.

Cell LineCancer TypeIC50 (µM)Notes
A549Human Lung Carcinoma3Determined after a 24-hour exposure.[2]
PLC/PRF/5Human Hepatocellular CarcinomaWithin clinical serum concentrationsThe ID50 was found to be within the range of serum concentrations achieved in patients receiving a 300 mg/m² dose.
Hep 3BHuman Hepatocellular CarcinomaWithin clinical serum concentrationsThe ID50 was found to be within the range of serum concentrations achieved in patients receiving a 300 mg/m² dose.
MOLT-3Human LeukemiaSensitiveThis cell line was sensitive to CB3717.

Signaling Pathway

CB3717_Signaling_Pathway CB3717 CB3717 TS Thymidylate Synthase (TS) CB3717->TS Inhibition dTMP dTMP dUMP dUMP dUMP->dTMP TS-mediated conversion dUTP dUTP dUMP->dUTP Accumulation & Phosphorylation dTTP dTTP dTMP->dTTP DNA_Syn DNA Synthesis & Repair dTTP->DNA_Syn DNA_Damage DNA Strand Breaks (Uracil Misincorporation) dUTP->DNA_Damage Apoptosis Apoptosis Cell_Cycle Cell Cycle Arrest DNA_Damage->Cell_Cycle DNA_Damage->Apoptosis Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Analysis cluster_results Data Interpretation Cell_Culture 1. Culture Cancer Cells Cell_Seeding 2. Seed Cells in Plates Cell_Culture->Cell_Seeding CB3717_Treat 3. Treat with CB3717 (Dose-Response) Cell_Seeding->CB3717_Treat MTT 4a. Cell Viability (MTT Assay) CB3717_Treat->MTT Apoptosis 4b. Apoptosis (Annexin V/PI Assay) CB3717_Treat->Apoptosis Cell_Cycle 4c. Cell Cycle (PI Staining) CB3717_Treat->Cell_Cycle IC50 5a. Determine IC50 MTT->IC50 Apop_Quant 5b. Quantify Apoptosis Apoptosis->Apop_Quant CC_Dist 5c. Analyze Cell Cycle Distribution Cell_Cycle->CC_Dist

References

Application Notes and Protocols for Testing CB3717 Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB3717, N10-propargyl-5,8-dideazafolic acid, is a potent and specific inhibitor of thymidylate synthase (TS).[1] TS is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair.[2][3][4] By inhibiting TS, CB3717 disrupts the supply of dTMP, leading to an accumulation of deoxyuridine triphosphate (dUTP) and subsequent DNA damage, ultimately triggering cell cycle arrest and apoptosis.[5][6][7] The cytotoxicity of CB3717 is primarily mediated through this mechanism.[1]

A key feature of CB3717 is its intracellular conversion to polyglutamated forms.[8] These polyglutamates are significantly more potent inhibitors of TS and are retained within the cell for longer periods, leading to sustained enzyme inhibition.[8][9] This intracellular metabolism is an important determinant of CB3717's cytotoxic activity.

These application notes provide a comprehensive experimental framework for evaluating the cytotoxicity of CB3717 in cancer cell lines. The protocols are designed to be detailed and robust, enabling researchers to obtain reliable and reproducible data.

Data Presentation

Quantitative data from cytotoxicity and apoptosis assays should be summarized in clear and concise tables to facilitate comparison between different cell lines, drug concentrations, and exposure times.

Table 1: IC50 Values for CB3717 in Different Cancer Cell Lines

Cell LineThymidylate Synthase (TS) Expression LevelIC50 (µM) after 24h ExposureIC50 (µM) after 48h ExposureIC50 (µM) after 72h Exposure
Cell Line AHigh
Cell Line BMedium
Cell Line CLow

Table 2: Percentage of Apoptotic Cells (Annexin V Positive) after CB3717 Treatment

TreatmentConcentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Total % Apoptotic Cells
Vehicle Control0
CB3717IC50/2
CB3717IC50
CB3717IC50*2

Table 3: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

TreatmentConcentration (µM)LDH Release (OD490)% Cytotoxicity
Spontaneous LDH ReleaseN/A0
Vehicle Control0
CB3717IC50/2
CB3717IC50
CB3717IC50*2
Maximum LDH ReleaseN/A100

Experimental Protocols

Cell Culture and Maintenance

A panel of human cancer cell lines with varying levels of thymidylate synthase (TS) expression should be used. For example, HT-29 and RKO cells have been reported to have strong nuclear TS signals, while HCT-15 cells show no nuclear TS.[10] Pancreatic cancer cell lines like MiaPaCa2 and Panc1 show high TS expression, whereas BxPc3 has low expression.[11]

  • Culture selected cell lines in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells upon reaching 80-90% confluency.

Western Blot for Thymidylate Synthase (TS) Expression

This protocol verifies the relative TS expression levels in the chosen cell lines.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease inhibitors.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against thymidylate synthase overnight at 4°C.[9][12]

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

MTT Assay for Cell Viability and IC50 Determination

The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[13][14][15][16]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Allow cells to attach overnight.

  • Drug Treatment:

    • Prepare a serial dilution of CB3717 in culture medium.

    • Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO).

    • Incubate for 24, 48, and 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[15]

    • Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.[13][15]

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the drug concentration.

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as a measure of cytotoxicity.[8][11]

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay.

  • Assay Procedure:

    • After the incubation period, carefully collect the cell culture supernatant.

    • Prepare controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[11]

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Measure the absorbance at 490 nm.

  • Data Analysis:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12][17][18][19][20]

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and treat with CB3717 at the desired concentrations for the specified time.

  • Cell Staining:

    • Harvest the cells, including any floating cells in the medium.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[19]

    • Incubate for 15 minutes at room temperature in the dark.[18]

    • Add 400 µL of 1X Binding Buffer to each tube.[18]

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 or FL3 channel.

    • Gate the cell populations to quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, which are activated during apoptosis.[13][14][15][17]

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the Annexin V assay.

  • Assay Procedure (using a fluorometric kit):

    • Lyse the treated cells according to the kit manufacturer's instructions.

    • Add the caspase substrate (e.g., DEVD-AFC) to the cell lysate.

    • Incubate at 37°C for 1-2 hours.

    • Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).

  • Data Analysis:

    • Quantify the caspase activity relative to the vehicle control.

Mandatory Visualizations

G cluster_0 CB3717 Signaling Pathway CB3717 CB3717 TS Thymidylate Synthase (TS) CB3717->TS Inhibition dTMP dTMP dUTP_accumulation dUTP Accumulation TS->dUTP_accumulation Leads to dUMP dUMP dUMP->dTMP Methylation dTTP dTTP dTMP->dTTP DNA_Synthesis DNA Synthesis & Repair dTTP->DNA_Synthesis DNA_Damage DNA Damage dUTP_accumulation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Signaling pathway of CB3717-induced cytotoxicity.

G cluster_1 MTT Assay Workflow start Seed Cells in 96-well Plate overnight Incubate Overnight start->overnight treatment Treat with CB3717 (Serial Dilutions) overnight->treatment incubation Incubate for 24, 48, 72h treatment->incubation mtt Add MTT Reagent incubation->mtt formazan Incubate to Form Formazan mtt->formazan solubilize Solubilize Formazan formazan->solubilize read Read Absorbance at 570nm solubilize->read end Calculate IC50 read->end

Caption: Experimental workflow for the MTT assay.

G cluster_2 Annexin V/PI Apoptosis Assay Workflow start Seed Cells in 6-well Plate treatment Treat with CB3717 start->treatment harvest Harvest Cells treatment->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Stain with Annexin V-FITC & PI resuspend->stain incubate Incubate in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end Quantify Apoptosis analyze->end

Caption: Workflow for the Annexin V/PI apoptosis assay.

References

Measuring Thymidylate Synthase Inhibition by CB3717: An Application Note and Protocol Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. Its pivotal role in cell proliferation has made it a key target for cancer chemotherapy. CB3717, a quinazoline-based folate analog, is a potent inhibitor of thymidylate synthase. It acts as a competitive inhibitor with respect to the cofactor 5,10-methylenetetrahydrofolate (CH2-THF). This application note provides detailed protocols for measuring the inhibition of thymidylate synthase by CB3717, catering to researchers in academia and the pharmaceutical industry. The methodologies described herein are essential for the evaluation of CB3717 and other potential TS inhibitors.

Mechanism of Action of CB3717

Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, utilizing CH2-THF as the methyl donor. CB3717 mimics the natural cofactor, CH2-THF, and binds to the cofactor-binding site of the TS enzyme. This competitive binding prevents the formation of the catalytically active ternary complex of TS, dUMP, and CH2-THF, thereby halting the synthesis of dTMP. The downstream consequences of TS inhibition include a depletion of the cellular thymidine triphosphate (dTTP) pool and an accumulation of deoxyuridine triphosphate (dUTP). This imbalance disrupts DNA synthesis and repair, ultimately leading to "thymineless death" in rapidly dividing cancer cells.

cluster_0 Thymidylate Synthesis Cycle cluster_1 Inhibition by CB3717 cluster_2 Downstream Effects dUMP dUMP TS TS dUMP->TS Substrate dUTP_accumulation dUTP Accumulation dTMP dTMP dTTP_depletion dTTP Depletion DNA Synthesis DNA Synthesis dTMP->DNA Synthesis TS->dTMP Product DHF DHF TS->DHF Byproduct TS_inactive Inactive TS CH2-THF CH2-THF CH2-THF->TS Cofactor CB3717 CB3717 CB3717->TS Competitive Inhibition DNA_synthesis_inhibition DNA Synthesis Inhibition dTTP_depletion->DNA_synthesis_inhibition dUTP_accumulation->DNA_synthesis_inhibition Apoptosis Apoptosis DNA_synthesis_inhibition->Apoptosis

Mechanism of Thymidylate Synthase Inhibition by CB3717.

Quantitative Analysis of CB3717 Inhibition

The potency of CB3717 as a thymidylate synthase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values can vary depending on the assay conditions, enzyme source, and cell line used.

ParameterValueEnzyme Source/Cell LineReference
Ki 4.9 nMHuman Thymidylate Synthetase
IC50 (cell growth) 2.5 µMA549 (Human Lung Carcinoma)
IC50 (cell growth) 1.1 µM (with 1 µM dipyridamole)A549 (Human Lung Carcinoma)
IC50 (cell growth) 0.7 µM (with 10 µM dipyridamole)A549 (Human Lung Carcinoma)

Experimental Protocols

Several methods can be employed to measure the inhibition of thymidylate synthase by CB3717, ranging from enzymatic assays using purified enzyme to cell-based assays that measure the downstream effects of TS inhibition.

Tritium Release Assay

This is a highly sensitive and widely used method for directly measuring TS activity. The assay is based on the release of tritium (³H) from [5-³H]dUMP during its conversion to dTMP.

Principle: The tritium atom at the C5 position of the pyrimidine ring of dUMP is displaced during the methylation reaction catalyzed by TS and is released into the aqueous solvent in the form of ³H₂O. The amount of radioactivity in the aqueous phase is directly proportional to the enzyme activity.

Materials:

  • Purified thymidylate synthase or cell lysate

  • CB3717

  • [5-³H]dUMP (specific activity ~10-20 Ci/mmol)

  • 5,10-methylenetetrahydrofolate (CH2-THF)

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 10 mM 2-mercaptoethanol

  • Activated charcoal suspension (e.g., 5% w/v in water)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, CH2-THF (e.g., 100 µM), and varying concentrations of CB3717.

  • Enzyme Addition: Add the purified TS enzyme or cell lysate to the reaction mixture and pre-incubate for 10-15 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding [5-³H]dUMP (e.g., 10 µM).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding an equal volume of ice-cold activated charcoal suspension. The charcoal will adsorb the unreacted [5-³H]dUMP.

  • Separation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the charcoal.

  • Quantification: Carefully transfer a known volume of the supernatant (containing ³H₂O) to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each CB3717 concentration compared to the control (no inhibitor) and determine the IC50 value.

cluster_0 Reaction Preparation cluster_1 Enzymatic Reaction cluster_2 Termination & Measurement A Prepare Reaction Mix (Buffer, CH2-THF, CB3717) B Add Enzyme/ Cell Lysate A->B C Pre-incubate (37°C, 10-15 min) B->C D Add [5-³H]dUMP (Initiate Reaction) C->D E Incubate (37°C, 15-30 min) D->E F Add Activated Charcoal (Stop Reaction) E->F G Centrifuge F->G H Collect Supernatant G->H I Scintillation Counting H->I

Workflow for the Tritium Release Assay.
Spectrophotometric Assay

This method continuously monitors the TS-catalyzed reaction by measuring the increase in absorbance that occurs as CH2-THF is oxidized to dihydrofolate (DHF).

Principle: The oxidation of CH2-THF to DHF results in an increase in absorbance at 340 nm. The rate of this absorbance change is proportional to the TS activity.

Materials:

  • Purified thymidylate synthase

  • CB3717

  • dUMP

  • CH2-THF

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl₂, 10 mM 2-mercaptoethanol

  • UV-Vis spectrophotometer with temperature control

Protocol:

  • Spectrophotometer Setup: Set the spectrophotometer to measure absorbance at 340 nm and maintain the temperature at 25°C or 37°C.

  • Reaction Mixture: In a quartz cuvette, prepare the reaction mixture containing the reaction buffer, dUMP (e.g., 100 µM), and varying concentrations of CB3717.

  • Enzyme Addition: Add the purified TS enzyme to the cuvette and mix gently.

  • Initiate Reaction: Start the reaction by adding CH2-THF (e.g., 50 µM).

  • Data Acquisition: Immediately start recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a period of 5-10 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate of absorbance change) for each CB3717 concentration. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

LC-MS/MS-Based Assay

This highly specific and sensitive method directly measures the product (dTMP) and the substrate (dUMP) of the TS reaction.

Principle: Liquid chromatography is used to separate dUMP and dTMP, which are then quantified by tandem mass spectrometry. The ratio of product to substrate is used to determine TS activity.

Materials:

  • Cell culture and treatment reagents

  • CB3717

  • Internal standards (e.g., ¹³C-labeled dUMP and dTMP)

  • Methanol for extraction

  • LC-MS/MS system

Protocol:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with varying concentrations of CB3717 for a specified time.

  • Metabolite Extraction: Harvest the cells and extract the nucleotides using a cold methanol-based extraction method.

  • Sample Preparation: Add internal standards to the extracts, and then centrifuge to remove cell debris. Dry the supernatant and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the samples onto an appropriate LC column (e.g., a reverse-phase C18 column) for separation. Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify dUMP and dTMP.

  • Data Analysis: Calculate the ratio of dTMP to dUMP for each sample. Determine the percentage of inhibition of dTMP production at different CB3717 concentrations and calculate the IC50 value.

Cell-Based Assay: Measurement of dUTP Accumulation

Inhibition of TS leads to an accumulation of its substrate's triphosphate form, dUTP. Measuring intracellular dUTP levels can serve as an indirect but physiologically relevant indicator of TS inhibition.

Principle: Cellular dUTP levels are measured in cells treated with CB3717. An increase in the dUTP pool indicates inhibition of TS.

Materials:

  • Cell culture and treatment reagents

  • CB3717

  • Reagents for nucleotide extraction (e.g., perchloric acid or methanol)

  • Assay for dUTP quantification (e.g., radioimmunoassay or LC-MS/MS)

Protocol:

  • Cell Treatment: Treat cultured cells with various concentrations of CB3717 for a defined period (e.g., 24 hours).

  • Nucleotide Extraction: Harvest the cells and extract the intracellular nucleotides.

  • dUTP Quantification: Measure the concentration of dUTP in the extracts using a sensitive method such as a radioimmunoassay or LC-MS/MS.

  • Data Analysis: Correlate the increase in intracellular dUTP concentration with the concentration of CB3717 to assess the extent of TS inhibition in a cellular context. For example, in A549 cells treated for 24 hours with 3 µM CB3717 (a concentration that produces 50% growth inhibition), the intracellular dUTP level was found to be 46.1 ± 9.6 pmol/10⁶ cells.

Conclusion

The methods described in this application note provide a comprehensive toolkit for researchers to accurately and reliably measure the inhibition of thymidylate synthase by CB3717. The choice of assay will depend on the specific research question, available equipment, and whether the focus is on purified enzyme kinetics or cellular effects. The provided protocols and data serve as a valuable resource for the study of TS inhibitors and their development as potential therapeutic agents.

Application Notes and Protocols for CB3717 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CB3717, a potent thymidylate synthase (TS) inhibitor, in preclinical xenograft mouse models. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to evaluate the antitumor efficacy of CB3717.

Introduction

CB3717, with the chemical name N¹⁰-propargyl-5,8-dideazafolic acid, is a specific and tight-binding inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). Inhibition of TS leads to a depletion of the dTMP pool, which is a necessary precursor for DNA synthesis. This disruption of DNA replication ultimately results in cell death. The cytotoxicity of CB3717 is primarily mediated through this mechanism. Furthermore, the intracellular polyglutamated forms of CB3717 are significantly more potent inhibitors of TS, highlighting a key aspect of its mechanism of action. Preclinical studies have demonstrated the antitumor activity of CB3717, and early clinical trials have shown its potential in treating various cancers, including breast, ovarian, and colorectal cancer.

Mechanism of Action and Signaling Pathway

CB3717 exerts its cytotoxic effects by targeting the thymidylate synthase pathway, a crucial process for cell proliferation. The inhibition of TS leads to a cascade of events culminating in DNA damage and apoptosis.

  • Inhibition of Thymidylate Synthase: CB3717 directly binds to and inhibits TS, preventing the conversion of deoxyuridine monophosphate (dUMP) to dTMP.

  • Depletion of dTMP and dTTP: The blockage of dTMP synthesis leads to a downstream depletion of deoxythymidine triphosphate (dTTP), a vital building block for DNA replication.

  • dUTP Accumulation and DNA Damage: The lack of dTMP results in an accumulation of deoxyuridine triphosphate (dUTP), which can be misincorporated into DNA in place of dTTP. This uracil misincorporation triggers DNA repair mechanisms, leading to DNA strand breaks and overall genomic instability.

The following diagram illustrates the signaling pathway affected by CB3717:

CB3717_Signaling_Pathway Signaling Pathway of CB3717 Action dUMP dUMP TS Thymidylate Synthase dUMP->TS Substrate dTMP dTMP dTTP dTTP dTMP->dTTP DNA_Synthesis DNA Synthesis dTTP->DNA_Synthesis TS->dTMP Product dUTP dUTP Accumulation TS->dUTP Depletion leads to CB3717 CB3717 CB3717->TS Inhibition DNA_Damage Uracil Misincorporation & DNA Damage dUTP->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of CB3717 targeting thymidylate synthase.

Quantitative Data from In Vivo Studies

While specific quantitative data for CB3717 in human tumor xenograft models is limited in publicly available literature, studies in murine leukemia models provide valuable insights into its in vivo efficacy.

Animal ModelTreatment RegimenEfficacyReference
L1210 Murine Leukemia100 mg/kg CB3717, intraperitoneally (i.p.), daily for 5 days>80% cures
L1210 Murine Leukemia50 mg/kg desamino-CB3717 (analogue), daily for 5 days~75% cures

Note: desamino-CB3717 is a more water-soluble analogue of CB3717.

Experimental Protocols

The following are generalized protocols for conducting xenograft studies with CB3717, based on common practices for this type of research. Researchers should optimize these protocols based on their specific cell lines and experimental goals.

Cell Line Culture and Preparation
  • Cell Lines: Select appropriate human cancer cell lines known to be sensitive to thymidylate synthase inhibitors. Examples from clinical data suggest breast, ovarian, or colorectal cancer cell lines could be relevant.

  • Culture Conditions: Culture cells in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Harvesting: Harvest cells during the logarithmic growth phase. Wash cells with sterile phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >95%.

Xenograft Mouse Model Establishment
  • Animal Strain: Use immunodeficient mice, such as athymic nude mice (nu/nu) or SCID mice, to prevent rejection of human tumor cells.

  • Cell Implantation:

    • Resuspend the prepared cells in a sterile, serum-free medium or PBS, often mixed with an extracellular matrix like Matrigel® to improve tumor take rate.

    • Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

    • Randomize mice into treatment and control groups when tumors reach a predetermined size (e.g., 100-200 mm³).

CB3717 Administration
  • Formulation: Due to its poor water solubility, CB3717 may require a specific formulation for in vivo administration. This may involve suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in saline. The solubility of CB3717 is pH-dependent.

  • Dosing and Administration Route:

    • Based on murine leukemia studies, a starting dose of 100 mg/kg administered intraperitoneally (i.p.) daily for 5 days can be considered.

    • The route of administration can impact drug retention, with i.p. injection showing higher tumor retention than subcutaneous (s.c.) injection in some models.

    • Dose adjustments may be necessary depending on the tumor model and observed toxicity.

Efficacy and Toxicity Assessment
  • Tumor Growth Inhibition: Continue to measure tumor volume throughout the study. The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as: % TGI = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

  • Body Weight and Clinical Observations: Monitor animal body weight and overall health (e.g., activity, posture, fur condition) daily to assess drug toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a maximum allowable size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

The following diagram outlines the general experimental workflow for a CB3717 xenograft study:

Xenograft_Workflow Experimental Workflow for CB3717 Xenograft Study cluster_prep Preparation cluster_implant Implantation & Growth cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture Cell Line Culture Cell_Harvest Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation in Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization of Mice Tumor_Growth->Randomization Treatment CB3717 Administration Randomization->Treatment Monitoring Tumor & Animal Monitoring Treatment->Monitoring Endpoint Study Endpoint & Euthanasia Monitoring->Endpoint Data_Analysis Data Analysis (TGI, etc.) Endpoint->Data_Analysis

Caption: A typical workflow for a xenograft study with CB3717.

Conclusion

CB3717 is a potent thymidylate synthase inhibitor with demonstrated in vivo antitumor activity. While specific data in human tumor xenograft models are not widely published, the information from murine leukemia models provides a strong basis for designing and conducting such studies. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers investigating the therapeutic potential of CB3717 in preclinical cancer models. Careful consideration of the cell line, animal model, drug formulation, and dosing regimen is crucial for obtaining robust and reproducible results.

Troubleshooting & Optimization

Technical Support Center: Overcoming Delivery Challenges of mRNA-LNP Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mRNA therapies delivered via lipid nanoparticles (LNPs), with a focus on overcoming common delivery challenges, using mRNA-3705 as an illustrative example.

Frequently Asked Questions (FAQs)

Q1: What is mRNA-3705 and what are its delivery challenges?

A1: mRNA-3705 is an investigational messenger RNA (mRNA) therapeutic developed by Moderna for the treatment of methylmalonic acidemia (MMA), a rare genetic disorder.[1][2][3][4] It is designed to deliver a functional copy of the MUT gene mRNA, enabling the body's cells to produce the missing or dysfunctional methylmalonyl-CoA mutase enzyme.[1][2][3][4][5] The primary delivery challenge for mRNA-3705, as with other mRNA therapies, is the effective and safe delivery of the fragile mRNA molecule to the target cells. This is overcome by encapsulating the mRNA in a lipid nanoparticle (LNP), which protects it from degradation and facilitates its entry into cells.[1][6] However, challenges remain in optimizing LNP formulations to ensure efficient cellular uptake, endosomal escape, and targeted delivery to specific tissues while minimizing off-target effects and potential toxicity.[7][8][9][10]

Q2: My in vitro protein expression is low. What are the potential causes and how can I troubleshoot this?

A2: Low protein expression in vitro is a common issue. The following troubleshooting guide addresses potential causes related to the mRNA-LNP formulation and experimental setup.

Troubleshooting Guide: Low In Vitro Protein Expression

Potential Cause Troubleshooting Steps
Poor mRNA-LNP Formulation - Verify LNP Characteristics: Ensure particle size, polydispersity index (PDI), and zeta potential are within the optimal range for your cell type. Refer to the Experimental Protocols section for characterization methods.[11][12] - Optimize Lipid Composition: The molar ratio of ionizable lipids, helper lipids, cholesterol, and PEG-lipids is critical for transfection efficiency.[7][13] Consider screening different lipid compositions or ratios.
Inefficient Cellular Uptake - Cell Line Variability: Different cell lines exhibit varying efficiencies of LNP uptake.[14] Test your formulation on multiple cell lines to identify the most suitable one. - Confirm Uptake: Use fluorescently labeled LNPs and techniques like flow cytometry or confocal microscopy to quantify cellular uptake.[11]
Inefficient Endosomal Escape - Assess Endosomal Escape: This is a major bottleneck for mRNA delivery.[9][10][15][][17] Employ assays like the Galectin-8 recruitment assay or co-localization studies with endosomal markers to investigate escape efficiency.[10] - Modify LNP Components: Certain ionizable lipids and helper lipids can enhance endosomal escape.[17]
mRNA Integrity Issues - Verify mRNA Quality: Before encapsulation, ensure the mRNA is intact and has the correct sequence, 5' cap, and poly(A) tail.[][19] Use techniques like capillary gel electrophoresis to assess integrity.
Experimental Conditions - Optimize Seeding Density: Cell confluency at the time of transfection can impact results. Determine the optimal seeding density for your cell line. - Check for Cytotoxicity: High concentrations of LNPs can be toxic to cells. Perform a dose-response experiment and assess cell viability using assays like MTT or LDH.[20]

Experimental Protocols

Formulation of mRNA-LNPs by Microfluidic Mixing

This protocol describes a common method for producing mRNA-LNPs with reproducible characteristics.[11][21]

Materials:

  • Ethanol

  • Ionizable lipid (e.g., SM-102)

  • Helper lipid (e.g., DOPE)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • mRNA in an aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Microfluidic mixing device (e.g., NanoAssemblr)

Method:

  • Prepare a lipid stock solution in ethanol containing the desired molar ratio of ionizable lipid, helper lipid, cholesterol, and PEG-lipid. A common starting ratio is 50:10:38.5:1.5.

  • Prepare the mRNA solution in an aqueous buffer.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid solution and the mRNA solution into separate syringes.

  • Pump the two solutions through the microfluidic device at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • The rapid mixing of the two streams induces the self-assembly of the lipids around the mRNA, forming LNPs.

  • Collect the resulting LNP suspension.

  • Perform buffer exchange and concentration using dialysis or tangential flow filtration to remove ethanol and non-encapsulated mRNA.

Characterization of mRNA-LNPs

Accurate characterization of LNP physical properties is crucial for consistent performance.[22][23][24][25][26]

Parameter Method Typical Values
Particle Size & PDI Dynamic Light Scattering (DLS)80 - 150 nm, PDI < 0.2
Zeta Potential Laser Doppler VelocimetryNeutral to slightly negative at neutral pH
Encapsulation Efficiency RiboGreen Assay> 90%
mRNA Integrity Capillary Gel Electrophoresis (CGE)Single, sharp peak

Protocol for RiboGreen Assay (Encapsulation Efficiency):

  • Prepare two sets of LNP samples.

  • To one set, add a lysis buffer (e.g., 0.5% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA (total mRNA).

  • The other set remains untreated (free mRNA).

  • Add the RiboGreen reagent, which fluoresces upon binding to RNA, to both sets of samples.

  • Measure the fluorescence intensity.

  • Calculate the encapsulation efficiency using the formula: EE (%) = (Total mRNA - Free mRNA) / Total mRNA * 100.

Signaling Pathways and Experimental Workflows

Cellular Uptake and Endosomal Escape Pathway

The following diagram illustrates the general pathway of LNP-mediated mRNA delivery into a cell.

G cluster_extracellular Extracellular Space cluster_cell Cell LNP mRNA-LNP endocytosis Endocytosis LNP->endocytosis early_endosome Early Endosome endocytosis->early_endosome late_endosome Late Endosome early_endosome->late_endosome lysosome Lysosome (Degradation) late_endosome->lysosome cytoplasm Cytoplasm late_endosome->cytoplasm Endosomal Escape translation Translation (Ribosome) cytoplasm->translation protein Functional Protein translation->protein

Caption: Cellular pathway of mRNA-LNP uptake and endosomal escape.

Experimental Workflow for mRNA-LNP Development

This diagram outlines a typical workflow for the development and evaluation of an mRNA-LNP therapeutic.

G cluster_dev Development & Formulation cluster_eval Evaluation mrna_design mRNA Design & Synthesis lnp_formulation LNP Formulation mrna_design->lnp_formulation characterization Physicochemical Characterization lnp_formulation->characterization invitro In Vitro Studies (Protein Expression, Cytotoxicity) characterization->invitro invivo In Vivo Studies (Biodistribution, Efficacy, Safety) invitro->invivo clinical Clinical Trials invivo->clinical

Caption: Workflow for mRNA-LNP therapeutic development.

References

troubleshooting inconsistent results in mRNA-3705 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mRNA-3705. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is mRNA-3705 and how does it work?

A1: mRNA-3705 is an investigational messenger RNA (mRNA) therapeutic designed to treat methylmalonic acidemia (MMA) due to methylmalonyl-CoA mutase (MUT) deficiency.[1] It consists of an mRNA molecule encoding the human MUT enzyme, which is encapsulated within a lipid nanoparticle (LNP) for delivery to cells.[2] The administered mRNA is intended to instruct the patient's own cells, primarily in the liver, to produce a functional MUT enzyme, thereby addressing the underlying cause of the disease.[3][4]

Q2: What is the composition of the lipid nanoparticle (LNP) used for mRNA-3705 delivery?

A2: While the exact formulation is proprietary, Moderna's LNP technology for prophylactic applications generally consists of four main components: an ionizable lipid, a structural lipid (like DSPC), a helper lipid (cholesterol), and a polyethylene glycol (PEG) lipid.[5][6][7][8][9] These components are mixed in a controlled environment to ensure consistent biophysical attributes such as particle size, mRNA encapsulation, and purity.[5] mRNA-3705 utilizes the same proprietary LNP formulation as Moderna's propionic acidemia program (mRNA-3927).[2]

Q3: What are the expected outcomes of successful mRNA-3705 administration in preclinical models?

A3: In preclinical mouse models of MMA, successful intravenous administration of an mRNA therapeutic for MUT has been shown to lead to the expression of the MUT enzyme in the liver. This results in a significant reduction of plasma methylmalonic acid levels, improved weight gain, and increased survival rates.[3] Specifically, a precursor to mRNA-3705 led to a 62-89% reduction in plasma methylmalonic acid.[3] The second-generation drug, mRNA-3705, has demonstrated 2.1-3.4-fold higher levels of hepatic MMUT protein expression compared to its predecessor.[10][11][12]

Troubleshooting Inconsistent Experimental Results

This section addresses common issues that may lead to inconsistent results in your mRNA-3705 experiments.

Problem 1: Low or No MUT Protein Expression In Vitro

Q: We are observing very low or no expression of the MUT protein after transfecting cells with mRNA-3705. What could be the cause?

A: Several factors can contribute to poor protein expression in in vitro experiments. Here are the most common culprits and how to address them:

  • mRNA Integrity: The mRNA molecule is susceptible to degradation. Ensure that your mRNA-3705 has been stored and handled correctly, avoiding multiple freeze-thaw cycles and exposure to RNases.

  • LNP Formulation and Stability: Improperly formed or aggregated LNPs will not efficiently deliver the mRNA cargo. It is crucial to use LNPs with the correct particle size and polydispersity.

  • Cell Health and Confluency: Transfection efficiency is highly dependent on the health of your cells. Ensure cells are actively dividing and are at an optimal confluency (typically 70-90% for adherent cells) at the time of transfection.

  • Transfection Protocol: The ratio of LNP to cells, incubation time, and the presence of serum can all impact transfection efficiency. It may be necessary to optimize these parameters for your specific cell type. For sensitive cells like primary hepatocytes, a reverse transfection method may yield better results.[13]

Problem 2: High Variability in Protein Expression Between Experiments

Q: Our results for MUT protein expression are highly variable from one experiment to the next. How can we improve reproducibility?

A: High variability often points to inconsistencies in experimental setup and execution. To improve reproducibility, consider the following:

  • Standardize Cell Culture: Use cells from the same passage number for all experiments and ensure a consistent seeding density.

  • Consistent Reagent Preparation: Prepare fresh dilutions of mRNA-3705 for each experiment. If preparing your own LNPs, ensure the lipid ratios and mixing process are highly controlled.

  • Automate Key Steps: Where possible, use automated liquid handlers for dispensing cells and reagents to minimize human error.

  • Monitor LNP Characteristics: If you are formulating your own LNPs, characterize each batch for size, polydispersity, and encapsulation efficiency to ensure consistency.

Problem 3: Unexpected Cellular Toxicity or Immune Response

Q: We are observing significant cell death or signs of an innate immune response after treating cells with mRNA-3705. What could be the reason?

A: Cellular toxicity can arise from both the mRNA and the LNP components. Here's what to consider:

  • mRNA Purity: The presence of double-stranded RNA (dsRNA) impurities from the in vitro transcription process can trigger an innate immune response. Ensure your mRNA is highly purified.

  • LNP Components: Some ionizable lipids can be cytotoxic at high concentrations. It may be necessary to perform a dose-response curve to find the optimal balance between transfection efficiency and cell viability.

  • PEGylated Lipids: While PEG lipids help stabilize LNPs, they can sometimes trigger an immune response, especially with repeated administrations.[14]

  • Endotoxin Contamination: Ensure all reagents and labware are free of endotoxins, which can cause a strong inflammatory response.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of mRNA therapeutics for MMA. These can be used as a benchmark for your own experimental results.

Table 1: In Vivo Efficacy of mRNA-3705 Precursor in MMA Mouse Models

ParameterObservationReference
Plasma Methylmalonic Acid Reduction62-89% decrease from baseline[3]
Survival Rate100% survival in treated group vs. control[3]
Weight Gain40% more weight gain in treated group vs. control[3]

Table 2: Comparative Protein Expression of mRNA-3705

TherapeuticRelative Hepatic MMUT Protein ExpressionReference
mRNA-37052.1 to 3.4-fold higher[10][11][12]
mRNA-3704 (First Generation)Baseline[10][11][12]

Experimental Protocols

Protocol 1: General In Vitro Transfection of Adherent Cells with mRNA-3705

This protocol provides a starting point for transfecting adherent cells, such as HepG2, with pre-formulated mRNA-3705.

  • Cell Seeding: The day before transfection, seed cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Preparation of Transfection Complex:

    • Thaw the mRNA-3705 LNP formulation on ice.

    • Dilute the required amount of mRNA-3705 in a serum-free medium (e.g., Opti-MEM). The optimal concentration of mRNA will need to be determined empirically but a starting point of 50-100 ng per well is recommended.

    • Incubate the diluted LNP solution at room temperature for 10-15 minutes.

  • Transfection:

    • Carefully remove the culture medium from the cells.

    • Add the transfection complex to each well.

    • Incubate the cells at 37°C in a CO2 incubator for 4-6 hours.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with a complete growth medium.

    • Return the plate to the incubator and continue to culture for 24-72 hours before analysis.

  • Analysis: Assess MUT protein expression using methods such as Western blot or ELISA.

Protocol 2: Analysis of Plasma Methylmalonic Acid

Accurate quantification of methylmalonic acid (MMA) is crucial for assessing the efficacy of mRNA-3705. Liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

  • Sample Preparation:

    • Collect blood samples in EDTA tubes and centrifuge to separate plasma.

    • Perform protein precipitation by adding a solvent like methanol containing a deuterated internal standard (MMA-D3) to the plasma sample.[15]

    • Vortex and centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Use a suitable chromatographic method, such as hydrophilic interaction liquid chromatography (HILIC), to separate MMA from its isobaric isomer, succinic acid.[4]

    • Employ a triple quadrupole mass spectrometer in negative ionization mode for detection and quantification.

  • Quantification:

    • Generate a standard curve using known concentrations of MMA.

    • Calculate the concentration of MMA in the samples by comparing their peak areas to the standard curve.

Visualizations

Methylmalonic_Acidemia_Pathway cluster_precursors Precursors cluster_therapy Therapeutic Intervention Isoleucine Isoleucine PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA Valine Valine Valine->PropionylCoA Threonine Threonine Threonine->PropionylCoA Methionine Methionine Methionine->PropionylCoA OddChainFattyAcids Odd-Chain Fatty Acids OddChainFattyAcids->PropionylCoA MethylmalonylCoA L-Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase (Biotin) SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (MUT) (Adenosylcobalamin - Vitamin B12) TCACycle TCA Cycle SuccinylCoA->TCACycle mRNA3705 mRNA-3705 MUT_Protein Functional MUT Protein mRNA3705->MUT_Protein Translation MUT_Protein->MethylmalonylCoA

Caption: Metabolic pathway illustrating the role of Methylmalonyl-CoA Mutase (MUT).

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing (Animal Model) mRNA_Prep mRNA Synthesis & Purification LNP_Formulation Lipid Nanoparticle Formulation mRNA_Prep->LNP_Formulation Transfection Transfection with mRNA-3705 LNP_Formulation->Transfection IV_Injection Intravenous Administration LNP_Formulation->IV_Injection Cell_Culture Cell Culture (e.g., Hepatocytes) Cell_Culture->Transfection Protein_Analysis Protein Expression Analysis (Western/ELISA) Transfection->Protein_Analysis Toxicity_Assay Cell Viability/ Toxicity Assay Transfection->Toxicity_Assay Animal_Model MMA Mouse Model Animal_Model->IV_Injection Sample_Collection Blood/Tissue Collection IV_Injection->Sample_Collection Biomarker_Analysis Biomarker Analysis (Plasma MMA) Sample_Collection->Biomarker_Analysis Protein_Expression_InVivo Tissue Protein Expression Analysis Sample_Collection->Protein_Expression_InVivo

Caption: General experimental workflow for mRNA-3705 testing.

Troubleshooting_Logic Start Inconsistent Results Check_mRNA Check mRNA Integrity (Gel, Bioanalyzer) Start->Check_mRNA Check_LNP Check LNP Properties (Size, PDI, Encapsulation) Start->Check_LNP Check_Cells Check Cell Health (Viability, Confluency) Start->Check_Cells Check_Protocol Review Protocol (Dose, Incubation Time) Start->Check_Protocol Degraded_mRNA Result: Degraded mRNA Check_mRNA->Degraded_mRNA Bad_LNP Result: Poor LNP Quality Check_LNP->Bad_LNP Unhealthy_Cells Result: Unhealthy Cells Check_Cells->Unhealthy_Cells Protocol_Issue Result: Protocol Inconsistency Check_Protocol->Protocol_Issue Action_mRNA Action: Use new aliquot, Improve handling Degraded_mRNA->Action_mRNA Action_LNP Action: Re-formulate LNPs, Verify process Bad_LNP->Action_LNP Action_Cells Action: Use lower passage cells, Optimize seeding Unhealthy_Cells->Action_Cells Action_Protocol Action: Optimize dose, Standardize procedures Protocol_Issue->Action_Protocol

Caption: Logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: mRNA-3705 Dosage Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mRNA-3705. The information is based on publicly available preclinical and clinical trial data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for mRNA-3705?

mRNA-3705 is an investigational messenger RNA (mRNA) therapeutic designed to treat methylmalonic acidemia (MMA) due to methylmalonyl-CoA mutase (MUT) deficiency.[1] The therapy delivers a synthetic mRNA encoding the human MUT enzyme, encapsulated in a lipid nanoparticle (LNP), to the body's cells.[1] This allows the cells to produce a functional MUT enzyme, which is missing or defective in individuals with MMA, thereby addressing the underlying cause of the disease.[2]

Q2: What are the key objectives of the ongoing clinical trials for mRNA-3705?

The primary goals of the current clinical trials, such as the Phase 1/2 "Landmark study" (NCT04899310), are to assess the safety, tolerability, pharmacokinetics (how the body processes the drug), and pharmacodynamics (how the drug affects the body) of mRNA-3705.[3][4] A key objective of these studies is to determine the optimal dose and dosing schedule.[3]

Q3: What dosing regimens are currently being investigated for mRNA-3705 in clinical trials?

The "Landmark study" is an adaptive, open-label trial evaluating up to five different dosing regimens of mRNA-3705.[1] Participants in the dose optimization part of the study receive weight-based doses of mRNA-3705 administered intravenously either every 2 weeks (Q2W) or every 3 weeks (Q3W).[3]

Q4: Is there any available data on the starting dose for human trials?

Preclinical studies using translational pharmacokinetic/pharmacodynamic (PK/PD) models, scaled allometrically from animal models to humans, predicted a first-in-human starting dose of 0.1 mg/kg for mRNA-3705.[5]

Q5: What preclinical evidence supports the potential efficacy of mRNA-3705?

In preclinical studies using mouse models of MMA, mRNA-3705 demonstrated the ability to produce functional MUT enzyme in the liver. A second-generation version of the therapy, mRNA-3705, resulted in 2.1 to 3.4-fold higher levels of hepatic MUT protein expression compared to the first-generation candidate.[2][6] This led to more significant and sustained reductions in plasma methylmalonic acid.[6]

Troubleshooting Guide

Issue: Difficulty in Determining an Effective In Vitro Dose

  • Possible Cause: In vitro systems may not fully recapitulate the in vivo environment, particularly the role of lipid nanoparticles in mRNA delivery to hepatocytes.

  • Troubleshooting Steps:

    • While in vitro studies can be useful for initial screening, it is crucial to move to in vivo animal models for more relevant dosage data.

    • Refer to published preclinical data on effective dosages in mouse models of MMA.

    • Consider the use of primary human hepatocytes for a more translational in vitro model.

Issue: Lack of a Clear Dose-Response Relationship in an Animal Model

  • Possible Cause: The selected dose range may be too narrow or outside the therapeutic window. The chosen biomarkers may not be sensitive enough to detect a response at the tested doses.

  • Troubleshooting Steps:

    • Broaden the dose range in subsequent experiments, ensuring to include both lower and higher doses.

    • Incorporate highly sensitive and relevant biomarkers for MMA, such as plasma methylmalonic acid, 2-methylcitric acid, and fibroblast growth factor 21 (FGF21).[7]

    • Ensure the animal model accurately reflects the human disease state.

Quantitative Data Summary

Table 1: Preclinical Efficacy of mRNA-3705 in Mouse Models

ParameterFirst-Generation mRNAmRNA-3705Fold Increase with mRNA-3705Reference
Hepatic MUT Protein ExpressionBaseline2.1 - 3.4x Baseline2.1 - 3.4[2][6]
Plasma Methylmalonic AcidElevatedSustained Reduction-[6]

Table 2: Investigated Dosing in Human Clinical Trials (Landmark Study - NCT04899310)

PhaseDosing RegimenAdministration RouteFrequencyReference
Phase 1/2 (Dose Optimization)Weight-basedIntravenous (IV) InfusionEvery 2 weeks (Q2W) or Every 3 weeks (Q3W)[3]

Experimental Protocols

Protocol: Monitoring Pharmacodynamic Biomarkers for mRNA-3705 Efficacy

  • Objective: To assess the biological activity and therapeutic effect of mRNA-3705 by measuring key biomarkers in plasma and urine.

  • Biomarkers:

    • Primary: Plasma Methylmalonic Acid (MMA), Plasma 2-Methylcitric Acid (2-MC).

    • Secondary: Plasma Propionylcarnitine (C3), Plasma Fibroblast Growth Factor 21 (FGF21).

  • Methodology:

    • Sample Collection: Collect blood and urine samples at baseline (pre-dose) and at specified time points post-infusion (e.g., 24 hours, 7 days, 14 days, and prior to the next dose).

    • Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis. Store urine samples at -80°C.

    • Analytical Method: Utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantitative analysis of MMA, 2-MC, and C3. Use a validated enzyme-linked immunosorbent assay (ELISA) for the quantification of FGF21.

    • Data Analysis: Compare post-dose biomarker levels to baseline levels for each participant and across different dosage cohorts. Analyze the percentage reduction in key metabolites to determine the dose-response relationship.

Visualizations

mRNA_3705_Mechanism_of_Action cluster_LNP Lipid Nanoparticle (LNP) cluster_cell Target Cell (Hepatocyte) mRNA-3705 mRNA encoding functional MUT enzyme Endosome Endosome mRNA-3705->Endosome Cellular Uptake Ribosome Ribosome Endosome->Ribosome mRNA Release into Cytoplasm MUT_Protein Functional MUT Protein Ribosome->MUT_Protein Translation Mitochondrion Mitochondrion MUT_Protein->Mitochondrion Translocation Metabolic_Correction Methylmalonyl-CoA -> Succinyl-CoA Mitochondrion->Metabolic_Correction Restoration of Metabolic Pathway

Caption: Mechanism of action of mRNA-3705.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Biomarker Collection) Screening->Baseline Dosing mRNA-3705 IV Infusion (Q2W or Q3W) Baseline->Dosing Monitoring Safety & Pharmacodynamic Monitoring Dosing->Monitoring Data_Analysis Dose-Response Analysis Monitoring->Data_Analysis Dose_Escalation Dose Escalation/Optimization Data_Analysis->Dose_Escalation Dose_Escalation->Dosing Next Cohort

References

Technical Support Center: Managing Off-Target Effects of mRNA-3705

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential off-target effects of mRNA-3705, an investigational mRNA therapeutic for Methylmalonic Acidemia (MMA).

Frequently Asked Questions (FAQs)

Q1: What is mRNA-3705 and how does it work?

A1: mRNA-3705 is an investigational messenger RNA (mRNA) therapeutic developed by Moderna for the treatment of methylmalonic acidemia (MMA) due to methylmalonyl-CoA mutase (MUT) deficiency.[1][2] It is designed to deliver a synthetic mRNA encoding the human MUT enzyme to the body's cells.[1][3] This allows the cells to produce a functional version of the MUT enzyme, which is missing or defective in individuals with MMA.[1][4] The mRNA is encapsulated within a lipid nanoparticle (LNP) to protect it from degradation and facilitate its entry into cells.[1]

Q2: What are the known off-target effects of mRNA-3705?

A2: As of August 2023, clinical trial data for mRNA-3705 has not indicated any deaths or discontinuations due to safety-related reasons.[2] Preclinical studies in mouse models have shown that mRNA-3705 is well-tolerated with no observed adverse effects.[3][4] However, as with any mRNA-LNP therapeutic, there are potential off-target effects to consider during experimental work. These can be broadly categorized into effects related to the mRNA sequence and effects related to the lipid nanoparticle delivery system.

Q3: What are potential off-target effects related to the mRNA sequence of mRNA-3705?

A3: Potential off-target effects stemming from the mRNA sequence can include:

  • Unintended Protein Production: The cellular machinery that reads the mRNA can sometimes "slip," leading to the production of unintended proteins that could trigger an immune response.[5]

  • Innate Immune System Activation: The introduction of foreign mRNA can activate the body's innate immune sensors, leading to an inflammatory response. Chemical modifications to the mRNA, a common strategy in mRNA therapeutics, help to mitigate this.[5]

Q4: What are potential off-target effects related to the lipid nanoparticle (LNP) delivery system?

A4: The LNP delivery system can also contribute to off-target effects, such as:

  • Immunogenicity: The lipid components of the nanoparticles can sometimes be recognized by the immune system, leading to an inflammatory response.[6]

  • Biodistribution and Off-Target Expression: LNPs can sometimes accumulate in tissues other than the intended target, leading to the expression of the therapeutic protein in non-target cells.[7][8] Liver tropism is a known characteristic of many LNP formulations.[7][8]

Q5: How can I proactively minimize off-target effects in my experiments with mRNA-3705?

A5: Proactive measures to minimize off-target effects include:

  • mRNA Sequence Optimization: While the sequence of mRNA-3705 is fixed, for custom mRNA constructs, codon optimization and the inclusion of modified nucleotides can reduce the likelihood of unintended protein production and innate immune activation.

  • LNP Formulation: Using well-characterized LNP formulations with a known safety and biodistribution profile is crucial. The LNP formulation for mRNA-3705 is the same as that used in other Moderna programs, such as for propionic acidemia (mRNA-3927).[3][9]

  • Dose Optimization: Carefully titrating the dose of mRNA-3705 in your experiments can help to minimize off-target effects while maintaining therapeutic efficacy.

  • In Vitro Screening: Before moving to in vivo models, conduct thorough in vitro experiments to assess protein expression, cell viability, and any potential cytotoxic effects.

Troubleshooting Guides

Issue 1: Unexpected Immune Response or Inflammation in In Vivo Models

Possible Causes:

  • Innate immune activation by the mRNA sequence.

  • Immunogenicity of the LNP delivery system.

  • Contaminants in the experimental preparation.

Troubleshooting Steps:

StepActionRationale
1 Analyze Cytokine Profile: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-α, IL-6) in serum or tissue homogenates from treated animals.
2 Evaluate LNP-only Control: Administer a control group with LNPs that do not contain mRNA-3705.
3 Assess mRNA Purity: Ensure the mRNA-3705 preparation is free from contaminants like double-stranded RNA (dsRNA), which is a potent immune stimulator.[10]
4 Modify mRNA (if applicable): For custom constructs, incorporate modified nucleosides (e.g., N1-methylpseudouridine) to dampen innate immune sensing.
5 Consider Pre-treatment: In some research contexts, pre-treatment with immunosuppressive agents may be considered to isolate the therapeutic effect from the immune response.
Issue 2: Low or No Expression of MUT Protein

Possible Causes:

  • Degradation of mRNA-3705.

  • Inefficient cellular uptake of LNPs.

  • Poor translation of the mRNA.

Troubleshooting Steps:

StepActionRationale
1 Verify mRNA Integrity: Run the mRNA-3705 sample on a denaturing agarose gel or use a bioanalyzer to check for degradation.
2 Characterize LNP Formulation: Confirm the size, polydispersity index (PDI), and zeta potential of the LNPs.
3 Optimize Transfection/Delivery: In vitro, optimize cell seeding density and LNP concentration. In vivo, consider alternative administration routes if feasible for the research question.
4 Assess Cellular Viability: Perform a cell viability assay (e.g., MTT or alamarBlue) to ensure the LNP-mRNA formulation is not cytotoxic at the tested concentrations.
5 Use a Reporter System: Transfect cells with an LNP-encapsulated reporter mRNA (e.g., encoding luciferase or GFP) to assess the general efficiency of the LNP delivery and mRNA translation in your experimental system.
Issue 3: Off-Target Protein Expression in Non-Target Tissues

Possible Causes:

  • Broad biodistribution of the LNP delivery system.

  • Lack of tissue-specific expression control.

Troubleshooting Steps:

StepActionRationale
1 Biodistribution Study: Perform a biodistribution study using LNPs labeled with a fluorescent dye to track their accumulation in different organs.
2 Tissue-Specific Promoters (for custom constructs): If designing a custom mRNA therapeutic, incorporate tissue-specific promoter and enhancer elements in the DNA template used for in vitro transcription.
3 Incorporate microRNA Binding Sites: Include binding sites for microRNAs that are highly expressed in non-target tissues (e.g., miR-122 for the liver) in the 3' UTR of the mRNA.[7][8]
4 Local Administration: If the therapeutic goal allows, consider local administration routes (e.g., intramuscular injection) to limit systemic exposure.

Data Presentation

Table 1: Preclinical Safety and Efficacy of mRNA-3705 in Mouse Models

ParameterFindingReference
Safety Well-tolerated with no adverse effects observed.[3]
Protein Expression Dose-dependent production of functional MUT protein in the liver.[3]
Biomarker Reduction Dose-dependent and reproducible reduction in plasma methylmalonic acid and 2-methylcitrate.[3][4]
Survival and Growth Substantially improved survival and growth in a severe MMA mouse model.[3]
Second-Generation Improvement mRNA-3705 produced 2.1-3.4-fold higher levels of hepatic MUT protein expression compared to the first-generation mRNA-3704.[4]

Experimental Protocols

Protocol 1: In Vitro Assessment of mRNA-3705 Expression and Cytotoxicity
  • Cell Culture: Plate target cells (e.g., primary hepatocytes or a relevant cell line) in a 96-well plate at a density of 10,000 cells per well and incubate for 24 hours.

  • LNP-mRNA Preparation: Prepare serial dilutions of mRNA-3705 encapsulated in LNPs in serum-free cell culture medium. Include a negative control (untreated cells) and an LNP-only control.

  • Transfection: Remove the old medium from the cells and add the LNP-mRNA dilutions. Incubate for 4-6 hours.

  • Medium Change: After incubation, replace the transfection medium with fresh, complete cell culture medium.

  • Protein Expression Analysis (48 hours post-transfection):

    • Lyse the cells and perform a Western blot or an ELISA to detect and quantify the expressed MUT protein.

  • Cytotoxicity Assay (48 hours post-transfection):

    • Add a viability reagent (e.g., alamarBlue) to the wells and incubate according to the manufacturer's instructions.

    • Measure the fluorescence or absorbance to determine cell viability relative to the untreated control.

Protocol 2: Quantification of Innate Immune Activation In Vitro
  • Cell Culture: Plate human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line (e.g., THP-1) in a 24-well plate.

  • Stimulation: Treat the cells with mRNA-3705 LNPs, LNP-only control, a positive control (e.g., LPS), and a negative control (medium only).

  • Incubation: Incubate the cells for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Analysis: Use a multiplex immunoassay (e.g., Luminex) or individual ELISAs to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IFN-α, IL-6) in the supernatant.

Mandatory Visualizations

Experimental_Workflow_Off_Target_Assessment cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Evaluation a mRNA Sequence Analysis (Codon Usage, Immune Motifs) b Off-Target Binding Prediction (BLAST, miRanda) a->b Predict Potential Sites c Protein Expression Analysis (Western Blot, ELISA) b->c Validate Expression d Immunogenicity Assessment (Cytokine Profiling) c->d Assess Immune Response e Cytotoxicity Assay (MTT, alamarBlue) d->e Evaluate Cell Health f Biodistribution Study (IVIS Imaging) e->f Move to Animal Model g Efficacy Assessment (Biomarker Analysis) f->g Confirm Distribution & Efficacy h Safety & Tolerability (Histopathology, Clinical Chemistry) g->h Final Safety Assessment

Caption: Workflow for assessing potential off-target effects of mRNA-3705.

Signaling_Pathway_Innate_Immune_Activation cluster_cell Target Cell mRNA_LNP mRNA-3705 LNP Endosome Endosome mRNA_LNP->Endosome Endocytosis TLR Toll-like Receptors (TLR3, 7, 8) Endosome->TLR mRNA Recognition RIGI RIG-I-like Receptors (RIG-I, MDA5) Endosome->RIGI Cytosolic mRNA (Endosomal Escape) TRIF TRIF TLR->TRIF MAVS MAVS RIGI->MAVS IRF IRF3/7 MAVS->IRF NFkB NF-κB MAVS->NFkB TRIF->IRF TRIF->NFkB Cytokines Pro-inflammatory Cytokines (IFN-α/β, TNF-α, IL-6) IRF->Cytokines Transcription NFkB->Cytokines Transcription

Caption: Innate immune sensing pathways for exogenous mRNA.

References

addressing solubility issues of CB3717 in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues associated with CB3717 in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is CB3717 and why is its solubility a concern?

A1: CB3717 is a potent quinazoline-based antifolate drug that specifically inhibits thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair.[1][2] Its poor aqueous solubility, particularly under acidic conditions, can lead to precipitation in experimental assays, resulting in inaccurate and unreliable data. This precipitation has also been linked to nephrotoxicity in clinical settings.

Q2: In which solvents is CB3717 soluble?

A2: CB3717 is known to be soluble in dimethyl sulfoxide (DMSO). While its solubility in aqueous solutions like phosphate-buffered saline (PBS) is limited, DMSO is the recommended solvent for preparing stock solutions.

Q3: What is the recommended starting concentration for a CB3717 stock solution?

A3: A starting stock solution of 10 mM CB3717 in anhydrous DMSO is a common practice. This high concentration allows for minimal volumes of DMSO to be added to your experimental system, thereby reducing potential solvent-induced artifacts.

Q4: What is the maximum recommended final concentration of DMSO in cell culture media?

A4: To minimize cellular toxicity and other off-target effects, the final concentration of DMSO in cell culture media should ideally be kept below 0.5%, and not exceed 1%.[3]

Q5: How can I determine the kinetic solubility of CB3717 in my specific cell culture medium?

A5: A practical method to determine the kinetic solubility is to prepare a serial dilution of your CB3717 stock solution in your cell culture medium. After a short incubation period (e.g., 1-2 hours) at the experimental temperature (e.g., 37°C), the solutions are visually or instrumentally inspected for any signs of precipitation. The highest concentration that remains clear is considered the kinetic solubility.[3]

Troubleshooting Guides

Scenario 1: Precipitate Forms Immediately Upon Diluting the CB3717 Stock Solution into Aqueous Buffer or Media.
Potential Cause Troubleshooting Step
Poor Aqueous Solubility Prepare a more dilute stock solution in DMSO to reduce the initial concentration upon dilution.
Rapid Solvent Exchange Add the DMSO stock solution dropwise to the aqueous buffer or media while gently vortexing or swirling to facilitate gradual mixing.
High Final Concentration Ensure the final concentration of CB3717 does not exceed its kinetic solubility in the specific buffer or media being used.
Temperature Shock Pre-warm both the CB3717 stock solution and the aqueous diluent to the experimental temperature (e.g., 37°C) before mixing.
Scenario 2: Precipitate Appears Over Time During the Experiment.
Potential Cause Troubleshooting Step
Compound Instability Assess the stability of CB3717 under your specific experimental conditions (e.g., temperature, light exposure). Store stock solutions protected from light.
Changes in Media pH Cell metabolism can alter the pH of the culture medium over time, potentially reducing the solubility of CB3717. Use a buffered medium (e.g., containing HEPES) to maintain a stable pH.
Interaction with Media Components Components in the cell culture medium, such as salts or proteins, may interact with CB3717 and cause it to precipitate. If possible, test the solubility of CB3717 in a simpler buffer (e.g., PBS) to identify potential interactions.

Quantitative Data Summary

Parameter Value Notes
Recommended Solvent for Stock Solution DMSO (anhydrous)---
Typical Stock Solution Concentration 10 mMCan be adjusted based on experimental needs.
Maximum Recommended Final DMSO Concentration in Cell Culture < 0.5% (ideally ≤ 0.1%)Higher concentrations can be toxic to cells.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM CB3717 Stock Solution in DMSO

Materials:

  • CB3717 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

Procedure:

  • Determine the required mass of CB3717:

    • Molecular Weight of CB3717: 477.47 g/mol

    • For 1 mL of a 10 mM stock solution, you will need: 10 mmol/L * 1 L/1000 mL * 477.47 g/mol = 0.0047747 g = 4.77 mg

  • Weigh the CB3717:

    • In a sterile environment (e.g., a chemical fume hood), carefully weigh out the calculated amount of CB3717 powder using an analytical balance and transfer it to a sterile amber vial.

  • Dissolve in DMSO:

    • Add the appropriate volume of anhydrous DMSO to the vial containing the CB3717 powder.

    • Gently vortex or sonicate at room temperature until the compound is completely dissolved. Visually inspect the solution to ensure no solid particles remain.

  • Storage:

    • Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

Protocol 2: Thymidylate Synthase (TS) Activity Assay

This protocol is adapted from a general method for assaying TS activity and may require optimization for your specific experimental setup.[4][5]

Materials:

  • Cell lysate or purified TS enzyme

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 2 mM DTT, 25 mM MgCl2

  • [5-³H]-deoxyuridine monophosphate ([³H]dUMP)

  • 5,10-methylenetetrahydrofolate (CH2THF)

  • CB3717 (or other inhibitors) dissolved in DMSO

  • Trichloroacetic acid (TCA)

  • Activated charcoal slurry

  • Scintillation fluid and vials

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, [³H]dUMP, and CH2THF.

  • Add inhibitor (CB3717):

    • Add the desired concentration of CB3717 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for a specified time at 37°C.

  • Initiate the reaction:

    • Add the cell lysate or purified TS enzyme to the reaction mixture to start the reaction.

  • Incubate:

    • Incubate the reaction at 37°C for a predetermined time (e.g., 15-60 minutes).

  • Stop the reaction:

    • Terminate the reaction by adding cold TCA.

  • Separate product from substrate:

    • Add an activated charcoal slurry to the tube to bind the unreacted [³H]dUMP.

    • Centrifuge the tubes to pellet the charcoal.

  • Measure the product:

    • The supernatant, which contains the tritiated water ([³H]H₂O) released during the reaction, is transferred to a scintillation vial containing scintillation fluid.

    • The radioactivity is measured using a scintillation counter.

  • Calculate TS activity:

    • The amount of [³H]H₂O produced is proportional to the TS activity.

Visualizations

CB3717_Troubleshooting_Workflow start Precipitation Observed check_stock Check Stock Solution (Clarity, Concentration) start->check_stock check_dilution Review Dilution Protocol (Solvent, Temperature, Mixing) start->check_dilution check_final_conc Verify Final Concentration (Below Kinetic Solubility?) start->check_final_conc check_media Assess Media Compatibility (pH, Components) start->check_media solution Solution Found check_stock->solution Adjust Stock check_dilution->solution Modify Protocol check_final_conc->solution Lower Concentration check_media->solution Change Media/Buffer

Caption: Troubleshooting workflow for CB3717 precipitation.

Thymidylate_Synthase_Inhibition_Pathway cluster_0 De Novo dTMP Synthesis dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP DNA_synthesis DNA Synthesis & Repair dTMP->DNA_synthesis TS->dTMP DHF DHF TS->DHF CH2THF 5,10-CH2-THF CH2THF->TS CB3717 CB3717 CB3717->TS Inhibits cell_cycle_arrest S-Phase Arrest DNA_synthesis->cell_cycle_arrest apoptosis Apoptosis cell_cycle_arrest->apoptosis

References

troubleshooting unexpected toxicity in CB3717 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with CB3717.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why am I observing higher-than-expected toxicity or cell death in my experiments?

A1: Unexpectedly high toxicity can stem from several factors related to the compound's mechanism, the specific cell line, or the experimental conditions. CB3717's primary cytotoxic effect is mediated through the inhibition of thymidylate synthase (TS), leading to DNA damage.[1][2]

Troubleshooting Steps:

  • Verify CB3717 Concentration: Double-check calculations for dilutions and the final concentration in your assay. Serial dilution errors can lead to significantly higher effective concentrations.

  • Assess Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to antifolates. Factors include the expression level of thymidylate synthase, the efficiency of the reduced folate carrier system for drug uptake, and the cell's ability to polyglutamate CB3717.[3][4] Consider performing a dose-response curve to determine the IC50 for your specific cell line.

  • Check Culture Medium Composition: The presence or absence of thymidine in the culture medium can dramatically affect results. The cytotoxic effects of CB3717 can be reversed by the addition of thymidine.[4] Ensure your medium does not contain high levels of thymidine unless it is part of a planned rescue experiment.

  • Rule out Solubility Issues: CB3717 has poor water solubility, especially under acidic conditions.[2] Precipitation of the compound can lead to inconsistent concentrations and potentially direct physical stress on cells. Ensure proper dissolution and inspect for precipitates (See Q3).

  • Perform a Thymidine Rescue Experiment: To confirm that the observed toxicity is on-target (i.e., due to TS inhibition), perform a rescue experiment by co-incubating the cells with CB3717 and exogenous thymidine (e.g., 10-50 µM). A reversal of toxicity strongly indicates that the effect is due to TS inhibition.[4][5]

Q2: My results with CB3717 are inconsistent across experiments. What are the potential causes?

A2: Inconsistent results are often related to the stability and handling of the compound, variations in cell culture conditions, or the metabolic state of the cells.

Troubleshooting Steps:

  • Stock Solution Stability: Prepare fresh stock solutions of CB3717 in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Assess the stability of your stock solution over time.

  • Cell Culture Consistency:

    • Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time in culture.

    • Cell Density: Ensure that you are seeding cells at a consistent density for all experiments. Cell density can affect growth rates and drug sensitivity.

    • Folate Levels in Media: Fluctuations in folate levels in the culture medium can compete with CB3717 for uptake and intracellular targets.[6] Use a consistent batch and formulation of culture medium.

  • Polyglutamation Variability: The efficacy of CB3717 is significantly enhanced by intracellular polyglutamation.[2][3] The activity of the enzyme responsible, folylpolyglutamate synthetase (FPGS), can vary between cell lines and even with the metabolic state of the cells, leading to result variability.

  • Control for Experimental Timing: The duration of exposure to CB3717 is critical. The accumulation of dUTP and subsequent DNA damage are time-dependent processes.[1] Ensure precise and consistent incubation times across all experiments.

Q3: I observed a precipitate in my CB3717 stock solution or culture medium. What should I do?

A3: Precipitation is a known issue due to CB3717's low water solubility, which was linked to nephrotoxicity in clinical trials due to precipitation in renal tubules.[2][7]

Troubleshooting Steps:

  • Check Solvent and pH: CB3717 is poorly soluble in acidic aqueous solutions.[2] When preparing stock solutions in DMSO, ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) to avoid solvent toxicity and precipitation upon dilution. When diluting in aqueous buffers, ensure the pH is neutral to slightly alkaline.

  • Re-dissolving the Compound: If precipitation is observed in the stock solution, gently warm the vial (e.g., to 37°C) and vortex to try to redissolve the compound. If it does not redissolve, it is best to discard the solution and prepare a fresh one.

  • Microscopy Check: After adding the final dilution to your culture medium, inspect the wells under a microscope to ensure no precipitate is visible. Compound precipitation can cause physical stress to cells and will lead to an inaccurate effective concentration.

  • Consider Alternative Formulations: For in vivo studies, specialized formulations may be necessary. Clinical trials have explored the use of alkaline diuresis to prevent precipitation.[2][8]

Q4: How can I confirm that the observed cellular effects are specifically due to thymidylate synthase inhibition?

A4: Confirming the mechanism of action is crucial. CB3717's cytotoxicity is reported to be mediated solely through the inhibition of thymidylate synthase (TS).[2]

Confirmatory Experiments:

  • Thymidine Rescue: As mentioned in A1, the most straightforward method is a thymidine rescue experiment. Adding exogenous thymidine bypasses the metabolic block caused by TS inhibition, and if it reverses the cytotoxic effect, it confirms the on-target mechanism.[4]

  • Measure dUTP Accumulation: Inhibition of TS leads to a significant increase in intracellular deoxyuridine triphosphate (dUTP) pools.[1] Measuring dUTP levels (e.g., by radioimmunoassay or LC-MS) in treated versus untreated cells can provide direct evidence of TS inhibition.

  • Assess DNA Damage: The accumulation of dUTP leads to its misincorporation into DNA, followed by excision repair processes that result in DNA strand breaks.[1] Assays that detect DNA damage, such as the comet assay or staining for γH2AX (a marker of DNA double-strand breaks), can be used to confirm the downstream effects of TS inhibition.

Quantitative Data Summary

Table 1: In Vitro Effects & Potency of CB3717
ParameterCell LineConditionResultReference
dUTP Accumulation A549 Human Lung Carcinoma3 µM CB3717 for 24h46.1 ± 9.6 pmol/10⁶ cells[1]
A549 Human Lung Carcinoma30 µM CB3717 for 24h337.5 ± 37.9 pmol/10⁶ cells[1]
Potency of Polyglutamates (vs. CB3717)L1210 TS EnzymeIn Vitro InhibitionDi-glutamate: 26x more potent[2]
L1210 TS EnzymeIn Vitro InhibitionTri-glutamate: 87x more potent[2]
L1210 TS EnzymeIn Vitro InhibitionTetra-glutamate: 119x more potent[2]
L1210 TS EnzymeIn Vitro InhibitionPenta-glutamate: 114x more potent[2]
Table 2: Summary of Key Toxicities Observed in Clinical Studies
Toxicity TypeObservationPotential CauseReference
Nephrotoxicity Dose-limiting; decreased creatinine clearance.Poor water solubility leading to drug precipitation in renal tubules.[2][7][8][9]
Hepatotoxicity Frequent elevation of liver enzymes (transaminases).Positive correlation with peak drug plasma levels.[8][9][10]
Malaise Frequent and disturbing side-effect.Statistically correlated with the degree of liver enzyme elevation.[2][8]

Key Experimental Protocols

Protocol 1: Preparation of CB3717 Stock Solution
  • Weighing: Carefully weigh the desired amount of CB3717 powder in a sterile microfuge tube.

  • Dissolution: Add an appropriate volume of sterile, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.

  • Aliquoting: Dispense small-volume aliquots into sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C. For short-term use, a 4°C stock may be stable for a few days, but stability should be verified.

Protocol 2: Cell Viability Assay (e.g., MTT/XTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of CB3717 in complete culture medium from your stock solution. Remove the old medium from the cells and add the medium containing the various concentrations of CB3717. Include "vehicle-only" (e.g., DMSO) and "no treatment" controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.

  • Reagent Addition: Add the viability reagent (e.g., MTT or XTT) to each well according to the manufacturer's instructions and incubate for the recommended time (typically 1-4 hours).

  • Data Acquisition: If using MTT, add a solubilizing agent (e.g., acidified isopropanol) and mix thoroughly. Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results to calculate the IC50 value.

Protocol 3: Thymidine Rescue Experiment
  • Cell Seeding: Plate cells as you would for a standard viability assay (Protocol 2).

  • Preparation of Treatment Media: Prepare two sets of CB3717 dilutions in culture medium.

    • Set A: CB3717 dilutions only.

    • Set B: CB3717 dilutions + a final concentration of 10-50 µM thymidine.

  • Controls: Include the following controls:

    • No treatment

    • Vehicle only

    • Thymidine only

  • Treatment and Incubation: Add the prepared media to the cells and incubate for the same duration as your standard viability assay.

  • Viability Assessment: Assess cell viability using the method described in Protocol 2.

  • Analysis: Compare the viability curves for Set A and Set B. A significant rightward shift in the IC50 curve for Set B indicates a successful rescue and confirms that toxicity is on-target.

Visualizations

CB3717_Mechanism_of_Action cluster_cell Cell cluster_membrane Cell Membrane CB3717_ext CB3717 (Extracellular) RFC Reduced Folate Carrier (RFC) CB3717_ext->RFC Uptake CB3717_int CB3717 (Intracellular) RFC->CB3717_int FPGS FPGS CB3717_int->FPGS Metabolism CB3717_poly CB3717-Polyglutamates (More Potent) FPGS->CB3717_poly TS Thymidylate Synthase (TS) dTMP dTMP TS->dTMP Blocked by CB3717-Polyglutamates dUMP dUMP dUMP->TS dUTP dUTP Accumulation dUMP->dUTP Increased Flux dTTP dTTP for DNA Synthesis dTMP->dTTP DNA_incorp Uracil Misincorporation into DNA dUTP->DNA_incorp DNA_damage DNA Strand Breaks DNA_incorp->DNA_damage Apoptosis Cell Death (Apoptosis) DNA_damage->Apoptosis

Caption: Mechanism of action for CB3717 leading to cytotoxicity.

Troubleshooting_Workflow Start Start: Unexpectedly High Toxicity Observed Check_Conc Verify Drug Concentration and Dilutions Start->Check_Conc Decision1 Concentration Correct? Check_Conc->Decision1 Check_Sol Inspect for Precipitation in Stock/Media Decision2 Precipitate Present? Check_Sol->Decision2 Review_Protocol Review Protocol: Cell Density, Media, Incubation Time Decision3 Protocol Consistent? Review_Protocol->Decision3 Decision1->Check_Sol Yes Fix_Conc Recalculate and Prepare Fresh Dilutions Decision1->Fix_Conc No Decision2->Review_Protocol No Fix_Sol Prepare Fresh Stock/ Adjust pH/Solvent Decision2->Fix_Sol Yes Fix_Protocol Standardize Protocol (Passage #, Density, etc.) Decision3->Fix_Protocol No Rescue_Exp Perform Thymidine Rescue Experiment Decision3->Rescue_Exp Yes Decision_Rescue Toxicity Reversed? Rescue_Exp->Decision_Rescue On_Target Conclusion: Toxicity is On-Target. Consider Cell Line Sensitivity (IC50) Decision_Rescue->On_Target Yes Off_Target Conclusion: Off-Target Toxicity or Experimental Artifact. Investigate Further. Decision_Rescue->Off_Target No

Caption: Troubleshooting workflow for unexpected toxicity in CB3717 studies.

Inconsistent_Results_Causes cluster_compound Compound-Related Issues cluster_cell Cell-Related Issues cluster_protocol Protocol-Related Issues Root Inconsistent Results with CB3717 Stock_Stability Stock Solution Degradation (Freeze-Thaw Cycles) Root->Stock_Stability Solubility Poor Solubility/ Precipitation Root->Solubility Passage High/Inconsistent Cell Passage Number Root->Passage Metabolism Variable FPGS Activity (Polyglutamation) Root->Metabolism Folate_Levels Fluctuating Folate in Media Root->Folate_Levels Density Inconsistent Seeding Density Root->Density Timing Variable Drug Exposure Times Root->Timing

Caption: Potential causes for inconsistent results in CB3717 experiments.

References

Technical Support Center: Optimizing CB3717 Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the thymidylate synthase (TS) inhibitor, CB3717, in in vitro experiments. Here, you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data presented in a clear and accessible format to ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of CB3717?

A1: CB3717 is a potent and specific inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. By inhibiting TS, CB3717 depletes the intracellular pool of dTMP, leading to an imbalance in deoxynucleotide triphosphates (dNTPs), specifically an accumulation of deoxyuridine triphosphate (dUTP). The misincorporation of uracil into DNA in place of thymine triggers DNA damage responses, cell cycle arrest, and ultimately, apoptosis.[1]

Q2: What is the role of polyglutamation in CB3717's activity?

A2: Within the cell, CB3717 can be metabolized into polyglutamated forms. These polyglutamated metabolites are significantly more potent inhibitors of thymidylate synthase and are retained within the cell for longer periods compared to the parent compound.[2] This intracellular accumulation and enhanced inhibitory activity contribute to a sustained suppression of TS and prolonged cytotoxic effects.[2]

Q3: What is a typical starting concentration for CB3717 in cell-based assays?

A3: A typical starting concentration for in vitro experiments can range from low micromolar (µM) to nanomolar (nM), depending on the cell line and the assay duration. For initial experiments, a dose-response curve is recommended, starting from a high concentration (e.g., 50-100 µM) and performing serial dilutions. For example, the concentration of CB3717 that produces 50% growth inhibition (IC50) in A549 human lung carcinoma cells after a 24-hour exposure is approximately 3 µM. In L1210 murine leukemia cells, concentrations of 50 µM have been used for 6 to 24-hour incubations to study its metabolism.[2]

Q4: How should I prepare and store a stock solution of CB3717?

A4: CB3717 has poor solubility in aqueous solutions, especially under acidic conditions. It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO). For example, a 10 mM stock solution in DMSO can be prepared. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

Q5: I am observing precipitation of CB3717 in my cell culture medium. What can I do?

A5: Precipitation can be a common issue due to the low solubility of CB3717. Here are some troubleshooting tips:

  • Pre-warm the medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the CB3717 stock solution.

  • Add dropwise while mixing: Add the DMSO stock solution to the medium dropwise while gently swirling or vortexing to ensure rapid and even dispersion.

  • Lower the final concentration: If precipitation persists, consider lowering the final concentration of CB3717 in your experiment.

  • Check the pH of your medium: Although less common with buffered media, ensure the pH has not shifted to become more acidic, which can decrease CB3717 solubility.

  • Consider serum concentration: Components in serum can sometimes interact with compounds. If using a high percentage of serum, this could be a contributing factor.

Troubleshooting Guides

Issue 1: Inconsistent or No Inhibition Observed
Possible Cause Troubleshooting Step
Compound Degradation Ensure fresh dilutions of CB3717 are prepared from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. Information on the stability of CB3717 in specific cell culture media over long incubation times is limited, so for prolonged experiments, consider replenishing the medium with fresh compound.
Sub-optimal Concentration Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration for your specific cell line and assay conditions.
Cell Line Resistance Some cell lines may exhibit intrinsic or acquired resistance to antifolates. This can be due to mechanisms such as decreased drug uptake, increased drug efflux, or elevated levels of the target enzyme, thymidylate synthase.
Incorrect Assay Endpoint The cytotoxic effects of CB3717 are cell cycle-dependent and may require a sufficient incubation period to manifest. Ensure your assay endpoint allows enough time for the compound to induce cell cycle arrest and apoptosis.
Issue 2: High Background or Off-Target Effects
Possible Cause Troubleshooting Step
Excessively High Concentration High concentrations of any small molecule inhibitor can lead to off-target effects.[3][4] Use the lowest effective concentration of CB3717 that achieves the desired level of target inhibition to minimize the risk of off-target pharmacology.
DMSO Cytotoxicity Ensure the final concentration of DMSO in the cell culture medium is non-toxic to your cells (typically ≤ 0.5%). Run a vehicle control (medium with the same concentration of DMSO) to assess any solvent-induced effects.
Interaction with Media Components Certain components in the cell culture medium could potentially interact with CB3717. While specific interactions are not well-documented, using a chemically defined, serum-free medium, if possible, can reduce variability.[5][6][7]

Quantitative Data Summary

Table 1: Reported In Vitro Concentrations and IC50 Values for CB3717

Cell LineAssay TypeConcentration/IC50Incubation TimeReference
A549 (Human Lung Carcinoma)Growth InhibitionIC50 ≈ 3 µM24 hours
L1210 (Murine Leukemia)Metabolism Study50 µM6, 12, 24 hours[2]
Various Cancer Cell LinesCytotoxicityIC50 values typically in the 10-50 µM rangeNot Specified[8]

Experimental Protocols

Protocol 1: Determining the IC50 of CB3717 using a Cell Viability Assay (MTT/MTS)

1. Cell Seeding:

  • Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment. The optimal seeding density should be determined empirically for each cell line.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a serial dilution of CB3717 in cell culture medium. A common starting point is a 2-fold or 3-fold dilution series from a high concentration (e.g., 100 µM).

  • Include a vehicle control (medium with the same concentration of DMSO as the highest CB3717 concentration) and a no-treatment control.

  • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of CB3717.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. Cell Viability Assessment (MTT or MTS Assay):

  • For MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
    • Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • For MTS Assay:

    • Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
    • Measure the absorbance at a wavelength of 490 nm.

4. Data Analysis:

  • Subtract the background absorbance (from wells with medium only).

  • Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

  • Plot the percentage of cell viability against the log of the CB3717 concentration.

  • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Non-Radioactive Thymidylate Synthase (TS) Enzyme Inhibition Assay (Spectrophotometric)

This protocol is adapted from methods that measure the increase in absorbance at 340 nm resulting from the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a reaction coupled to the TS-catalyzed conversion of dUMP to dTMP.[9]

1. Reagents and Buffers:

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA, 25 mM MgCl₂, and 1 mM dithiothreitol (DTT).

  • Recombinant human thymidylate synthase.

  • Deoxyuridine monophosphate (dUMP).

  • 5,10-Methylenetetrahydrofolate (CH₂-H₄folate).

  • Dihydrofolate reductase (DHFR).

  • NADPH.

  • CB3717.

2. Assay Procedure:

  • In a 96-well UV-transparent plate, add the assay buffer.

  • Add varying concentrations of CB3717 to the wells. Include a no-inhibitor control.

  • Add recombinant TS, DHFR, and NADPH to each well.

  • Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding a mixture of dUMP and CH₂-H₄folate.

  • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.

3. Data Analysis:

  • Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of CB3717.

  • Plot the percentage of inhibition against the log of the CB3717 concentration.

  • Determine the IC50 value from the resulting dose-response curve.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

1. Cell Treatment:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with CB3717 at the desired concentration (e.g., 1x and 5x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.

2. Cell Harvesting and Fixation:

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells once with ice-cold PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells on ice or at -20°C for at least 30 minutes.

3. Staining:

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

4. Flow Cytometry Analysis:

  • Analyze the stained cells using a flow cytometer.

  • Collect data from at least 10,000 events per sample.

  • Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases).

Expected Results: Inhibition of thymidylate synthase by CB3717 is expected to cause an accumulation of cells in the S-phase of the cell cycle due to the disruption of DNA synthesis.[10][11]

Visualizations

Signaling_Pathway CB3717 CB3717 TS Thymidylate Synthase (TS) CB3717->TS Inhibits dTMP dTMP TS->dTMP Catalyzes conversion of dUMP to dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Precursor for S_Phase_Arrest S-Phase Arrest DNA_Synthesis->S_Phase_Arrest Inhibition leads to Apoptosis Apoptosis S_Phase_Arrest->Apoptosis Prolonged arrest leads to

Caption: Mechanism of action of CB3717 leading to S-phase arrest and apoptosis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare CB3717 Stock (e.g., 10 mM in DMSO) Treatment Treat Cells with Serial Dilutions of CB3717 Stock_Solution->Treatment Cell_Seeding Seed Cells in Multi-well Plates Cell_Seeding->Treatment Incubation Incubate for Desired Duration (24-72h) Treatment->Incubation Viability_Assay Perform Cell Viability Assay (MTT/MTS) Incubation->Viability_Assay Data_Analysis Analyze Data and Calculate IC50 Viability_Assay->Data_Analysis

Caption: General workflow for determining the IC50 of CB3717 in vitro.

Troubleshooting_Logic rect_node rect_node Start Inconsistent Results? Check_Concentration Is Concentration Optimal? Start->Check_Concentration Check_Compound Is Compound Stable? Check_Concentration->Check_Compound Yes Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response No Check_Cells Is Cell Line Resistant? Check_Compound->Check_Cells Yes Fresh_Dilutions Use Fresh Dilutions from Stock Check_Compound->Fresh_Dilutions No Consider_Resistance Consider Intrinsic/ Acquired Resistance Check_Cells->Consider_Resistance Yes

Caption: A logical approach to troubleshooting inconsistent experimental results with CB3717.

References

how to prevent degradation of CB3717 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the proper handling and storage of CB3717 to minimize degradation in solution. The following information is compiled from publicly available data on CB3717 and related chemical structures.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving CB3717?

A1: CB3717 is soluble in dimethyl sulfoxide (DMSO). For most in vitro experiments, DMSO is the recommended solvent for preparing stock solutions.

Q2: How should I store the solid powder form of CB3717?

A2: The solid powder of CB3717 should be stored under the following conditions:

  • Long-term (months to years): -20°C, protected from light.[1][2][3]

  • Short-term (days to weeks): 0-4°C, protected from light.[1] The product is generally stable for a few weeks at ambient temperature during shipping.[1][3]

Q3: What are the recommended storage conditions for CB3717 in solution?

A3: Stock solutions of CB3717 in DMSO should be stored as follows:

  • Long-term (up to 1 year): -80°C.[2]

  • Short-term (up to 1 month): -20°C.[3]

  • Very short-term (days to weeks): 0-4°C.[1]

To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single-use applications.

Q4: Is CB3717 sensitive to pH?

A4: Yes, CB3717 has poor solubility in acidic conditions, which can lead to its precipitation.[4] This is a critical consideration for aqueous dilutions of your DMSO stock solution. The quinazoline ring system, a core structure of CB3717, is generally stable in cold dilute acidic and alkaline solutions but can be susceptible to hydrolysis upon heating.[1][2]

Q5: Is CB3717 sensitive to light?

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation observed after diluting DMSO stock solution in aqueous media. CB3717 has poor solubility in acidic aqueous solutions. The pH of your cell culture medium or buffer may be causing the compound to precipitate.- Ensure the final concentration of DMSO is compatible with your experimental system and helps maintain solubility. - Adjust the pH of the aqueous medium to neutral or slightly alkaline, if your experiment allows. - Consider using a formulation with excipients such as Tween 80 or PEG300 for in vivo studies to improve solubility.[3]
Loss of compound activity over time in prepared solutions. The compound may be degrading in solution due to improper storage or handling.- Store stock solutions at or below -20°C, and for long-term storage, at -80°C.[1][2][3] - Aliquot stock solutions to minimize freeze-thaw cycles. - Protect solutions from light and elevated temperatures. - Prepare fresh dilutions in aqueous media immediately before use.
Inconsistent experimental results. In addition to potential degradation, inconsistencies could arise from inaccurate solution concentrations due to precipitation or adsorption to plasticware.- Visually inspect solutions for any signs of precipitation before each use. - Use low-adhesion microplates and pipette tips. - Ensure complete dissolution of the solid compound when preparing the initial stock solution.

Stability Summary

Condition Solid Powder In DMSO Aqueous Solution
Temperature Stable at -20°C for years.[2][3]Stable at -80°C for up to a year.[2]Should be prepared fresh. Avoid high temperatures.
pH Not applicable.Not applicable.Poor solubility and risk of precipitation in acidic conditions.[4]
Light Store in the dark.[1]Protect from light.Protect from light.

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the required amount of CB3717 powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration. The molecular weight of CB3717 is 477.47 g/mol .

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied briefly if necessary, but avoid overheating.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -20°C for short-term or -80°C for long-term storage.

Visualizations

experimental_workflow Experimental Workflow for CB3717 Solution Preparation cluster_preparation Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh CB3717 Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw a Single Aliquot store->thaw dilute Dilute in Aqueous Medium thaw->dilute use Use Immediately dilute->use

Caption: Workflow for preparing and storing CB3717 solutions.

degradation_pathways Potential Degradation Pathways for CB3717 cluster_hydrolysis Hydrolysis (e.g., with heat) cluster_oxidation Oxidation cluster_precipitation Physical Instability CB3717 CB3717 hydrolysis_products Quinazoline Ring Opening CB3717->hydrolysis_products Heat/Extreme pH oxidation_products Oxidized Folate Analog CB3717->oxidation_products Oxidizing Agents precipitation Precipitation (in acidic pH) CB3717->precipitation Acidic Aqueous Solution

Caption: Potential degradation and instability pathways for CB3717.

References

Technical Support Center: Overcoming Acquired Resistance to CB3717 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating acquired resistance to the thymidylate synthase (TS) inhibitor, CB3717.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of CB3717?

CB3717 is a quinazoline-based antifolate that acts as a potent and specific inhibitor of thymidylate synthase (TS).[1] TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication and repair. By inhibiting TS, CB3717 depletes the intracellular pool of dTMP, leading to "thymineless death," characterized by the misincorporation of uracil into DNA, DNA damage, and ultimately, inhibition of cell growth.[1] The cytotoxic effects of CB3717 are potentiated by its intracellular conversion to polyglutamated forms, which have a higher affinity for TS and are retained within the cell for longer periods.

Q2: What are the most common mechanisms of acquired resistance to CB3717?

The most frequently reported mechanism of acquired resistance to CB3717 is the overproduction of the target enzyme, thymidylate synthase (TS) .[2][3] This can occur through gene amplification, leading to a significant increase in TS protein levels that effectively titrates out the inhibitory effect of the drug.[3]

Other potential, though less commonly reported, mechanisms of resistance to antifolates in general, which may apply to CB3717, include:

  • Impaired drug transport: Reduced expression or function of the reduced folate carrier (RFC), which is involved in the uptake of CB3717 into the cell.

  • Decreased polyglutamylation: Reduced activity of folylpolyglutamate synthetase (FPGS), the enzyme responsible for adding glutamate residues to CB3717. This leads to lower intracellular concentrations of the more potent polyglutamated forms of the drug.

  • Alterations in downstream signaling pathways: Activation of pro-survival pathways that bypass the effects of TS inhibition.

Q3: My cells have become resistant to CB3717. How can I confirm the mechanism of resistance?

To investigate the mechanism of resistance in your cell line, a series of experiments are recommended:

  • Quantify Thymidylate Synthase Levels: Perform a Western blot to compare the levels of TS protein in your resistant cell line to the parental, sensitive cell line. A significant increase in TS protein is a strong indicator of the primary resistance mechanism.

  • Assess TS Gene Amplification: Use quantitative PCR (qPCR) to determine the copy number of the TS gene in resistant versus sensitive cells.

  • Measure CB3717 Uptake: While technically challenging, assessing the uptake of radiolabeled CB3717 can indicate if impaired transport via the reduced folate carrier is a contributing factor.

  • Analyze CB3717 Polyglutamylation: Use high-performance liquid chromatography (HPLC) to analyze the intracellular conversion of CB3717 to its polyglutamated forms. A decrease in the ratio of polyglutamated to monoglutamated forms in resistant cells would suggest a defect in polyglutamylation.

Troubleshooting Guides

Problem 1: My CB3717-resistant cell line shows high levels of thymidylate synthase (TS). How can I overcome this?

Solution: Overcoming TS overexpression is a significant challenge. Here are some strategies to consider:

  • Combination Therapy:

    • Synergize with other chemotherapeutics: Combine CB3717 with drugs that have different mechanisms of action and are not affected by high TS levels. For example, agents that induce DNA damage through other mechanisms or target different cellular processes.

    • Inhibit TS expression: Investigate the use of agents that can downregulate the expression of TS.

  • Develop Novel TS Inhibitors: Explore the use of newer generation TS inhibitors that may have a higher affinity for TS or are less susceptible to resistance mechanisms.

Problem 2: I am not observing the expected cytotoxicity with CB3717 in my sensitive cell line.

Troubleshooting Steps:

  • Verify Drug Integrity: Ensure that your stock of CB3717 is not degraded. Prepare fresh solutions and store them appropriately, protected from light.

  • Optimize Cell Culture Conditions: Ensure that the cell culture medium does not contain high levels of thymidine, which can rescue cells from the effects of TS inhibition through the salvage pathway.

  • Check Cell Viability Assay Protocol: Review your cell viability assay protocol for any potential issues. Ensure appropriate cell seeding density, drug incubation time, and proper execution of the assay.

  • Confirm Cell Line Identity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.

Quantitative Data Summary

The following table summarizes data from a well-characterized CB3717-resistant cell line.

Cell LineParent Cell LineFold Resistance to CB3717Thymidylate Synthase (TS) OverproductionDihydrofolate Reductase (DHFR) ActivityReference
L1210:C15L1210>200-fold45-fold2.6-fold increase[2]
RAJI/MTX-RRAJI5-fold (cross-resistance)550-fold increase (DHFR)Not specific to TS[4]
WI-L2/m4WI-L215-fold (cross-resistance)110-fold increase (DHFR)Not specific to TS[4]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of CB3717 and calculating the IC50 value.

Materials:

  • CB3717

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of CB3717 in complete cell culture medium.

  • Remove the medium from the wells and replace it with the medium containing different concentrations of CB3717. Include a vehicle control (medium with the same concentration of DMSO used to dissolve CB3717).

  • Incubate the plate for a period equivalent to at least two cell doubling times (e.g., 48-72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Thymidylate Synthase (TS)

This protocol is for quantifying the protein levels of TS.

Materials:

  • Sensitive and resistant cell lysates

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against Thymidylate Synthase

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse sensitive and resistant cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against TS overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Incubate the membrane with the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the relative levels of TS in resistant versus sensitive cells.

Folylpolyglutamate Synthetase (FPGS) Activity Assay

This assay measures the activity of FPGS, the enzyme responsible for polyglutamating CB3717.

Materials:

  • Cell lysate

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.5)

  • CB3717 (or a suitable folate substrate like methotrexate)

  • [³H]-Glutamic acid

  • ATP

  • MgCl₂

  • Dithiothreitol (DTT)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and counter

Procedure:

  • Prepare cell lysates from sensitive and resistant cells.

  • Set up a reaction mixture containing the cell lysate, reaction buffer, CB3717, [³H]-Glutamic acid, ATP, MgCl₂, and DTT.

  • Incubate the reaction mixture at 37°C for a defined period.

  • Stop the reaction by adding ice-cold TCA to precipitate proteins and polyglutamated products.

  • Centrifuge the samples and wash the pellet to remove unincorporated [³H]-Glutamic acid.

  • Resuspend the pellet and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the FPGS activity based on the amount of [³H]-Glutamic acid incorporated per unit of protein per unit of time.

Visualizations

CB3717_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space CB3717_ext CB3717 RFC Reduced Folate Carrier (RFC) CB3717_ext->RFC Uptake CB3717_int CB3717 CB3717_poly CB3717 Polyglutamates CB3717_int->CB3717_poly FPGS TS Thymidylate Synthase (TS) CB3717_poly->TS Inhibition dTMP dTMP dUMP dUMP dUMP->dTMP TS DNA_syn DNA Synthesis & Repair dTMP->DNA_syn DNA_dam DNA Damage & Cell Death RFC->CB3717_int

Caption: Mechanism of action of CB3717.

CB3717_Resistance_Mechanisms cluster_resistance Mechanisms of Acquired Resistance CB3717 CB3717 Treatment Transport_imp ↓ Impaired Drug Transport (e.g., Reduced RFC) CB3717->Transport_imp Reduces Intracellular Concentration Poly_dec ↓ Decreased Polyglutamylation (e.g., Reduced FPGS activity) CB3717->Poly_dec Reduces Active Metabolite TS_inhibition Thymidylate Synthase Inhibition CB3717->TS_inhibition TS_over ↑ Thymidylate Synthase (TS) Overexpression/Gene Amplification TS_over->TS_inhibition Blocks Inhibition Cell_death Cell Death TS_inhibition->Cell_death

Caption: Key mechanisms of acquired resistance to CB3717.

Overcoming_Resistance_Workflow cluster_investigation Investigate Resistance Mechanism cluster_strategy Develop Strategy to Overcome Resistance start CB3717-Resistant Cancer Cells western Western Blot for TS start->western qpcr qPCR for TS Gene start->qpcr hplc HPLC for Polyglutamates start->hplc combo Combination Therapy western->combo pathway Target Upregulated Pathways western->pathway qpcr->combo new_inhib Novel TS Inhibitors hplc->new_inhib evaluation Evaluate Efficacy (e.g., Cell Viability Assay) combo->evaluation new_inhib->evaluation pathway->evaluation

Caption: Experimental workflow for overcoming CB3717 resistance.

References

Validation & Comparative

Validating the Efficacy of mRNA-3705 in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of mRNA-3705 with other therapeutic alternatives for methylmalonic acidemia (MMA) in animal models. The information is presented to assist researchers in evaluating the potential of this novel mRNA-based therapy.

Introduction to mRNA-3705 and Methylmalonic Acidemia

Methylmalonic acidemia (MMA) is a rare, autosomal recessive metabolic disorder caused by a deficiency in the mitochondrial enzyme methylmalonyl-CoA mutase (MMUT). This deficiency disrupts the normal metabolism of certain amino acids and fatty acids, leading to the accumulation of toxic metabolites, primarily methylmalonic acid.[1] Standard of care for MMA is limited to dietary restrictions and palliative treatments, with liver or combined liver and kidney transplantation being the only potentially curative options.[2][3]

mRNA-3705 is an investigational messenger RNA (mRNA) therapy designed to address the underlying cause of MMA.[4][5] It consists of an mRNA molecule encoding the human MUT enzyme, encapsulated within a lipid nanoparticle (LNP) for delivery to cells. The goal of mRNA-3705 is to enable the patient's own cells to produce a functional MUT enzyme, thereby restoring the metabolic pathway and reducing the accumulation of toxic metabolites.[6]

Comparative Efficacy of mRNA-3705 in Animal Models

Preclinical studies in mouse models of MMA have demonstrated the potential of mRNA-3705 to correct the biochemical and clinical manifestations of the disease. This section compares the efficacy of mRNA-3705 with other therapeutic strategies investigated in similar animal models.

Quantitative Data Summary

The following tables summarize the key efficacy data from preclinical studies of mRNA-3705 and alternative therapies in mouse models of MMA.

Table 1: Efficacy of mRNA-3705 in a Mouse Model of MMA

Outcome MeasureControl Group (Untreated MMA Mice)mRNA-3705 Treated GroupReference
Survival Rate 0% survival by day 72>95% survival for ≥1 year[7]
Plasma Methylmalonic Acid (MMA) Reduction N/A62-89% reduction from baseline[1]
Hepatic MMUT Protein Expression N/A2.1-3.4-fold higher than first-generation mRNA therapy[4][5][8]
Body Weight Significant weight lossSubstantial improvement in weight gain[1]

Table 2: Efficacy of Alternative Therapies in Mouse Models of MMA

Therapeutic ApproachOutcome MeasureEfficacy in Animal ModelsReference
AAV-based Gene Therapy (rAAV8) Survival Rate >95% survival for ≥1 year[7]
Plasma MMA Levels Significant reduction compared to untreated mice[7]
AAV-mediated Genome Editing (mLB-001) Survival Rate Prevented mortality on high protein diet[9]
Plasma MMA Levels Lower and stable levels during high protein challenge[9]
Liver Transplantation Metabolic Control Improved metabolic stability, reduced MMA levels[2][10]
Survival Rate High patient and graft survival rates in clinical studies[11]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

mRNA-3705 Administration in a Mouse Model of MMA
  • Animal Model: Mut-/- mice, a model that replicates a severe clinical phenotype of MMA.[7]

  • Drug Formulation: mRNA-3705, a codon-optimized human MUT mRNA encapsulated in lipid nanoparticles.

  • Dosing Regimen: Intravenous (IV) administration. Specific dosing concentrations and frequencies are detailed in the primary literature.[1]

  • Efficacy Assessment:

    • Survival: Monitored daily.

    • Plasma Methylmalonic Acid: Measured at various time points post-treatment using established biochemical assays.[1][7]

    • Hepatic MMUT Protein Expression: Assessed via Western blot or other quantitative protein analysis techniques.[8]

    • Body Weight: Measured regularly throughout the study period.

AAV-based Gene Therapy in a Mouse Model of MMA
  • Animal Model: Mut-/- mice.[7]

  • Vector: Recombinant adeno-associated virus serotype 8 (rAAV8) carrying the murine Mut cDNA.

  • Dosing Regimen: A single injection administered to neonatal mice.[7]

  • Efficacy Assessment:

    • Survival: Monitored long-term.

    • Plasma Methylmalonic Acid: Measured at various time points.

    • Propionate Oxidation: Assessed to determine functional correction of the metabolic pathway.[7]

Visualizing the Science: Diagrams and Workflows

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using Graphviz (DOT language).

Pathophysiology of Methylmalonic Acidemia

MMA_Pathway cluster_Metabolism Normal Metabolism cluster_Disease Methylmalonic Acidemia (MMA) Amino Acids Amino Acids Propionyl-CoA Propionyl-CoA Amino Acids->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA MMUT Enzyme Defective MMUT Defective MMUT Methylmalonyl-CoA->Defective MMUT TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Accumulation Accumulation of Methylmalonyl-CoA and Methylmalonic Acid Defective MMUT->Accumulation Toxic Effects Cellular Toxicity Metabolic Crisis Accumulation->Toxic Effects mRNA3705_MoA cluster_Delivery Delivery and Translation cluster_Correction Metabolic Correction mRNA-3705 (LNP) mRNA-3705 (LNP-formulated hMUT mRNA) Hepatocyte Hepatocyte mRNA-3705 (LNP)->Hepatocyte Uptake Ribosome Ribosome Hepatocyte->Ribosome mRNA release Functional MMUT Protein Functional MMUT Protein Ribosome->Functional MMUT Protein Translation Mitochondrion Mitochondrion Functional MMUT Protein->Mitochondrion Mitochondrial Targeting Methylmalonyl-CoA Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Restored MMUT activity Reduced MMA Reduced Methylmalonic Acid Succinyl-CoA->Reduced MMA Experimental_Workflow Animal Model Selection Select MMA Mouse Model (e.g., Mut-/-) Group Allocation Randomly Allocate to Treatment and Control Groups Animal Model Selection->Group Allocation Treatment Administration Administer mRNA-3705 (IV) or Vehicle Control Group Allocation->Treatment Administration Monitoring Monitor Survival, Body Weight, and Clinical Signs Treatment Administration->Monitoring Biochemical Analysis Collect Blood Samples for Plasma MMA Analysis Monitoring->Biochemical Analysis Protein Expression Analysis Harvest Liver Tissue for MMUT Protein Quantification Biochemical Analysis->Protein Expression Analysis Data Analysis Compare Outcomes between Treated and Control Groups Protein Expression Analysis->Data Analysis

References

A Comparative Analysis of mRNA-3705 and Liver Transplantation for Methylmalonic Acidemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Methylmalonic acidemia (MMA) is a rare, life-threatening inborn error of metabolism characterized by the deficiency of the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). This deficiency leads to the accumulation of toxic metabolites, primarily methylmalonic acid, causing recurrent metabolic decompensation and progressive multi-organ damage.[1] Current treatment strategies aim to reduce the production of these toxic metabolites and manage acute crises. This guide provides a detailed comparison of two therapeutic approaches: the investigational mRNA therapy, mRNA-3705, and the established surgical intervention, liver transplantation.

Mechanism of Action

mRNA-3705: This investigational therapy is designed to deliver a synthetic messenger RNA (mRNA) encoding the human MUT enzyme.[2] The mRNA is encapsulated within a lipid nanoparticle to facilitate its delivery to cells, primarily hepatocytes.[3] Once inside the cells, the mRNA instructs the cellular machinery to produce a functional MUT enzyme, thereby restoring the deficient enzymatic activity and enabling the proper metabolism of methylmalonyl-CoA.[1]

Liver Transplantation: This surgical procedure involves replacing the patient's liver with a healthy donor liver.[4] Since the liver is a primary site of MUT enzyme activity, a successful transplant provides a source of functional enzyme, which can correct the metabolic defect.[4] This approach aims to provide a long-term and continuous source of the missing enzyme.

Quantitative Data Comparison

The following tables summarize the available quantitative data for mRNA-3705 and liver transplantation. It is important to note that the data for mRNA-3705 are from an ongoing Phase 1/2 clinical trial and are subject to change, while the data for liver transplantation are from long-term observational studies and meta-analyses.

Table 1: Efficacy and Metabolic Control

ParametermRNA-3705 (Interim Phase 1/2 Data)Liver Transplantation (Published Studies)
Biomarker Reduction Dose-dependent reductions in plasma methylmalonic acid and other disease-related biomarkers observed.[5]Significant decrease in plasma MMA levels. In one study, mean preoperative levels of 2218.5 mmol/L decreased to 307.5 mmol/L postoperatively.[6] Another review reported a decrease to 13.8% of preoperative levels.[7] Following combined liver/kidney transplantation, plasma MMA was reduced to 3% of pre-dialysis levels.[8]
Metabolic Decompensation Events (MDEs) Exploratory clinical endpoint in the ongoing trial; data on reduction of MDEs is being collected.[9]100% rate of metabolic eradication (prevention of metabolic stroke/decompensations) reported in a meta-analysis.[10][11]
Dietary Protein Intake Potential for improved protein tolerance is an expected benefit being evaluated.[2]Protein intake was significantly increased after liver-kidney transplantation.[12]

Table 2: Safety and Adverse Events

ParametermRNA-3705 (Interim Phase 1/2 Data as of Aug 25, 2023)Liver Transplantation (Published Studies)
Serious Adverse Events (SAEs) One serious adverse event of "body temperature increased" (Grade 2, resolved) was assessed as related to mRNA-3705.[9]Mortality rates of 11-14% have been reported.[13][14] Causes of death include multi-organ failure, hepatic failure, and sepsis.[13][14]
Common Adverse Events Most common adverse events were pyrexia and upper respiratory tract infection. Infusion-related reactions occurred in less than 5% of administered doses.[9]Common complications include biliary complications (0.2%), vascular complications (7.7%), and rejection (18.4%).[10][11] Viral infections and renal impairment are also frequently reported.[13][14]
Discontinuations No discontinuations due to safety-related reasons.[9]Graft loss can occur, although death-censored graft survival rates are high (97-98.5%).[6][10][11]

Experimental Protocols

mRNA-3705: Phase 1/2 Clinical Trial (NCT04899310)

The "Landmark Study" is a global, open-label, dose-optimization and expansion study evaluating the safety, tolerability, pharmacodynamics, and pharmacokinetics of mRNA-3705 in participants with isolated MMA due to MUT deficiency.[15][16]

  • Study Design: The trial consists of two parts: a dose-optimization stage and a dose-expansion stage.[16]

  • Participants: Individuals aged one year and older with a confirmed diagnosis of isolated MMA due to MUT deficiency are eligible.[16]

  • Intervention: mRNA-3705 is administered via intravenous infusion.[2] The study is evaluating multiple doses and dosing intervals.[16]

  • Primary Endpoints: The primary endpoints are safety and tolerability.[9]

  • Secondary and Exploratory Endpoints: These include pharmacokinetic parameters, changes in blood methylmalonic acid and 2-methylcitrate levels, and the frequency of metabolic decompensation events and MMA-related hospitalizations.[9]

Liver Transplantation for MMA: A Generalized Surgical Approach

The surgical protocol for liver transplantation in MMA patients is generally similar to that for other metabolic disorders, with specific perioperative management to prevent metabolic decompensation.

  • Preoperative Management: Patients undergo a thorough evaluation to assess their overall health and suitability for transplantation. Management often includes a protein-restricted diet and carnitine supplementation.[17]

  • Surgical Procedure: The diseased liver is surgically removed and replaced with a whole or partial liver from a deceased or living donor.[4]

  • Postoperative Management: Immediate postoperative care focuses on managing immunosuppression to prevent graft rejection, monitoring for surgical complications, and carefully managing metabolic status to avoid decompensation.[17] Lifelong immunosuppressive medication is required.

Visualizing the Pathways and Processes

MMA Metabolic Pathway

MMA_Metabolic_Pathway cluster_input Precursors cluster_accumulation Toxic Accumulation Isoleucine Isoleucine PropionylCoA Propionyl-CoA Isoleucine->PropionylCoA Valine Valine Valine->PropionylCoA Threonine Threonine Threonine->PropionylCoA Methionine Methionine Methionine->PropionylCoA OddChainFattyAcids Odd-chain Fatty Acids OddChainFattyAcids->PropionylCoA Cholesterol Cholesterol Cholesterol->PropionylCoA MethylmalonylCoA Methylmalonyl-CoA PropionylCoA->MethylmalonylCoA Propionyl-CoA Carboxylase SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA Mutase (MUT) (Deficient in MMA) MethylmalonicAcid Methylmalonic Acid MethylmalonylCoA->MethylmalonicAcid KrebsCycle Krebs Cycle SuccinylCoA->KrebsCycle

Figure 1: Simplified metabolic pathway in Methylmalonic Acidemia.
Mechanism of Action: mRNA-3705

mRNA3705_MoA cluster_delivery Delivery cluster_process Intracellular Process cluster_effect Metabolic Correction mRNA3705 mRNA-3705 (LNP-encapsulated MUT mRNA) Hepatocyte Hepatocyte mRNA3705->Hepatocyte Uptake mRNA MUT mRNA Hepatocyte->mRNA mRNA Release Ribosome Ribosome mRNA->Ribosome Translation MUT_Protein Functional MUT Protein Ribosome->MUT_Protein MethylmalonylCoA Methylmalonyl-CoA MUT_Protein->MethylmalonylCoA Catalyzes conversion SuccinylCoA Succinyl-CoA MethylmalonylCoA->SuccinylCoA Normal Metabolism

Figure 2: Mechanism of action of mRNA-3705 in hepatocytes.
Experimental Workflow Comparison

Experimental_Workflows cluster_mRNA3705 mRNA-3705 Clinical Trial cluster_LT Liver Transplantation Screening Screening & Eligibility Dosing IV Infusion of mRNA-3705 (Dose Optimization/Expansion) Screening->Dosing Monitoring Safety & Biomarker Monitoring Dosing->Monitoring FollowUp_mRNA Long-term Follow-up Monitoring->FollowUp_mRNA Evaluation Pre-transplant Evaluation Surgery Surgical Procedure (Hepatectomy & Implantation) Evaluation->Surgery PostOp Postoperative Care & Immunosuppression Surgery->PostOp FollowUp_LT Long-term Follow-up PostOp->FollowUp_LT

Figure 3: High-level comparison of experimental workflows.

Conclusion

Both mRNA-3705 and liver transplantation offer promising therapeutic avenues for patients with MMA by addressing the underlying enzyme deficiency. Liver transplantation is an established, potentially curative procedure but carries the risks of major surgery, lifelong immunosuppression, and donor organ shortages.[4][14] mRNA-3705 represents a novel, non-surgical approach that aims to restore enzyme function through gene therapy.[2] While early data are encouraging, the long-term efficacy and safety of mRNA-3705 are still under investigation in ongoing clinical trials.[9][18] The choice between these two modalities will ultimately depend on a comprehensive evaluation of the patient's clinical condition, the long-term data from the mRNA-3705 trials, and a careful risk-benefit assessment.

References

A Comparative Guide to mRNA-3705 and Alternative Therapies for Methylmalonic Acidemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the investigational mRNA therapy, mRNA-3705, against current alternative treatments for methylmalonic acidemia (MMA), a rare and life-threatening inherited metabolic disorder. The information is intended to offer an objective overview supported by available preclinical and clinical data to inform research and development efforts in this field.

Overview of Methylmalonic Acidemia (MMA)

Methylmalonic acidemia is most commonly caused by a deficiency of the mitochondrial enzyme methylmalonyl-CoA mutase (MUT), leading to a toxic buildup of acids in the body.[1] This accumulation can result in metabolic crises, progressive multi-organ damage, and significant morbidity and mortality.[1] Standard of care for MMA has traditionally involved dietary restrictions and palliative measures, with liver or combined liver and kidney transplantation being the only effective treatments for severe cases.[1]

mRNA-3705: An Investigational mRNA Therapy

mRNA-3705, developed by Moderna, is an investigational therapeutic designed to treat MMA due to MUT deficiency.[1] The therapy consists of messenger RNA (mRNA) encoding the human MUT enzyme, encapsulated within a lipid nanoparticle (LNP).[2] The goal of mRNA-3705 is to enable the patient's own cells to produce the functional MUT enzyme, thereby restoring the deficient metabolic pathway.[2][3]

Preclinical Validation

Preclinical studies in mouse models of MMA have demonstrated the potential of mRNA-3705. Compared to a first-generation compound (mRNA-3704), mRNA-3705 led to 2.1 to 3.4 times higher levels of hepatic MUT protein expression. This resulted in more significant and sustained reductions in plasma methylmalonic acid.[4]

Clinical Trial Results for mRNA-3705

mRNA-3705 is currently being evaluated in a Phase 1/2 open-label clinical trial known as the "Landmark study" (NCT04899310) in patients with isolated MMA aged one year and older.[1][3][5][6][7][8][9] While comprehensive data is still emerging, interim results have been presented.

Key Findings from the Landmark Study (as of August 2023):

  • Safety: The treatment has been generally well-tolerated, with no reported deaths or discontinuations due to safety concerns.[10][11]

  • Efficacy:

    • No metabolic decompensation events (MDEs) have been observed at what are considered to be efficacious dose levels (0.4mg/kg and above).[12]

    • Early data suggest a potential for a decrease in the annualized frequency of MDEs and MMA-related hospitalizations when compared to the period before treatment.[12]

    • Dose-dependent reductions in plasma methylmalonic acid have been observed.[12]

A poster presentation related to the International Congress of Inborn Errors of Metabolism (ICIEM) 2025 has also shown a median percentage change from baseline in plasma methylmalonic acid for 18 participants, indicating a dose-responsive reduction.

Comparison of Therapeutic Approaches

The following tables provide a comparative overview of mRNA-3705 based on available interim data, and the established alternative treatments for MMA: Standard of Care (Dietary Management) and Organ Transplantation.

Table 1: Efficacy and Clinical Outcomes
FeaturemRNA-3705 (Investigational)Standard of Care (Dietary Management)Liver or Combined Liver/Kidney Transplant
Metabolic Control Dose-dependent reduction in plasma methylmalonic acid observed in Phase 1/2 trial.[12]Aims to limit precursor intake but does not correct the underlying enzyme deficiency.Significant reduction in plasma MMA levels (up to 90% in some cases) and prevention of metabolic crises.[2][7]
Metabolic Decompensation Events (MDEs) No MDEs observed at expected efficacious dose levels in interim analysis. Potential for reduced annualized MDE frequency.[12]Recurrent, life-threatening MDEs are common, often triggered by illness or stress.[4][13]Significantly reduces or eliminates MDEs.[2][7]
Long-term Complications Long-term effects are still under investigation.High incidence of chronic kidney disease, neurological impairment, and poor growth, particularly in severe genotypes.[6][13][14]Can stabilize or improve some existing complications, but may not reverse neurological damage or completely halt renal disease progression.[2][7]
Dietary Restrictions Potential to liberalize protein intake is under investigation.Strict lifelong low-protein diet is required.[15]Allows for liberalization of protein intake.[16]
Table 2: Safety and Tolerability
FeaturemRNA-3705 (Investigational)Standard of Care (Dietary Management)Liver or Combined Liver/Kidney Transplant
Primary Safety Concerns Generally well-tolerated in the ongoing Phase 1/2 study. Long-term safety profile is not yet established.[10][11]Malnutrition, growth failure, and challenges with dietary adherence.Surgical risks (mortality and morbidity), graft rejection, vascular complications, and long-term immunosuppression-related side effects.[1]
Mortality No deaths reported in the clinical trial to date.[10][11]High mortality rate, especially in the severe mut0 subtype, often due to metabolic crises.[11]Patient survival rates are high (e.g., 99.9% in one meta-analysis), but there are risks of perioperative mortality.[1]
Quality of Life Potential for improvement by reducing MDEs and dietary restrictions; data is still being collected.Significantly impacted by dietary restrictions, frequent hospitalizations, and chronic health issues.Can significantly improve quality of life by eliminating MDEs and liberalizing diet, though challenges related to post-transplant care remain.[16]

Experimental Protocols

mRNA-3705 Landmark Study (NCT04899310)

The Landmark study is a Phase 1/2, global, open-label, dose-optimization study.

  • Objective: To evaluate the safety, tolerability, pharmacodynamics, and pharmacokinetics of mRNA-3705 in participants with isolated MMA due to MUT deficiency.[3][6][7][8][9]

  • Population: Patients aged 1 year and older with a confirmed diagnosis of isolated MMA due to MUT deficiency.[1]

  • Intervention: Intravenous infusion of mRNA-3705. The study is designed to evaluate multiple doses and dosing intervals.[3][6][7][8][9]

  • Primary Outcome Measures:

    • Incidence and severity of adverse events.

    • Frequency of MDEs compared to standard of care.[17]

  • Secondary Outcome Measures:

    • Change from baseline in plasma methylmalonic acid levels.

    • Pharmacokinetic parameters of the encoded human MUT protein.[17]

Visualizing the Landscape of MMA Treatment

Signaling Pathway of MMA and the Role of mRNA-3705

The following diagram illustrates the metabolic pathway affected in MMA and the intended mechanism of action for mRNA-3705.

MMA_Pathway cluster_precursors Dietary Precursors cluster_krebs Krebs Cycle cluster_treatment Therapeutic Intervention Isoleucine Isoleucine Propionyl_CoA Propionyl-CoA Isoleucine->Propionyl_CoA Valine Valine Valine->Propionyl_CoA Threonine Threonine Threonine->Propionyl_CoA Methionine Methionine Methionine->Propionyl_CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Methylmalonyl_CoA->Block Succinyl_CoA Succinyl-CoA mRNA_3705 mRNA-3705 MUT_protein Functional MUT Enzyme mRNA_3705->MUT_protein Provides instructions to produce MUT_protein->Methylmalonyl_CoA Restores conversion to Succinyl-CoA Block->Succinyl_CoA MUT Enzyme (Deficient in MMA) MMA_buildup Methylmalonic Acid (Toxic Buildup) Block->MMA_buildup

Caption: Metabolic pathway in MMA and the mechanism of mRNA-3705.

Experimental Workflow for the Landmark Study

This diagram outlines the general workflow for a patient participating in the mRNA-3705 Phase 1/2 clinical trial.

Landmark_Workflow Start Patient with Isolated MMA Screening Screening Period (Up to 30 days) Start->Screening Enrollment Observation Observation Period (48-72 hours) Screening->Observation Eligibility Confirmed Treatment Treatment Period (Up to 10 doses of mRNA-3705) Observation->Treatment Baseline Assessment Follow_up Follow-up Period or Extension Study Treatment->Follow_up End of Treatment End Study Completion Follow_up->End

Caption: Patient workflow in the mRNA-3705 Landmark study.

Logical Relationship of MMA Treatment Alternatives

This diagram illustrates the relationship and progression between the different treatment options for MMA.

Treatment_Alternatives Diagnosis Diagnosis of Methylmalonic Acidemia Standard_Care Standard of Care (Dietary Management) Diagnosis->Standard_Care Initial Treatment Transplantation Liver or Combined Liver/Kidney Transplant Standard_Care->Transplantation For Severe Disease or Frequent Decompensations Investigational Investigational Therapy (e.g., mRNA-3705) Standard_Care->Investigational Clinical Trial Enrollment Transplantation->Standard_Care Requires ongoing immunosuppression & care

Caption: Logical flow of treatment options for MMA.

References

Comparative Analysis of mRNA-3705 and Other Treatments for Methylmalonic Acidemia (MMA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the investigational mRNA-based therapy, mRNA-3705, and current standard-of-care treatments for Methylmalonic Acidemia (MMA). The information is compiled from preclinical studies, clinical trial data, and published research to offer an objective overview for the scientific community.

Introduction to Methylmalonic Acidemia (MMA)

Methylmalonic Acidemia (MMA) is a rare, life-threatening inborn error of metabolism caused by the deficiency of the mitochondrial enzyme methylmalonyl-CoA mutase (MUT). This deficiency disrupts the normal breakdown of certain amino acids (isoleucine, valine, methionine, and threonine) and odd-chain fatty acids, leading to the accumulation of toxic metabolites, primarily methylmalonic acid.[1][2] This buildup can cause severe metabolic instability, including metabolic acidosis, hyperammonemia, and long-term complications affecting multiple organs, such as the kidneys and brain.[1][2]

Overview of Treatment Strategies

Current management of MMA primarily focuses on dietary restrictions and supportive care to minimize the production of toxic metabolites and manage acute metabolic crises. In severe cases, organ transplantation is considered. mRNA-3705 represents a novel therapeutic approach that aims to address the underlying genetic defect by providing the instructions for cells to produce a functional MUT enzyme.[3][4]

Data Presentation: Comparative Tables

The following tables summarize the available quantitative data for mRNA-3705 and other MMA treatments. It is crucial to note that the data for mRNA-3705 is derived from preclinical animal models, while the data for other treatments are from clinical studies in human patients.

Table 1: Efficacy of MMA Treatments

TreatmentKey Efficacy EndpointsQuantitative DataSource
mRNA-3705 (preclinical) Hepatic MUT Protein Expression2.1-3.4-fold higher expression than first-generation mRNA-3704 in mouse models.[5]Preclinical Study[5]
Plasma Methylmalonic Acid ReductionGreater and more sustained reductions in mouse models compared to mRNA-3704.[5]Preclinical Study[5]
Dietary Management Metabolic StabilityHighly variable outcomes depending on adherence and individual patient factors.[6]Clinical Observation[6]
Natural Protein IntakeIn a European survey, 72% of centers prescribed natural protein below safe levels for non-B12 responsive MMA.[7]Survey[7]
Vitamin B12 Supplementation Serum MMA ReductionSignificant reduction in patients with B12-responsive MMA.Clinical Studies
L-Carnitine Supplementation Excretion of Toxic MetabolitesIncreases urinary excretion of propionylcarnitine, aiding in detoxification.[1]Clinical Observation[1]
Carglumic Acid Emergency Room Admissions for Hyperammonemia51% reduction in ER admissions over a 2-year period compared to standard treatment (6.31 vs. 12.76 mean admissions, p=0.0095).[8][9]Randomized Clinical Trial[8][9]
Peak Ammonia Level ReductionMedian peak ammonia level reduced from 250 µmol/L to 103 µmol/L after treatment.[10]Observational Study[10]
Liver Transplantation Patient Survival RatePooled estimate of 99.9% after transplantation.[11]Systematic Review & Meta-Analysis[11]
Metabolic Eradication of CrisesPooled estimate of 100%.[11]Systematic Review & Meta-Analysis[11]
Normalization of Kidney Function61.5% in transplanted patients.[11]Systematic Review & Meta-Analysis[11]

Table 2: Safety and Limitations of MMA Treatments

TreatmentCommon Side Effects / LimitationsQuantitative DataSource
mRNA-3705 (investigational) Infusion-related reactions, development of anti-drug antibodies.Clinical trial is ongoing to evaluate safety in humans.[3][12][13][14]Phase 1/2 Clinical Trial Protocol[3][12][13][14]
Dietary Management Risk of nutritional deficiencies, poor growth, challenges with adherence.Highly variable impact on growth and nutritional status.[6]Clinical Observation[6]
Vitamin B12 Supplementation Only effective for specific, responsive forms of MMA.Not applicable for all MMA patients.Clinical Practice
L-Carnitine Supplementation Generally well-tolerated.Clinical Practice
Carglumic Acid Vomiting, abdominal pain, headache.Clinical Trial Data
Liver Transplantation Surgical risks, lifelong immunosuppression, graft rejection, infections.Pooled incidence of rejection: 18.4%; vascular complications: 7.7%.[11] Post-transplant mortality reported in 11% of MMA patients in a literature review.[15]Systematic Review & Meta-Analysis[11], Literature Review[15]

Experimental Protocols

mRNA-3705 Preclinical Efficacy Study (Mouse Model)

  • Objective: To evaluate the efficacy of a second-generation mRNA therapy (mRNA-3705) in increasing hepatic MUT protein expression and reducing plasma methylmalonic acid in mouse models of MMA.

  • Methodology:

    • Animal Models: Two different mouse models of MMA were utilized.

    • Treatment Administration: mRNA-3705, encapsulated in a lipid nanoparticle (LNP), was administered intravenously (IV) to the mice. A first-generation product, mRNA-3704, was used as a comparator.

    • Protein Expression Analysis: Liver tissues were collected at specified time points post-injection. Hepatic MUT protein levels were quantified using standard protein analysis techniques (e.g., Western blot or ELISA).

    • Metabolite Analysis: Blood samples were collected to measure plasma methylmalonic acid levels using mass spectrometry.

    • Data Analysis: The levels of MUT protein and plasma methylmalonic acid were compared between the treatment groups (mRNA-3705, mRNA-3704, and control).[5]

Carglumic Acid Clinical Trial for Hyperammonemia

  • Objective: To evaluate the long-term effectiveness of carglumic acid in reducing the number of emergency room (ER) admissions due to hyperammonemia in patients with PA and MMA.

  • Methodology:

    • Study Design: A prospective, multicenter, randomized, parallel-group, open-label, controlled clinical trial.

    • Patient Population: Patients aged ≤ 15 years with a confirmed diagnosis of PA or MMA.

    • Intervention: Patients were randomized to receive either standard treatment alone or standard treatment with the addition of carglumic acid (50 mg/kg/day in divided doses).

    • Primary Outcome: The number of ER admissions due to hyperammonemia over a two-year follow-up period.

    • Data Collection: Data on ER admissions, plasma ammonia levels, and other biomarkers were collected throughout the study.

    • Statistical Analysis: The number of ER admissions between the two groups was compared using appropriate statistical methods (e.g., Poisson regression).[9]

Mandatory Visualization

MMA_Signaling_Pathway cluster_precursors Dietary Precursors cluster_metabolism Metabolic Pathway cluster_treatments Treatment Interventions Isoleucine Isoleucine Propionyl-CoA Propionyl-CoA Isoleucine->Propionyl-CoA Valine Valine Valine->Propionyl-CoA Methionine Methionine Methionine->Propionyl-CoA Threonine Threonine Threonine->Propionyl-CoA Odd-chain Fatty Acids Odd-chain Fatty Acids Odd-chain Fatty Acids->Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (MUT) Toxic Metabolite Accumulation Toxic Metabolite Accumulation Methylmalonyl-CoA->Toxic Metabolite Accumulation TCA Cycle TCA Cycle Succinyl-CoA->TCA Cycle Dietary Restriction Dietary Restriction Dietary Restriction->Isoleucine Limits Precursors Dietary Restriction->Valine Dietary Restriction->Methionine Dietary Restriction->Threonine mRNA-3705 mRNA-3705 Methylmalonyl-CoA Mutase (MUT) Methylmalonyl-CoA Mutase (MUT) mRNA-3705->Methylmalonyl-CoA Mutase (MUT) Provides functional enzyme Liver Transplant Liver Transplant Liver Transplant->Methylmalonyl-CoA Mutase (MUT) Provides functional enzyme Experimental_Workflow_mRNA3705 cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis MMA Mouse Models MMA Mouse Models Control Group Control Group MMA Mouse Models->Control Group Randomization mRNA-3705 Group mRNA-3705 Group MMA Mouse Models->mRNA-3705 Group Randomization mRNA-3704 Group mRNA-3704 Group MMA Mouse Models->mRNA-3704 Group Randomization IV Administration IV Administration Control Group->IV Administration mRNA-3705 Group->IV Administration mRNA-3704 Group->IV Administration Tissue & Blood Collection Tissue & Blood Collection IV Administration->Tissue & Blood Collection At specified time points Hepatic MUT Protein Quantification Hepatic MUT Protein Quantification Tissue & Blood Collection->Hepatic MUT Protein Quantification Plasma MMA Level Measurement Plasma MMA Level Measurement Tissue & Blood Collection->Plasma MMA Level Measurement Comparative Data Analysis Comparative Data Analysis Hepatic MUT Protein Quantification->Comparative Data Analysis Plasma MMA Level Measurement->Comparative Data Analysis

References

A Comparative Analysis of mRNA-3705 for Methylmalonic Acidemia: Unraveling Long-Term Safety and Efficacy Data

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the investigational mRNA therapy, mRNA-3705, reveals a promising avenue for the treatment of isolated methylmalonic acidemia (MMA) due to methylmalonyl-CoA mutase (MUT) deficiency. This guide provides a comprehensive comparison with existing treatment modalities, supported by available preclinical and emerging clinical data, detailed experimental protocols, and visual representations of the therapeutic mechanism and study workflow.

Executive Summary

Methylmalonic acidemia (MMA) is a rare, life-threatening inherited metabolic disorder with limited therapeutic options.[1] The current standards of care, including dietary restrictions and, in severe cases, liver or combined liver-kidney transplantation, present significant challenges and variable long-term outcomes.[2][3] mRNA-3705, a novel investigational therapy by Moderna, is designed to address the root cause of MMA by delivering messenger RNA (mRNA) that instructs the body's cells to produce the functional MUT enzyme.[1] Preclinical studies have demonstrated its potential, and an ongoing Phase 1/2 clinical trial is currently evaluating its long-term safety and efficacy in humans. This guide synthesizes the available data to provide a comparative overview for researchers, scientists, and drug development professionals.

Mechanism of Action: Restoring Enzyme Function

mRNA-3705 is composed of an mRNA sequence encoding the human MUT enzyme, encapsulated within a lipid nanoparticle (LNP).[1] This LNP delivery system facilitates the uptake of the mRNA by cells, primarily in the liver. Once inside the cell, the mRNA is translated by the cellular machinery to produce the functional MUT enzyme, thereby restoring the deficient metabolic pathway.

cluster_bloodstream Bloodstream cluster_cell Hepatocyte (Liver Cell) mRNA-3705 mRNA-3705 (LNP-encapsulated MUT mRNA) Endosome Endosome mRNA-3705->Endosome Endocytosis Ribosome Ribosome Endosome->Ribosome mRNA Release MUT_Protein Functional MUT Enzyme Ribosome->MUT_Protein Translation Mitochondrion Mitochondrion MUT_Protein->Mitochondrion Translocation Metabolites Methylmalonyl-CoA Succinyl-CoA Succinyl-CoA Metabolites->Succinyl-CoA Metabolism

Caption: Mechanism of action of mRNA-3705.

Comparative Efficacy and Safety

A direct long-term comparison between mRNA-3705 and other treatments is challenging due to the ongoing nature of the clinical trial for mRNA-3705. However, available interim data for mRNA-3705 and published long-term data for standard of care and liver transplantation provide a basis for a preliminary comparison.

Quantitative Data Summary
Treatment ModalityEfficacy OutcomesSafety and TolerabilityLong-Term Outlook
mRNA-3705 (Interim Clinical Data) Dose-dependent reductions in blood methylmalonic acid levels observed.[4]Generally well-tolerated to date with no discontinuations due to safety and no events meeting protocol-defined dose-limiting toxicity criteria as of August 2023.[5]Long-term safety and efficacy are under evaluation in an ongoing extension study.[2]
Standard of Care (Dietary Management) Variable metabolic control; episodes of metabolic decompensation can still occur.[2][6]Requires strict lifelong adherence to a protein-restricted diet, which can impact quality of life.[6]Long-term complications such as neurologic impairment and chronic kidney disease are common.[2]
Liver Transplantation Significant reduction in plasma and urine MMA levels; improved metabolic stability and liberalization of diet.[3][7]High patient and graft survival rates (over 90% at 10 years in one study).[8] However, risks of surgery, immunosuppression, and organ rejection are present.[3]May not prevent the progression of renal and neurological complications.[9]

Experimental Protocols

mRNA-3705 Clinical Trial (Landmark Study - NCT04899310)

The ongoing Phase 1/2 "Landmark study" is an open-label, multicenter trial designed to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of mRNA-3705 in participants with isolated MMA due to MUT deficiency.[10][11]

Study Design:

  • Part 1 (Dose Optimization): Participants receive intravenous (IV) infusions of mRNA-3705 at varying doses and frequencies (e.g., every 2 or 3 weeks) to determine the optimal dose.[10]

  • Part 2 (Dose Expansion): A larger cohort of participants will receive the selected optimal dose of mRNA-3705 to further evaluate safety and efficacy.[10]

  • Extension Study (NCT05295433): Participants who complete the main study can enroll in a long-term extension study to continue receiving mRNA-3705 and be monitored for long-term safety and efficacy.[2]

Key Inclusion Criteria:

  • Confirmed diagnosis of isolated MMA due to MUT deficiency.[12]

  • Age 1 year and older.[12]

  • Body weight ≥11.0 kg.[12]

Key Exclusion Criteria:

  • Previous organ transplantation.[12]

  • Clinically significant medical conditions that could interfere with the study.[12]

Screening Screening Enrollment Enrollment Screening->Enrollment Dose_Optimization Part 1: Dose Optimization (Multiple Cohorts) Enrollment->Dose_Optimization Dose_Expansion Part 2: Dose Expansion (Optimal Dose) Dose_Optimization->Dose_Expansion Long_Term_Extension Long-Term Extension Study Dose_Expansion->Long_Term_Extension Follow_Up Follow-Up Dose_Expansion->Follow_Up

References

Validating the Anti-Tumor Effects of CB3717 In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the in vivo efficacy of anti-cancer compounds is paramount. This guide provides an objective comparison of the anti-tumor effects of CB3717, a potent thymidylate synthase (TS) inhibitor, with its structural analog and clinical successor, ICI D1694 (raltitrexed). The information presented is supported by experimental data from preclinical in vivo studies, offering insights into their therapeutic potential and underlying mechanisms of action.

Comparative Efficacy of CB3717 and ICI D1694 In Vivo

CB3717 and ICI D1694 are both antifolate compounds that exert their cytotoxic effects by inhibiting thymidylate synthase, a critical enzyme in the de novo synthesis of thymidine, which is essential for DNA replication and repair.[1][2] Inhibition of TS leads to "thymineless death" in rapidly proliferating cancer cells.[3] While CB3717 showed early promise, its clinical development was hampered by dose-limiting nephrotoxicity.[2] ICI D1694 was developed as a more water-soluble analog with a reduced potential for kidney damage.[2]

A key preclinical study directly compared the in vivo anti-tumor activity of a desamino analog of CB3717 with other antifolates in a murine leukemia L1210 model. This provides valuable, albeit indirect, evidence for the potency of the core chemical scaffold.

DrugAnimal ModelTumor Cell LineDosing RegimenEfficacyReference
2-desamino-CB3717MiceL1210 Leukemia50 mg/kg daily for 5 days~75% cure rate

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting in vivo data. Below is a generalized protocol for assessing the anti-tumor efficacy of antifolate drugs in a murine leukemia model, based on common practices in the field.

Animal Model:

  • Species: DBA/2 mice are often used for the L1210 leukemia model.[4]

  • Cell Line: L1210 murine leukemia cells.

  • Implantation: 1 x 10^6 L1210 cells are injected intraperitoneally into the mice.[4]

Drug Administration:

  • Vehicle: The drug is typically dissolved in a suitable vehicle, such as a sterile saline solution, for injection.

  • Route of Administration: Intraperitoneal (IP) injection is a common route for this model.[4]

  • Dosing Schedule: Treatment is often initiated a day or two after tumor cell inoculation and can be administered daily for a set number of days (e.g., 5 days).

Efficacy Evaluation:

  • Endpoint: The primary endpoint is typically an increase in the lifespan of the treated mice compared to a control group receiving the vehicle alone. Survival is monitored daily.

  • Tumor Burden: In solid tumor models, tumor volume would be measured at regular intervals.

Signaling Pathways and Mechanisms

The primary mechanism of action for both CB3717 and ICI D1694 is the inhibition of thymidylate synthase. This leads to a cascade of downstream events culminating in cell death.

Thymidylate_Synthase_Inhibition_Pathway Mechanism of Thymidylate Synthase Inhibitors CB3717 CB3717 / Raltitrexed TS Thymidylate Synthase (TS) CB3717->TS Inhibits dTMP dTMP TS->dTMP Catalyzes conversion dUMP dUMP dUMP->TS DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Precursor for Cell_Death Apoptosis (Thymineless Death) DNA_Synthesis->Cell_Death Disruption leads to

Caption: Inhibition of thymidylate synthase by CB3717/Raltitrexed.

Upon entering the cell, these antifolates are polyglutamylated, which enhances their intracellular retention and inhibitory potency against TS.[3]

Resistance Mechanisms: Resistance to thymidylate synthase inhibitors can develop through several mechanisms, providing alternative pathways for tumor cell survival.

TS_Inhibitor_Resistance Resistance Mechanisms to TS Inhibitors TS_Inhibitor TS Inhibitor (e.g., CB3717) Resistance Drug Resistance TS_Overexpression Increased TS expression TS_Overexpression->Resistance Altered_TS Mutations in TS gene Altered_TS->Resistance Drug_Efflux Increased drug efflux Drug_Efflux->Resistance Decreased_Polyglutamylation Decreased polyglutamylation Decreased_Polyglutamylation->Resistance Salvage_Pathway Thymidine salvage pathway Salvage_Pathway->Resistance

Caption: Key mechanisms of resistance to thymidylate synthase inhibitors.

Experimental Workflow

The process of validating the anti-tumor effects of a compound like CB3717 in vivo follows a structured workflow, from initial hypothesis to data analysis.

In_Vivo_Workflow In Vivo Efficacy Study Workflow Hypothesis Hypothesis Generation Model_Selection Animal Model Selection Hypothesis->Model_Selection Tumor_Implantation Tumor Cell Implantation Model_Selection->Tumor_Implantation Drug_Administration Drug Administration Tumor_Implantation->Drug_Administration Monitoring Monitoring (Survival/Tumor Size) Drug_Administration->Monitoring Data_Collection Data Collection Monitoring->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

Caption: A typical workflow for an in vivo anti-tumor efficacy study.

References

A Comparative Analysis of CB3717 and 5-Fluorouracil in Colon Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two key chemotherapeutic agents, CB3717 and 5-Fluorouracil (5-FU), focusing on their mechanisms of action and effects on colon cancer cells. While direct comparative studies with extensive quantitative data are limited, this document synthesizes available information to offer a comprehensive overview for research and drug development purposes.

At a Glance: Key Differences and Mechanisms

CB3717 and 5-Fluorouracil are both antimetabolite drugs that ultimately disrupt DNA synthesis in rapidly dividing cancer cells by inhibiting the enzyme Thymidylate Synthase (TS). However, their precise mechanisms of action and cellular effects exhibit notable differences.

CB3717 (N¹⁰-propargyl-5,8-dideazafolic acid) is a specific and potent quinazoline-based inhibitor of thymidylate synthase. Its cytotoxic effects are understood to be solely mediated through the direct inhibition of this enzyme. This targeted action leads to a depletion of thymidylate, a crucial precursor for DNA synthesis. The inhibition of TS by CB3717 results in an accumulation of deoxyuridine triphosphate (dUTP), which is subsequently misincorporated into DNA. The cellular DNA repair machinery attempts to excise the uracil, leading to DNA strand breaks and ultimately triggering cell death. A key feature of CB3717's action is its intracellular conversion into polyglutamate derivatives. These polyglutamated forms are even more potent inhibitors of TS and are retained within the cancer cells for longer periods, prolonging the enzymatic inhibition.

5-Fluorouracil (5-FU) , a cornerstone in colon cancer chemotherapy, functions through a more multifaceted mechanism. It is a prodrug that is converted intracellularly into several active metabolites. One of its key metabolites, fluorodeoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate, effectively inhibiting the enzyme and leading to "thymineless death," similar to CB3717. However, other active metabolites of 5-FU, such as fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP), contribute to its cytotoxicity by being incorporated into RNA and DNA, respectively. This incorporation disrupts RNA processing and function and leads to DNA damage, further contributing to cell death. Recent research also suggests that in gastrointestinal cancers, 5-FU may primarily exert its cytotoxic effects by interfering with RNA synthesis.

Performance Data: An Indirect Comparison

Table 1: IC50 Values for 5-Fluorouracil in Human Colon Cancer Cell Lines
Cell LineIC50 (µM)Exposure TimeReference
HCT-1161.39 - 5.048 - 72 hours[1]
HT-295.17 - 2548 - 72 hours[1][2]
SW620~1348 hours
COLO-2053.2Not Specified
DLD-1Not SpecifiedNot Specified

Note: IC50 values for 5-FU can vary significantly depending on the specific assay and conditions used.

Table 2: Cytotoxicity Data for CB3717 in Cancer Cell Lines (Colon Cancer Data Limited)
Cell LineIC50 (µM)Exposure TimeReference
L1210 (Murine Leukemia)~0.05Not Specified
A549 (Human Lung Carcinoma)~324 hours[3]
Human Colon Cancer LinesNot SpecifiedNot Specified

Note: Specific IC50 values for CB3717 in human colon cancer cell lines are not well-documented in the available literature.

Impact on Cell Cycle and Apoptosis

5-Fluorouracil

Studies have consistently shown that 5-FU induces cell cycle arrest, primarily in the S-phase, as a result of the depletion of thymidine triphosphate required for DNA replication. This S-phase arrest is a hallmark of its mechanism of action. Furthermore, 5-FU is a potent inducer of apoptosis in colon cancer cells. The induction of apoptosis is a complex process involving both p53-dependent and -independent pathways and is mediated by the modulation of Bcl-2 family proteins.

CB3717

While specific quantitative data on apoptosis rates and cell cycle effects of CB3717 in colon cancer cells are scarce, its mechanism of action strongly suggests that it would also induce S-phase arrest due to the inhibition of DNA synthesis. The resulting DNA damage from uracil misincorporation is a potent trigger for apoptosis. One study indicated that the efficacy of 5-fluorouracil is not enhanced by the addition of CB3717, suggesting they operate on the same critical pathway.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

Signaling Pathway of CB3717

CB3717_Pathway CB3717 CB3717 Cell Colon Cancer Cell CB3717->Cell TS Thymidylate Synthase (TS) CB3717->TS Inhibition Polyglutamation Intracellular Polyglutamation Cell->Polyglutamation CB3717_Polyglutamates CB3717 Polyglutamates Polyglutamation->CB3717_Polyglutamates CB3717_Polyglutamates->TS Potent Inhibition dUMP dUMP dTMP dTMP TS->dTMP Blocked dUTP_Accumulation dUTP Accumulation dUMP->dTMP Methylation DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Uracil_Misincorporation Uracil Misincorporation into DNA dUTP_Accumulation->Uracil_Misincorporation DNA_Damage DNA Strand Breaks Uracil_Misincorporation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Mechanism of action of CB3717 in colon cancer cells.

Signaling Pathway of 5-Fluorouracil

five_FU_Pathway five_FU 5-Fluorouracil (5-FU) Cell Colon Cancer Cell five_FU->Cell Metabolites Active Metabolites Cell->Metabolites FdUMP FdUMP Metabolites->FdUMP FUTP FUTP Metabolites->FUTP FdUTP FdUTP Metabolites->FdUTP TS Thymidylate Synthase (TS) FdUMP->TS Inhibition RNA RNA FUTP->RNA Incorporation DNA DNA FdUTP->DNA Incorporation dUMP dUMP dTMP dTMP TS->dTMP Blocked dUMP->dTMP Methylation DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis Apoptosis Apoptosis RNA_Dysfunction RNA Dysfunction RNA->RNA_Dysfunction DNA_Damage DNA Damage DNA->DNA_Damage RNA_Dysfunction->Apoptosis DNA_Damage->Apoptosis

Caption: Multifaceted mechanism of action of 5-Fluorouracil.

Comparative Experimental Workflow

Experimental_Workflow Start Start: Culture Colon Cancer Cell Lines Treatment Treat cells with varying concentrations of CB3717 or 5-FU Start->Treatment IC50 IC50 Determination (e.g., MTT Assay) Treatment->IC50 Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining, Flow Cytometry) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., Propidium Iodide Staining, Flow Cytometry) Treatment->CellCycle DataAnalysis Data Analysis and Comparison IC50->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: A typical workflow for comparing cytotoxic drugs.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific details may need to be optimized for particular cell lines and laboratory conditions.

Cell Viability/IC50 Determination (MTT Assay)
  • Cell Seeding: Seed colon cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of CB3717 or 5-FU. Include a vehicle-only control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
  • Cell Treatment: Treat colon cancer cells with the desired concentrations of CB3717 or 5-FU for the specified duration.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
  • Cell Treatment: Treat colon cancer cells with CB3717 or 5-FU.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

  • Washing and Staining: Wash the fixed cells and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion

Both CB3717 and 5-Fluorouracil are effective inhibitors of thymidylate synthase, a critical enzyme in DNA synthesis. While 5-FU has a broader mechanism of action that includes RNA and DNA incorporation, CB3717 offers a more targeted approach. The lack of direct comparative in vitro studies in colon cancer cell lines highlights a gap in the current literature. Further research directly comparing these two agents under standardized conditions is warranted to fully elucidate their relative potency and therapeutic potential in colon cancer. This guide provides a foundational understanding to inform such future investigations.

References

Validating the Specificity of CB3717 for Thymidylate Synthase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of CB3717, a potent inhibitor of thymidylate synthase (TS), with alternative TS inhibitors. The information presented is supported by experimental data to validate the specificity and performance of these compounds, aiding in the selection of appropriate research tools and potential therapeutic agents.

Introduction to Thymidylate Synthase Inhibition

Thymidylate synthase is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. The inhibition of TS leads to a depletion of dTMP, ultimately causing "thymineless death" in rapidly dividing cells, particularly cancer cells. This makes TS a well-established and critical target for anticancer therapies.

CB3717 (N¹⁰-propargyl-5,8-dideazafolic acid) is a quinazoline-based antifolate that acts as a potent and specific inhibitor of TS. Its mechanism of action involves competing with the natural substrate, 5,10-methylenetetrahydrofolate, for binding to the enzyme.[1][2] This guide will delve into the specificity of CB3717 for TS, compare its performance with other TS inhibitors, and provide detailed experimental protocols for validation.

Comparative Analysis of Thymidylate Synthase Inhibitors

The efficacy and specificity of a TS inhibitor are determined by several factors, including its binding affinity for TS, its interaction with other cellular targets, its cellular uptake, and its subsequent intracellular metabolism. The following tables summarize quantitative data for CB3717 and a selection of alternative TS inhibitors.

Data Presentation

Table 1: In Vitro Inhibition of Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR)

InhibitorTargetKi (Inhibition Constant)Notes
CB3717 Human Thymidylate Synthase 4.9 nM [1][3][4]Competitive inhibitor with respect to 5,10-methylenetetrahydrofolate.
Human Dihydrofolate Reductase23 nM[1][3][4]Indicates some off-target activity.
L1210 TS (Polyglutamated)di-glutamate: ~0.19 nMtri-glutamate: ~0.056 nMtetra-glutamate: ~0.041 nMpenta-glutamate: ~0.043 nMPolyglutamation significantly increases potency (26 to 119-fold).[5]
Raltitrexed (ZD1694) Thymidylate Synthase60 nM[6]Polyglutamated forms are ~60-70 fold more potent (Ki of tetraglutamate = 1 nM).[7]
Pemetrexed (LY231514) Thymidylate SynthaseLow nM range (varies by study)[8]Multi-targeted antifolate, also inhibits DHFR and GARFT.[9]
BW1843U89 Thymidylate Synthase0.09 nM[7]Polyglutamation (to diglutamate) does not increase TS inhibition.[7]
Nolatrexed (AG337) Human Thymidylate Synthase11 nM[1][10]Non-competitive inhibitor.
ZD9331 Thymidylate Synthase0.4 nM[7]Designed to not be a substrate for folylpolyglutamate synthetase (FPGS).[7]
Methotrexate Dihydrofolate Reductase3.4 pM[11]Primarily a DHFR inhibitor, but its polyglutamated forms also inhibit TS.[12]

Table 2: In Vitro Cytotoxicity (IC50) in Various Cancer Cell Lines

InhibitorCell Line (Cancer Type)IC50Notes
Pemetrexed HT29 (Colon)5.10 µg/ml24-hour exposure.[9]
WiDr (Colon)1.14 µg/ml24-hour exposure.[9]
SW620 (Colon)0.87 µg/ml24-hour exposure.[9]
LS174T (Colon)1.05 µg/ml24-hour exposure.[9]
Raltitrexed L1210 (Leukemia)9 nM[10][13]
Nolatrexed Murine and Human Cell Lines0.39 - 6.6 µM[1]

Note: IC50 values are highly dependent on the specific cell line and experimental conditions (e.g., drug exposure time). The data presented here are from different studies and are for illustrative purposes. Direct head-to-head comparisons within a single study are limited in the available literature.

Mandatory Visualization

Caption: Mechanism of Thymidylate Synthase Inhibition by CB3717 and Alternatives.

TS_Inhibition_Assay_Workflow Experimental Workflow for TS Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_quantification Quantification cluster_analysis Data Analysis prep_enzyme Prepare purified Thymidylate Synthase mix_components Combine assay buffer, substrate, cofactor, and inhibitor prep_enzyme->mix_components prep_substrate Prepare substrate mix: dUMP and [5-3H]dUMP prep_substrate->mix_components prep_cofactor Prepare cofactor: 5,10-CH2-THF prep_cofactor->mix_components prep_inhibitor Prepare serial dilutions of CB3717/alternatives prep_inhibitor->mix_components initiate_reaction Initiate reaction by adding enzyme mix_components->initiate_reaction incubate Incubate at 37°C for a defined time initiate_reaction->incubate stop_reaction Stop reaction (e.g., with acid) incubate->stop_reaction separate_product Separate [3H]H2O from unreacted [5-3H]dUMP (e.g., charcoal) stop_reaction->separate_product measure_radioactivity Measure radioactivity of [3H]H2O via liquid scintillation counting separate_product->measure_radioactivity calculate_inhibition Calculate percent inhibition for each inhibitor concentration measure_radioactivity->calculate_inhibition determine_ic50 Determine IC50 value from dose-response curve calculate_inhibition->determine_ic50 determine_ki Determine Ki value using kinetic models determine_ic50->determine_ki

Caption: Generalized Workflow for a Tritium Release Thymidylate Synthase Inhibition Assay.

Experimental Protocols

Protocol 1: Thymidylate Synthase Activity Assay (Tritium Release Method)

This protocol is a widely used method to determine the catalytic activity of TS and to evaluate the potency of its inhibitors.

1. Materials and Reagents:

  • Purified recombinant human thymidylate synthase

  • [5-³H]dUMP (tritiated deoxyuridine monophosphate)

  • dUMP (unlabeled)

  • 5,10-methylenetetrahydrofolate (CH₂H₄folate)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 2 mM dithiothreitol

  • CB3717 and other test inhibitors

  • Activated charcoal slurry

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Liquid scintillation counter

2. Procedure:

  • Enzyme and Substrate Preparation:

    • Dilute the purified TS to the desired concentration in the assay buffer.

    • Prepare a substrate mixture containing a known concentration of dUMP and a tracer amount of [5-³H]dUMP in the assay buffer.

    • Prepare the cofactor solution (CH₂H₄folate) in the assay buffer.

  • Inhibitor Preparation:

    • Dissolve the inhibitors (e.g., CB3717) in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform serial dilutions of the stock solution to obtain a range of inhibitor concentrations.

  • Reaction Setup:

    • In microcentrifuge tubes, combine the assay buffer, substrate mixture, cofactor solution, and varying concentrations of the inhibitor.

    • Include control reactions with no inhibitor and no enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the enzymatic reaction by adding the diluted TS to each tube.

    • Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Product Separation:

    • Stop the reaction by adding an equal volume of ice-cold activated charcoal slurry. The charcoal binds to the unreacted [5-³H]dUMP.

    • Vortex the tubes and incubate on ice for 10 minutes.

    • Centrifuge the tubes at high speed to pellet the charcoal.

  • Quantification:

    • Carefully transfer the supernatant, which contains the released tritiated water ([³H]H₂O), to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity using a liquid scintillation counter.

3. Data Analysis:

  • Calculate the amount of product formed based on the measured radioactivity.

  • Determine the percentage of TS inhibition for each inhibitor concentration relative to the no-inhibitor control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

  • The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration.

Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of TS inhibitors on cancer cell lines.

1. Materials and Reagents:

  • Cancer cell lines of interest (e.g., HT29, WiDr)

  • Complete cell culture medium

  • CB3717 and other test inhibitors

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

2. Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the TS inhibitors in the complete cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors.

    • Include control wells with medium only (no cells) and medium with vehicle (e.g., DMSO) but no inhibitor.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the medium containing MTT and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

3. Data Analysis:

  • Subtract the background absorbance (from wells with medium only).

  • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

  • Plot the percentage of cell viability against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.

Conclusion

CB3717 is a potent inhibitor of thymidylate synthase, demonstrating high affinity for its target enzyme. However, its specificity is not absolute, as it also exhibits inhibitory activity against dihydrofolate reductase at slightly higher concentrations. A key feature of CB3717 is the significant enhancement of its inhibitory potency upon intracellular polyglutamation, a property shared by some, but not all, alternative TS inhibitors like raltitrexed and pemetrexed.

The clinical development of CB3717 was halted due to nephrotoxicity, which led to the development of second and third-generation TS inhibitors with improved safety profiles and varied pharmacological properties. The choice of a TS inhibitor for research or therapeutic development should consider not only its direct enzymatic inhibition but also its cellular transport, metabolism, and potential for off-target effects. The experimental protocols provided in this guide offer a framework for the validation and comparative analysis of these critical parameters.

References

Safety Operating Guide

Proper Disposal and Safety Protocols for LOCTITE CB 3705

Author: BenchChem Technical Support Team. Date: November 2025

The following provides a comprehensive guide to the proper disposal and safe handling of LOCTITE CB 3705, a combustible liquid that is harmful if swallowed or in contact with skin, and can cause skin and eye irritation.[1][2] Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Essential Safety and Handling Information

Before handling LOCTITE this compound, it is imperative to obtain and review the product's Safety Data Sheet (SDS). All safety precautions must be understood and followed.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear protective gloves.

  • Clothing: An apron or body suit is recommended to prevent skin contact.[1]

  • Eye and Face Protection: Use protective eye and face protection.[1]

Handling Precautions:

  • Use only in a well-ventilated area.[1]

  • Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1]

  • Avoid breathing mist or vapors.[1]

  • Wash any affected area thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.[1]

  • Contaminated work clothing should not be allowed out of the workplace.[1]

Step-by-Step Disposal Procedure

Disposal of LOCTITE this compound and its container must be carried out in accordance with all applicable federal, state, provincial, and local regulations.[1]

  • Containment of Spills: In the event of a spill, prevent the material from entering water systems.[1]

  • Absorbent Material: Soak up the spilled product with an inert absorbent material such as sand, silica gel, acid binder, universal binder, or sawdust.[1]

  • Collection: Scrape up the absorbed material and place it into a closed container for disposal.[1]

  • Storage Before Disposal: Store the closed container in a well-ventilated place until it is ready for disposal.[1] The product should be stored locked up.[1]

  • Final Disposal: Dispose of the contents and container according to federal, state, provincial, and local governmental regulations.[1]

Chemical and Physical Properties

The following table summarizes the key quantitative data for LOCTITE this compound.

PropertyValue
Physical State Liquid, Paste[1]
Color Beige[1]
Odor Mild[1]
Vapor Pressure < 5.0 mm Hg (at 20 °C / 68°F)[1]
Boiling Point/Range > 93 °C (> 199.4 °F)[1]
Density/Relative Density 1.12[1]
Relative Vapor Density > 1 (at 20 °C)[1]
Flash Point 84 °C (183.2 °F) Closed Cup[1]
VOC Content 0 %; 0 g/l (calculated)[1]

Note: Experimental protocols for the cited data were not available in the provided search results.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of LOCTITE this compound.

cluster_prep Preparation & Handling cluster_spill Spill Response cluster_disposal Storage & Disposal A Review Safety Data Sheet (SDS) B Wear Appropriate PPE: - Gloves - Protective Clothing - Eye/Face Protection A->B D Contain Spill C Ensure Adequate Ventilation B->C E Absorb with Inert Material (e.g., sand, silica gel) C->D In Case of Spill F Collect into Closed Container D->E G Store Container in a Well-Ventilated, Locked Area E->F H Dispose of Waste According to Federal, State, & Local Regulations F->G G->H

Caption: Logical workflow for the safe disposal of LOCTITE this compound.

References

Safeguarding Researchers: A Comprehensive Guide to Handling CB 3705

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with the potent thymidylate synthase inhibitor CB 3705, ensuring personal and environmental safety is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment. This compound, also known as 5,8-Dideazafolic acid, is a folate analog antimetabolite investigated for its antineoplastic properties. Due to its cytotoxic nature, stringent handling protocols are necessary to minimize exposure risks.

Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent dermal, ocular, and respiratory exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemotherapy-rated glovesDouble gloving is required. The outer glove should be changed immediately if contaminated. Both gloves should be changed regularly, at least every hour during prolonged handling.[1]
Body Protection Protective gownMust be a solid-front, back-closing gown made of a non-permeable material with long sleeves and tight-fitting cuffs.[1]
Eye and Face Protection Safety goggles and face shieldTo protect against splashes of liquids and fine particulates.
Respiratory Protection NIOSH-approved respiratorA fit-tested N95 or higher-level respirator should be used, especially when handling the powder form or when there is a risk of aerosolization.

Operational Plan: Safe Handling and Storage

Adherence to a strict operational plan is crucial for minimizing the risk of exposure to this compound.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • This compound should be stored in a designated, clearly labeled, and well-ventilated area, away from incompatible materials.

  • Access to the storage area should be restricted to authorized personnel only.

Preparation and Handling:

  • All manipulations of this compound, including weighing and reconstitution, must be performed in a certified Class II Type B2 biological safety cabinet (BSC) or a chemical fume hood that is exhausted to the outside.[1]

  • Use Luer-Lok syringes and closed-system transfer devices (CSTDs) to minimize the risk of spills and aerosol generation.

  • Work surfaces should be covered with a disposable, absorbent, plastic-backed liner to contain any spills.

  • After handling, all surfaces must be decontaminated. A 70% isopropyl alcohol solution is generally acceptable for decontamination.[1]

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing.[1]

  • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move to fresh air immediately. Seek medical attention.

  • Spill: A chemotherapy spill kit must be readily available.[1] For small spills (less than 5 mL), trained personnel wearing appropriate PPE should absorb the spill with absorbent pads, then clean the area with a detergent solution followed by water.[1] For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to personnel.

Waste TypeDisposal ContainerDisposal Method
Unused this compound Labeled hazardous chemical waste containerTo be collected and disposed of by a licensed hazardous waste management company.
Contaminated "Soft" Waste (Gloves, Gowns, Wipes) Yellow chemotherapy waste bags or containersIncineration at a permitted facility.[2][3]
Contaminated Sharps (Needles, Syringes) Yellow, puncture-proof chemotherapy sharps containerIncineration at a permitted facility.[2][3]
Contaminated Liquid Waste Leak-proof, labeled hazardous waste containerTo be collected and disposed of by a licensed hazardous waste management company. Do not dispose of down the drain.[4]

All waste containers must be clearly labeled with "Chemotherapeutic Waste" or "Cytotoxic Waste".[4]

Signaling Pathway and Experimental Workflow

This compound functions by inhibiting thymidylate synthase (TS), a crucial enzyme in the DNA synthesis pathway. This inhibition leads to a depletion of deoxythymidine monophosphate (dTMP), which is a necessary precursor for DNA replication. The lack of dTMP ultimately results in cell cycle arrest and apoptosis (cell death).

Thymidylate_Synthase_Inhibition_Pathway Mechanism of Action of this compound cluster_0 DNA Synthesis Pathway cluster_1 Inhibition by this compound cluster_2 Cellular Consequences dUMP dUMP (deoxyuridine monophosphate) TS Thymidylate Synthase (TS) dUMP->TS Substrate dTMP dTMP (deoxythymidine monophosphate) DNA DNA Synthesis dTMP->DNA CellCycleArrest Cell Cycle Arrest dTMP->CellCycleArrest Depletion leads to TS->dTMP Catalyzes conversion CB3705 This compound Inhibition CB3705->Inhibition Inhibition->TS Inhibits Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

Caption: Mechanism of action of this compound as a thymidylate synthase inhibitor.

The following diagram illustrates a general workflow for handling this compound in a laboratory setting, from preparation to disposal.

CB3705_Handling_Workflow This compound Laboratory Handling Workflow start Start ppe Don Appropriate PPE start->ppe prep Prepare this compound in BSC/Fume Hood ppe->prep experiment Conduct Experiment prep->experiment decontaminate Decontaminate Work Area and Equipment experiment->decontaminate dispose_soft Dispose of Soft Waste in Yellow Bag decontaminate->dispose_soft dispose_sharps Dispose of Sharps in Yellow Container decontaminate->dispose_sharps dispose_liquid Dispose of Liquid Waste as Hazardous decontaminate->dispose_liquid remove_ppe Doff PPE dispose_soft->remove_ppe dispose_sharps->remove_ppe dispose_liquid->remove_ppe end End remove_ppe->end

Caption: A typical workflow for the safe handling of this compound in a research laboratory.

By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling the potent cytotoxic agent this compound, ensuring a safe and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CB 3705
Reactant of Route 2
CB 3705

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.